Isocytidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOTKMIMZMNRX-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964137 | |
| Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-59-8 | |
| Record name | Isocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isocytidine: A Technical Guide to its Discovery, Synthesis, and Application in Expanding the Genetic Alphabet
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocytidine, a structural isomer of the natural nucleoside cytidine, has emerged as a critical tool in the field of synthetic biology and nucleic acid chemistry. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing its synthesis and physicochemical properties. We present a comprehensive summary of its quantitative data, including NMR and mass spectrometry, and provide detailed experimental protocols for its chemical synthesis and enzymatic incorporation into nucleic acids. Furthermore, this guide elucidates the primary application of this compound in the formation of an unnatural base pair with isoguanosine (B3425122), a cornerstone in the expansion of the genetic alphabet. While this compound's role in synthetic biology is well-established, its interaction with natural cellular signaling pathways remains an open area of investigation.
Discovery and Historical Context
The journey of this compound begins with its constituent base, isocytosine (B10225). The synthesis of isocytosine was first reported in 1940 by William T. Caldwell and Harry B. Kime.[1] Isocytosine, or 2-aminouracil, is a constitutional isomer of cytosine.[2] The nucleoside form, this compound, subsequently became a subject of interest for its potential to form non-canonical base pairs.
The primary impetus for the study of this compound arose from the ambitious goal of expanding the genetic alphabet beyond the natural A-T and G-C pairs. The concept of using an this compound-isoguanosine (isoC-isoG) pair was a significant step in this direction. Researchers, including Steven A. Benner, have extensively investigated the enzymatic recognition and incorporation of this unnatural base pair into DNA and RNA.[3] These pioneering studies demonstrated that polymerases could recognize and utilize the isoC-isoG pair, paving the way for the creation of semi-synthetic organisms with an expanded genetic code.[2]
However, the journey has not been without its challenges. The this compound-isoguanosine pair has faced hurdles, including the chemical instability of this compound derivatives under certain conditions and the potential for tautomerization of isoguanine, which can lead to mispairing.[4] Despite these obstacles, research into this compound and its analogs continues to be a vibrant area, with ongoing efforts to improve its stability and fidelity in replication and transcription.
Physicochemical Data
The unique structure of this compound confers upon it distinct physicochemical properties. A summary of the key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C9H12N3O5+ | |
| Monoisotopic Mass | 242.08 g/mol (for the free base) | [5] |
| Mass Spectrometry (m/z) | 242.08 [M-H]- | [5] |
| UV Absorption Maximum (λmax) | Varies with pH | [6] |
Note: Detailed NMR and UV-Vis data for the this compound nucleoside are not consistently reported across the literature. The provided mass spectrometry data is for the deprotonated molecule.
Experimental Protocols
Chemical Synthesis of Isocytosine
The foundational synthesis of isocytosine can be achieved through the condensation of guanidine (B92328) with malic acid.[2]
Materials:
-
Guanidine hydrochloride
-
Malic acid
-
Concentrated sulfuric acid
Protocol:
-
Malic acid is decarbonylated in concentrated sulfuric acid with the elimination of water to form 3-oxopropanoic acid in situ.
-
The in situ generated 3-oxopropanoic acid is then condensed with guanidine hydrochloride in the sulfuric acid solution.
-
The reaction proceeds with a double elimination of water to yield isocytosine.
-
The product can be purified through recrystallization.
General Protocol for Solid-Phase Oligonucleotide Synthesis Incorporating this compound
The incorporation of this compound into synthetic oligonucleotides follows the well-established phosphoramidite (B1245037) chemistry on a solid support.[7]
Materials:
-
This compound phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
Solid support (e.g., controlled pore glass)
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Protocol:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking agent.
-
Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing agent.
-
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using the cleavage and deprotection solution.
-
The final product is purified, typically by HPLC.
Enzymatic Incorporation of this compound Triphosphate (isoCTP)
The enzymatic incorporation of this compound into a growing nucleic acid chain is a key experiment to validate its function as part of an unnatural base pair.[3]
Materials:
-
DNA or RNA template containing isoguanosine (isoG)
-
Primer
-
DNA or RNA polymerase (e.g., Klenow fragment of DNA Polymerase I, T7 RNA Polymerase)
-
Deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs)
-
This compound triphosphate (isoCTP)
-
Reaction buffer
Protocol:
-
Anneal the primer to the template DNA/RNA containing the isoG base.
-
Set up the polymerase reaction mixture containing the template-primer duplex, polymerase, dNTPs/NTPs, and isoCTP in the appropriate reaction buffer.
-
Incubate the reaction at the optimal temperature for the chosen polymerase.
-
The polymerase will extend the primer, incorporating this compound opposite the isoguanosine in the template.
-
Analyze the reaction products using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the incorporation of this compound.
Visualizations
Logical Relationship of this compound
Caption: Logical relationship of this compound from its components to its application.
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Workflow for incorporating this compound via solid-phase synthesis.
Biological Relevance and Applications
The primary significance of this compound lies in its role as a component of an unnatural base pair, most commonly with isoguanosine. This isoC-isoG pair has a hydrogen bonding pattern that is different from the natural Watson-Crick pairs, allowing it to function as a third, orthogonal base pair in DNA and RNA.
The ability to incorporate an unnatural base pair into nucleic acids has profound implications for synthetic biology and drug development:
-
Expanded Genetic Alphabet: The addition of a third base pair expands the informational capacity of DNA. This allows for the encoding of novel amino acids beyond the canonical 20, leading to the synthesis of proteins with new functions.
-
Novel Probes and Diagnostics: this compound can be modified with fluorescent tags or other labels. When incorporated into a nucleic acid probe, it can be used for highly specific detection of target sequences, as the unnatural base pair will only form with its specific partner.
-
Therapeutic Oligonucleotides: The unique properties of the isoC-isoG pair can be exploited to enhance the stability and binding affinity of antisense oligonucleotides and siRNAs, potentially leading to more potent and specific therapeutic agents.
Interaction with Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound or its derivatives are involved in or directly modulate any known cellular signaling pathways. Its primary role is as a synthetic building block for creating artificial genetic systems. The cellular machinery for signal transduction has evolved to recognize and respond to natural nucleosides and nucleotides. It is plausible that this compound, as a structural isomer of cytidine, might have some off-target interactions, but this has not been a focus of research to date. The investigation of potential interactions between unnatural nucleosides and cellular signaling networks represents a frontier in chemical biology.
Conclusion
This compound stands as a testament to the ingenuity of chemical biology, providing a key tool for the expansion of the genetic alphabet. From its conceptual origins rooted in the desire to rewrite the code of life, this compound has been synthesized, characterized, and successfully incorporated into nucleic acids. While challenges related to its stability and pairing fidelity remain areas of active research, the potential applications in synthetic biology, diagnostics, and therapeutics are vast. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to harness the power of this unnatural nucleoside. Future investigations may yet uncover unforeseen biological activities, including potential interactions with cellular signaling, further broadening the impact of this compound on science and medicine.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Isocytosine - Wikipedia [en.wikipedia.org]
- 3. Enzymatic recognition of the base pair between this compound and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
An In-Depth Technical Guide to the Chemical Properties of Isocytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocytidine is a synthetic pyrimidine (B1678525) nucleoside, an isomer of cytidine, where the amino and carbonyl groups on the nucleobase are interchanged. This structural alteration confers unique chemical and biological properties, making it a molecule of significant interest in the fields of chemical biology, drug development, and synthetic biology. This compound and its derivatives are explored for their potential as anticancer and antiviral agents, primarily through their ability to interfere with nucleic acid metabolism. This guide provides a comprehensive overview of the core chemical properties of this compound, detailing its structure, stability, and reactivity, supported by experimental data and methodologies.
Core Chemical Properties
This compound's chemical identity is defined by its molecular structure, which dictates its physical and chemical behaviors.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O₅ | [1] |
| Molecular Weight | 243.22 g/mol | [1] |
| CAS Number | 489-59-8 | [1] |
| IUPAC Name | 2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |
| Canonical SMILES | C1=CN(C(=NC1=O)N)[C@H]2--INVALID-LINK--CO)O">C@@HO |
Tautomerism
The isocytosine (B10225) base of this compound exists in tautomeric forms. In the solid state, isocytosine has been observed to exist as two tautomers in a 1:1 ratio. In solution, the tautomeric equilibrium is influenced by the solvent environment. This property is crucial for its base-pairing capabilities and interactions with enzymes.
Solubility
The solubility of this compound is a critical parameter for its formulation and delivery in therapeutic applications. While specific quantitative data for this compound is limited, information on the related compound isocytosine provides valuable insights.
Table 2: Solubility of Isocytosine
| Solvent | Solubility | Conditions | Source |
| Acetic Acid | 50 mg/mL | Heating may be required | [2] |
| DMSO | 31.82 mg/mL | Ultrasonic and warming to 60°C may be required | [3] |
It is important to note that the ribose moiety in this compound is expected to increase its aqueous solubility compared to the isocytosine base alone.
Acid-Base Properties (pKa)
Chemical Stability and Reactivity
The stability of this compound is a crucial factor for its synthesis, storage, and in vivo efficacy. Studies on this compound derivatives have shed light on its potential degradation pathways.
Hydrolytic Stability
This compound derivatives can undergo hydrolytic deamination, a reaction where the amino group is replaced by a hydroxyl group. This process is influenced by pH and temperature. The rate of degradation can be studied by monitoring the disappearance of the parent compound and the appearance of degradation products over time using techniques like HPLC.
Depyrimidination
Cleavage of the N-glycosidic bond, known as depyrimidination, is another potential degradation pathway for nucleosides. However, studies on 2'-deoxy-5-methylthis compound suggest that depyrimidination occurs to a lesser extent compared to deamination under alkaline conditions.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key analytical techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-180 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra using the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
-
Integrate the proton signals and analyze the chemical shifts and coupling constants to assign the structure.
-
Single-Crystal X-ray Diffraction
This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.
Objective: To determine the crystal structure of this compound.
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is a critical and often challenging step that may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Data Processing:
-
Integrate the diffraction spots to obtain their intensities.
-
Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Determine the unit cell parameters and space group of the crystal.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles. The final structure is typically presented as a Crystallographic Information File (CIF).
-
Biological Interactions and Signaling Pathways
This compound's biological activity is primarily attributed to its role as a nucleoside analog, which can interfere with DNA and RNA synthesis and function. While direct involvement in specific signaling cascades is not well-documented, its effects on cellular processes like apoptosis and the DNA damage response are of significant interest.
Apoptosis
This compound and its derivatives have been shown to induce apoptosis in cancer cells. This process is a complex signaling cascade that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The incorporation of this compound into DNA can lead to DNA damage, which is a trigger for the intrinsic apoptotic pathway.
Caption: this compound-induced apoptosis via the DNA damage pathway.
DNA Damage Response (DDR)
The incorporation of this compound into the genome can trigger the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key kinases such as ATM and ATR are activated in response to DNA damage and initiate a cascade of phosphorylation events.
Caption: this compound's role in activating the DNA Damage Response pathway.
Conclusion
This compound presents a fascinating case study in the field of nucleoside chemistry. Its unique isomeric structure imparts distinct chemical properties that are of great interest for therapeutic applications. A thorough understanding of its solubility, stability, and reactivity is paramount for its successful development as a drug candidate. Furthermore, elucidating its interactions with cellular machinery, particularly its ability to induce apoptosis and activate the DNA damage response, provides a foundation for designing novel anticancer and antiviral strategies. Further research is warranted to fully characterize its pKa, obtain detailed quantitative solubility data, and map its interactions within cellular signaling networks. This in-depth knowledge will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.
References
An In-depth Technical Guide to the Core Structural Differences Between Isocytidine and Cytosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural distinctions between isocytidine and its isomer, cytosine. A thorough understanding of these differences is critical for researchers engaged in the design of novel nucleic acid-based therapeutics, the study of prebiotic chemistry, and the exploration of expanded genetic alphabets. This document outlines the core structural data, experimental methodologies for their determination, and the functional implications of their isomeric relationship.
Core Structural Differences: A Tale of Tautomers
Cytosine, a fundamental component of DNA and RNA, is a pyrimidine (B1678525) derivative characterized by an amine group at position 4 and a carbonyl group at position 2 of the heterocyclic ring.[1] Isocytosine (B10225), also a pyrimidine base, is the structural isomer of cytosine where these functional groups are transposed; it possesses an amine group at position 2 and a carbonyl group at position 4.[2] This seemingly subtle isomeric difference leads to distinct physicochemical properties and biological activities.
The nucleoside of cytosine is cytidine, and the nucleoside of isocytosine is this compound, where the respective base is attached to a ribose sugar.
Visualization of the Isomeric Relationship
The fundamental difference lies in the positions of the exocyclic amine and carbonyl groups on the pyrimidine ring.
Caption: Isomeric relationship between Cytosine and Isocytosine.
Quantitative Structural Data
The precise bond lengths and angles within cytosine and isocytosine have been determined through X-ray crystallography. These quantitative data underscore the structural nuances that arise from the different placement of functional groups.
Table 1: Comparison of Bond Lengths (in Ångströms, Å)
| Bond | Cytosine (Barker & Marsh, 1964)[1] | Isocytosine (Sharma & McConnell, 1965)[3] |
| N(1)-C(2) | 1.371 | 1.361 |
| C(2)-N(3) | 1.370 | 1.325 |
| N(3)-C(4) | 1.325 | 1.385 |
| C(4)-C(5) | 1.428 | 1.442 |
| C(5)-C(6) | 1.346 | 1.341 |
| C(6)-N(1) | 1.361 | 1.375 |
| C(2)-O(7) | 1.250 | - |
| C(4)-N(8) | 1.331 | - |
| C(2)-N(7) | - | 1.332 |
| C(4)-O(8) | - | 1.238 |
Table 2: Comparison of Bond Angles (in Degrees, °)
| Angle | Cytosine (Barker & Marsh, 1964)[1] | Isocytosine (Sharma & McConnell, 1965)[3] |
| C(6)-N(1)-C(2) | 120.3 | 121.2 |
| N(1)-C(2)-N(3) | 119.1 | 119.5 |
| C(2)-N(3)-C(4) | 120.5 | 121.7 |
| N(3)-C(4)-C(5) | 121.9 | 115.3 |
| C(4)-C(5)-C(6) | 117.2 | 119.7 |
| C(5)-C(6)-N(1) | 121.0 | 122.6 |
| N(1)-C(2)-O(7) | 120.7 | - |
| N(3)-C(2)-O(7) | 120.2 | - |
| N(3)-C(4)-N(8) | 118.0 | - |
| C(5)-C(4)-N(8) | 120.1 | - |
| N(1)-C(2)-N(7) | - | 118.8 |
| N(3)-C(2)-N(7) | - | 121.7 |
| N(3)-C(4)-O(8) | - | 119.0 |
| C(5)-C(4)-O(8) | - | 125.7 |
Experimental Protocols for Structural Determination
The structural data presented above were primarily obtained through single-crystal X-ray diffraction. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the structure of these molecules in solution.
Single-Crystal X-ray Diffraction of Isocytosine
This protocol is based on the methodology described by Sharma and McConnell in their 1965 publication on the crystal structure of isocytosine.[3]
-
Crystal Preparation: Crystalline isocytosine is obtained commercially. Suitable single crystals are selected for diffraction analysis.
-
Data Collection: Three-dimensional intensity data are collected using copper X-radiation (Cu Kα). Oscillation and Weissenberg photographs are taken about the crystallographic axes to determine the space group and unit-cell dimensions.
-
Structure Solution and Refinement: The structure is solved and refined using the full-matrix least-squares method. This involves refining the positional parameters of all atoms, including hydrogen atoms, and the anisotropic temperature factors for non-hydrogen atoms. The final R index, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, is calculated. For isocytosine, a final R index of 0.061 was achieved for 1826 observed reflections.[3]
Single-Crystal X-ray Diffraction of Cytosine
This protocol is based on the work of Barker and Marsh in their 1964 paper on the crystal structure of cytosine.[1]
-
Crystal Preparation: Anhydrous crystals of cytosine are prepared.
-
Data Collection: Complete three-dimensional diffraction data are collected using copper X-radiation.
-
Structure Solution and Refinement: The crystal structure is determined and refined by the method of least squares. Positional parameters for all atoms and individual anisotropic temperature factors for the non-hydrogen atoms are refined. For cytosine, a final R index of 0.061 was obtained for 608 observed reflections.[1]
NMR Spectroscopy for Structural Analysis in Solution
NMR spectroscopy is employed to study the structure and dynamics of nucleosides like this compound in solution.
-
Sample Preparation: The nucleoside is dissolved in a suitable deuterated solvent.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These can include ¹H, ¹³C, and ¹⁵N NMR experiments.
-
Spectral Analysis: The chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are analyzed to determine the conformation of the ribose sugar, the orientation of the base relative to the sugar (the glycosidic bond angle), and intermolecular interactions such as hydrogen bonding.
Functional Implications and In Vitro Applications
The structural isomerism of this compound has significant implications for its base-pairing properties, making it a valuable tool in synthetic biology and drug development.
This compound and Isoguanosine (B3425122): An Alternative Base Pair
This compound does not form a stable base pair with guanine, the natural partner of cytidine. Instead, it forms a stable, Watson-Crick-like base pair with isoguanosine, the isomer of guanosine. This this compound-isoguanosine (isoC-isoG) pair also features three hydrogen bonds.
Caption: Enzymatic incorporation of isoguanosine opposite this compound.
This orthogonal base pair has been explored for the expansion of the genetic alphabet. Studies have shown that various DNA and RNA polymerases can recognize the isoC-isoG pair and faithfully incorporate the corresponding nucleotide during replication and transcription.[4]
Synthesis of Isocytosine
Isocytosine can be synthesized through the condensation of guanidine (B92328) with malic acid.[2] A common laboratory-scale synthesis involves the reaction of guanidine hydrochloride with malic acid in the presence of a dehydrating agent like sulfuric acid.[2][5]
Conclusion
The structural disparity between cytosine and isocytosine, rooted in the isomeric placement of their amine and carbonyl groups, leads to profound differences in their chemical and biological properties. While cytosine is a cornerstone of natural genetic information storage, the unique base-pairing capabilities of isocytosine with isoguanine (B23775) have established it as a valuable molecule in the field of synthetic biology. The detailed structural and experimental data provided in this guide offer a foundational resource for researchers aiming to leverage these differences in the development of novel diagnostics, therapeutics, and research tools.
References
An In-depth Technical Guide to the Synthesis of Isocytidine from Precursor Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocytidine, a structural isomer of cytidine (B196190), is a pyrimidine (B1678525) nucleoside of significant interest in the fields of synthetic biology and drug development. Its ability to form a stable, alternative base pair with isoguanosine (B3425122) has opened new avenues for the expansion of the genetic alphabet and the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical synthesis of this compound from fundamental precursor molecules. It details the preparation of the isocytosine (B10225) base, the synthesis of a key ribose donor, and the crucial glycosylation reaction to form the final nucleoside. This document includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate a thorough understanding of the synthetic process.
Introduction
The synthesis of this compound is a multi-step process that begins with the construction of the isocytosine heterocyclic base. This is followed by the preparation of a suitably protected ribose derivative, which then acts as a glycosyl donor. The core of the synthesis is the coupling of the isocytosine base with the protected ribose, a reaction typically achieved through the Vorbrüggen glycosylation method. The final step involves the removal of protecting groups to yield the this compound nucleoside. This guide will elaborate on each of these key stages.
Synthesis of Precursor Molecules
Synthesis of Isocytosine
The pyrimidine base, isocytosine (2-aminouracil), is a key precursor for the synthesis of this compound. It can be synthesized from readily available starting materials such as guanidine (B92328) and malic acid.[1] Another reported method involves the condensation of guanidine hydrochloride with 3-oxopropanoic acid.[1]
Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
A common and crucial precursor for the glycosylation step is a protected ribose derivative that is electrophilic at the anomeric carbon. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a widely used ribose donor for nucleoside synthesis.[2][3][4] Its synthesis begins with D-ribose and involves a series of protection reactions to yield the final, stable crystalline product. The benzoyl protecting groups enhance the stability and solubility of the sugar in organic solvents and play a role in directing the stereochemistry of the glycosylation reaction.
Core Synthesis of this compound: The Vorbrüggen Glycosylation
The most prevalent and efficient method for the synthesis of pyrimidine nucleosides, including this compound, is the silyl-Hilbert-Johnson, or Vorbrüggen, reaction.[2][3] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar acetate (B1210297) in the presence of a Lewis acid catalyst.[2][3]
The overall workflow for the synthesis of this compound can be visualized as follows:
References
The Biological Significance of Isocytidine: A Technical Guide for Researchers and Drug Development Professionals
December 18, 2025
Abstract
Isocytidine, a structural isomer of the natural nucleoside cytidine (B196190), holds significant biological relevance not as a component of natural nucleic acids, but as a powerful tool in synthetic biology, diagnostics, and therapeutics.[1][2] Its unique base-pairing properties with isoguanine (B23775), forming a stable, non-canonical Watson-Crick-like interaction, have enabled the expansion of the genetic alphabet, paving the way for novel research and biomedical applications.[1][3] This technical guide provides an in-depth overview of the biological significance of this compound, focusing on its applications in oligonucleotide synthesis, its recognition by polymerases, and its emerging role in the development of anticancer and antiviral agents. Detailed methodologies for key experiments, quantitative data from published studies, and visualizations of relevant pathways and workflows are presented to support researchers and drug development professionals in this field.
Introduction: this compound and the Expanded Genetic Alphabet
This compound (iC) is a pyrimidine (B1678525) nucleoside analog that is isomeric to cytidine.[2] In contrast to the standard G-C and A-T base pairs that form the basis of natural genetic information storage, this compound forms a highly specific base pair with isoguanine (iG) through three hydrogen bonds.[3] This orthogonality to the natural base pairs makes the iC-iG pair a cornerstone of synthetic genetics, allowing for the creation of "hachimoji" DNA and RNA with an expanded eight-letter genetic alphabet.[2] The primary biological significance of this compound, therefore, lies in its artificial applications, which are explored in this guide.
Physicochemical Properties and Stability
A critical consideration for the application of this compound in synthetic oligonucleotides is its chemical stability during synthesis and deprotection. Early studies highlighted the susceptibility of some this compound derivatives to degradation under standard solid-phase synthesis conditions.[4] Specifically, a notable degree of hydrolytic deamination of 2'-deoxy-5-methylthis compound (at a rate of approximately 0.5%) has been observed under routine synthesis and deprotection protocols.[4] However, concerns about significant depyrimidination (cleavage of the glycosylic bond) during alkaline deprotection appear to be less pronounced than initially suggested.[4] To enhance stability, aza-derivatives such as 6-aza-2'-deoxythis compound have been developed, which exhibit increased stability of the glycosylic bond under acidic conditions and enhanced resistance to 3'-exonucleases.[5]
Data Presentation: Stability and Cytotoxicity of this compound Analogs
The following tables summarize key quantitative data related to the stability and biological activity of this compound and its derivatives.
Table 1: Stability of this compound-Containing Duplexes
| Modified Nucleoside | Duplex Type | Tm (°C) vs. Control | Reference |
| 6-aza-2'-deoxythis compound | Antiparallel | Lower | [5] |
| 6-aza-2'-deoxythis compound | Parallel | Lower | [5] |
| Acyclic phosphonate-linked cytidine (ZNA-C) | i-Motif | Decreased | [6] |
Table 2: Cytotoxicity of this compound Analogs (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 (unspecified this compound derivative) | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [7] |
| Compound 5 (unspecified this compound derivative) | C6 (Glioma) | 4.33 ± 1.04 | [7] |
| Compound 2 (unspecified this compound derivative) | A549 (Lung Carcinoma) | 24.0 ± 3.46 | [7] |
| Compound 2 (unspecified this compound derivative) | C6 (Glioma) | 23.33 ± 2.08 | [7] |
| Compound 10 (unspecified this compound derivative) | A549 (Lung Carcinoma) | 29.67 ± 5.51 | [7] |
| Compound 10 (unspecified this compound derivative) | C6 (Glioma) | 12.33 ± 4.93 | [7] |
Note: The specific structures of the compounds in Table 2 were not detailed in the referenced abstract.
Enzymatic Recognition and Incorporation of this compound
The utility of the iC-iG base pair in biological systems hinges on its recognition and processing by polymerases. Studies have shown that several polymerases can catalyze the template-directed incorporation of isoguanosine (B3425122) triphosphate (iGTP) opposite an this compound residue in a template strand, and vice versa.[1][8]
Table 3: Polymerase Recognition of the iC-iG Base Pair
| Polymerase | Incorporates iG opposite iC | Reference |
| T7 RNA Polymerase | Yes | [1][8] |
| AMV Reverse Transcriptase | Yes | [1][8] |
| Klenow Fragment of DNA Polymerase I | Yes | [1][8] |
| T4 DNA Polymerase | No | [1][8] |
This selective enzymatic recognition is fundamental for the replication and transcription of nucleic acids containing this unnatural base pair.
Therapeutic Potential of this compound Analogs
The structural similarity of this compound to natural nucleosides has prompted investigations into its potential as an anticancer and antiviral agent.[9][10][11] The general mechanism of action for nucleoside analog drugs involves cellular uptake, enzymatic phosphorylation to the active triphosphate form, and subsequent incorporation into nascent DNA or RNA chains, leading to chain termination or dysfunction.[9][10][11]
Cellular Uptake and Metabolism
Nucleoside analogs, being hydrophilic, primarily enter cells via specialized nucleoside transporters, which include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[10][12][13] Once inside the cell, this compound analogs are substrates for nucleoside kinases, which catalyze the initial phosphorylation step.[14][15][16] This is often the rate-limiting step in their activation.[17] Subsequent phosphorylations by nucleoside monophosphate and diphosphate (B83284) kinases yield the active triphosphate analog.[15]
Mechanism of Anticancer Activity
The triphosphate form of this compound analogs can act as a competitive inhibitor of DNA and/or RNA polymerases.[18][19] Incorporation of the analog into a growing nucleic acid chain can lead to chain termination, stalling of replication forks, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][18]
Experimental Protocols
Solid-Phase Synthesis of this compound-Containing Oligonucleotides
The synthesis of oligonucleotides containing this compound is achieved through standard automated phosphoramidite (B1245037) chemistry on a solid support.[20][21][]
Protocol Outline:
-
Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
-
Coupling: The this compound phosphoramidite, activated by a catalyst (e.g., tetrazole), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water).
-
Iteration: The cycle is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a strong base (e.g., ammonium (B1175870) hydroxide).
For a detailed, generalized protocol, refer to established methods for oligonucleotide synthesis.
Enzymatic Incorporation of this compound Triphosphate
This protocol outlines a general method for assessing the incorporation of this compound triphosphate (iCTP) by a DNA polymerase.
Materials:
-
DNA polymerase (e.g., Klenow fragment)
-
Reaction buffer specific to the polymerase
-
DNA template containing isoguanine
-
Primer complementary to the 3' end of the template
-
dATP, dCTP, dGTP, dTTP
-
This compound triphosphate (iCTP), potentially labeled (e.g., with 32P)
-
Denaturing polyacrylamide gel
-
Urea
-
Loading buffer
-
Phosphorimager or autoradiography film
Protocol:
-
Annealing: Anneal the primer to the DNA template by heating to 95°C and slowly cooling to room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the annealed template-primer, DNA polymerase, reaction buffer, and the desired combination of dNTPs and iCTP.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a specified time.
-
Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).
-
Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel containing urea.
-
Visualization: After electrophoresis, visualize the radiolabeled DNA products using a phosphorimager or by exposing the gel to autoradiography film. The presence of a full-length product indicates successful incorporation of iCTP.
This is a generalized protocol; specific concentrations and conditions should be optimized for the particular polymerase and template-primer system.[23][24]
Detection of this compound in Nucleic Acids
The presence of this compound in a nucleic acid sequence can be confirmed by various methods.
Methods:
-
UV Spectrophotometry: While not specific, the overall absorbance spectrum of a nucleic acid sample can be indicative of its composition.[25][26]
-
Mass Spectrometry: This technique can precisely determine the mass of an oligonucleotide, which will differ if it contains this compound instead of a canonical nucleoside.
-
Sequencing: Modified Sanger or pyrosequencing methods can be adapted to identify the position of non-natural bases like this compound within a sequence.[27][28]
Visualizations: Workflows and Pathways
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Workflow for solid-phase synthesis of this compound-containing oligonucleotides.
General Mechanism of Action for this compound-Based Anticancer Drugs
Caption: Activation and mechanism of action of this compound analog anticancer drugs.
Conceptual Workflow for SELEX with this compound
Caption: SELEX workflow for developing this compound-containing aptamers.
Conclusion
While not a component of natural biological systems, this compound has emerged as a molecule of profound biological significance in the realms of synthetic biology and medicine. Its ability to form a stable, orthogonal base pair with isoguanine has expanded the toolkit of molecular biologists, enabling the creation of novel genetic systems. Furthermore, the development of this compound analogs as therapeutic agents highlights its potential to address critical unmet needs in oncology and virology. As our understanding of the enzymatic processing and cellular metabolism of this compound and its derivatives deepens, so too will the sophistication and efficacy of its applications. This guide serves as a foundational resource for researchers and developers seeking to harness the unique properties of this compound in their work.
References
- 1. Enzymatic recognition of the base pair between this compound and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocytosine - Wikipedia [en.wikipedia.org]
- 3. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-aza-2'-deoxythis compound: synthesis, properties of oligonucleotides, and base-pair stability adjustment of DNA with parallel strand orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning i-motif folding and stability with acyclic phosphonate-linked (ZNA) cytidine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Enzymatic recognition of the base pair between this compound and isoguanosine. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.mpg.de [pure.mpg.de]
- 18. arborpharmchem.com [arborpharmchem.com]
- 19. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 20. mt.com [mt.com]
- 21. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 23. biochem.du.ac.in [biochem.du.ac.in]
- 24. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. conductscience.com [conductscience.com]
- 26. Nucleic Acid Sample Preparation Methodology [sigmaaldrich.com]
- 27. [PDF] Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
Isocytidine: A Technical Deep-Dive into its Mechanisms of Action in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocytidine, a synthetic pyrimidine (B1678525) nucleoside analog, has garnered interest within the scientific community for its potential as an antineoplastic agent. As an isomer of cytidine, its unique structural properties allow for its metabolic processing and incorporation into cellular nucleic acids, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, focusing on its cellular uptake, metabolic activation, impact on DNA and RNA synthesis, and the induction of apoptotic signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies and visual representations of the key cellular events influenced by this compound.
Cellular Uptake and Metabolic Activation
The journey of this compound from the extracellular environment to its active form within the cell is a critical determinant of its biological activity. Based on studies of this compound and other nucleoside analogs, a multi-step process involving cellular transport and enzymatic phosphorylation is understood to be essential.
Nucleoside Transport
This compound, being a nucleoside, is expected to enter the cell via specialized membrane proteins known as nucleoside transporters. The two major families of human nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). While direct studies on this compound are limited, research on the closely related pseudothis compound (B1195454) (ψlCyd) has shown that its incorporation into cells is competitively inhibited by cytidine, strongly suggesting that it utilizes the same transport mechanisms as natural pyrimidine nucleosides[1].
Metabolic Phosphorylation to this compound Triphosphate
Once inside the cell, this compound must be converted into its active triphosphate form to exert its primary biological effects. This phosphorylation cascade is catalyzed by a series of cellular kinases. The initial and often rate-limiting step is the conversion of this compound to this compound monophosphate, a reaction likely catalyzed by deoxycytidine kinase (dCK), an enzyme known to phosphorylate a broad range of deoxynucleosides and their analogs. Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are carried out by other cellular nucleoside and nucleotide kinases. The resulting this compound triphosphate (iso-dCTP or iso-CTP) is the active metabolite that can be recognized by cellular polymerases. The phosphorylation of pseudothis compound has been shown to be crucial for its therapeutic activity[1].
The following diagram illustrates the proposed pathway for the cellular uptake and activation of this compound.
References
Isocytidine: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocytidine, a structural isomer of cytidine (B196190), is a nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications, primarily in the realms of oncology and virology. As a class, nucleoside analogs are well-established as potent therapeutic agents due to their ability to interfere with nucleic acid synthesis and other vital cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, available preclinical data, and future research directions. While direct therapeutic data on this compound remains limited, this document extrapolates from studies on its derivatives and related nucleoside analogs to build a framework for its potential applications.
Introduction to this compound
This compound, also known as 2-amino-1-β-D-ribofuranosyl-4(1H)-pyrimidinone, is a pyrimidine (B1678525) nucleoside analog.[1] Unlike its canonical counterpart, cytidine, this compound features a different arrangement of functional groups on its pyrimidine ring. This structural alteration is the basis for its unique biochemical properties and potential as a therapeutic agent. While extensively used in the field of synthetic biology for the creation of unnatural base pairs in nucleic acids, its therapeutic potential is an emerging area of investigation.[1]
Potential Therapeutic Applications
The primary therapeutic avenues for this compound and its derivatives are in cancer and viral infections, mirroring the applications of many other nucleoside analogs.
Anticancer Activity
The rationale for investigating this compound as an anticancer agent stems from the established mechanisms of other nucleoside analogs, which include the inhibition of DNA and RNA synthesis and the induction of apoptosis.[2] Preclinical studies on derivatives of the corresponding base, isocytosine (B10225), have provided initial evidence of antiproliferative effects.
A study on 5,6-disubstituted isocytosine derivatives demonstrated in vitro cytotoxic activity against the MCF-7 human breast cancer cell line.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5,6-disubstituted isocytosine derivatives | MCF-7 | 12.45 - 15.79 | [3] |
Table 1: In Vitro Cytotoxicity of Isocytosine Derivatives
It is important to note that these data are for derivatives of the base isocytosine, and further studies are required to determine the specific anticancer activity of the nucleoside this compound.
Antiviral Activity
Mechanism of Action
The proposed mechanisms of action for this compound are based on the well-understood pathways of other nucleoside analogs.
Inhibition of Nucleic Acid Synthesis
Upon cellular uptake, this compound is expected to be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then compete with the natural nucleoside triphosphates (e.g., CTP) for incorporation into newly synthesizing DNA or RNA strands by cellular or viral polymerases. The incorporation of this compound triphosphate could lead to chain termination, thereby halting replication and transcription.
Induction of Apoptosis
By interfering with essential cellular processes like DNA replication, nucleoside analogs can trigger cellular stress responses that lead to programmed cell death, or apoptosis. This is a common mechanism by which many anticancer chemotherapeutics exert their effects.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental approaches, the following diagrams are provided.
Caption: Proposed metabolic activation and mechanism of action of this compound.
References
The Role of Isocytidine in the Formation of Unnatural Base Pairs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The expansion of the genetic alphabet beyond the canonical A, T, G, and C nucleotides holds immense promise for advancements in synthetic biology, diagnostics, and therapeutics. The introduction of unnatural base pairs (UBPs) into DNA and RNA allows for the site-specific incorporation of novel functionalities, paving the way for the development of enhanced biotherapeutics, sophisticated diagnostic tools, and novel biocatalysts. At the forefront of this research is the isocytidine:isoguanine (B23775) (isoC:isoG) pair, a hydrogen-bonded UBP that has been a cornerstone in the field of genetic alphabet expansion. This technical guide provides an in-depth exploration of the role of this compound in UBP formation, detailing its properties, enzymatic recognition, and applications, while also providing practical experimental protocols and quantitative data for researchers in the field.
Core Concepts: The this compound:Isoguanine Unnatural Base Pair
This compound (isoC) is a structural isomer of cytidine, and it forms a specific base pair with isoguanine (isoG) through a hydrogen bonding pattern that is distinct from the canonical Watson-Crick pairs.[1] This orthogonality is a critical feature, as it minimizes interference with the natural base pairing during DNA replication and transcription.[2] The isoC:isoG pair is joined by three hydrogen bonds, similar to the G:C pair, contributing to its thermal stability within a DNA duplex.[3]
However, the implementation of the isoC:isoG pair is not without its challenges. This compound itself can be chemically unstable under certain conditions, and isoguanine can exist in a tautomeric form that leads to mispairing with thymine.[4] These factors can impact the fidelity and efficiency of replication of DNA containing this UBP.
Quantitative Data on this compound:Isoguanine Base Pair Function
The successful incorporation and replication of an unnatural base pair are paramount for its practical application. The following tables summarize key quantitative data regarding the fidelity, enzymatic incorporation, and thermal stability of the isoC:isoG pair.
| Parameter | Value | DNA Polymerase | Notes |
| Replication Fidelity (per PCR cycle) | ~93% | Various | Baseline fidelity of the isoC:isoG pair.[5] |
| ~98% | Various | Fidelity can be improved under optimized conditions.[5] | |
| Misincorporation Rate | High with Thymine | Klenow Fragment | Due to the tautomerization of isoguanine.[4] |
Table 1: Replication Fidelity of the this compound:Isoguanine Unnatural Base Pair. This table summarizes the reported fidelity of the isoC:isoG pair during PCR amplification. While early studies showed lower fidelity, optimization of reaction conditions has led to significant improvements.
| Nucleotide | DNA Polymerase | Apparent Km (µM) | Apparent Vmax (relative) |
| 5-Aza-2'-deoxycytidine-5'-triphosphate (analog) | DNA Polymerase α | 3.0 | Slightly lower than dCTP |
| dCTP (natural) | DNA Polymerase α | 2.0 | 1.0 |
Table 2: Kinetic Parameters for the Incorporation of an this compound Analog. This table presents the apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the incorporation of an this compound analog by a mammalian DNA polymerase, providing insight into the enzymatic recognition of this unnatural nucleotide.[6]
| Duplex Type | Tm (°C) | Conditions |
| Duplex with G-C pair | - | - |
| Duplex with isoG-isoC pair | Increased stability | Varies by sequence context |
Table 3: Thermal Stability of DNA Duplexes Containing the this compound:Isoguanine Pair. This table provides a qualitative comparison of the melting temperature (Tm) of DNA duplexes. The isoC:isoG pair generally contributes to an increase in the thermal stability of DNA duplexes compared to canonical base pairs.[3][7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of the this compound:isoguanine unnatural base pair.
Protocol 1: Solid-Phase Synthesis of this compound-Containing Oligonucleotides
This protocol outlines the steps for synthesizing oligonucleotides containing this compound using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Standard DNA phosphoramidites (A, G, C, T)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping solution (e.g., acetic anhydride/N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Prepare the DNA synthesizer with the required reagents and phosphoramidites, including the this compound phosphoramidite, dissolved in anhydrous acetonitrile.[8]
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.[9]
-
Coupling: Activation of the incoming phosphoramidite (including this compound phosphoramidite) with the activator and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[9]
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.[8]
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation with the cleavage and deprotection solution.[10]
-
Purification: Purify the full-length oligonucleotide from shorter failure sequences using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 2: PCR Amplification of DNA Containing the this compound:Isoguanine Pair
This protocol provides a general framework for performing PCR with a template containing the isoC:isoG unnatural base pair. Optimization of specific parameters will be necessary.
Materials:
-
DNA template containing the isoC:isoG pair
-
Forward and reverse primers
-
DNA polymerase (a high-fidelity proofreading polymerase is recommended)[4]
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
d-isoCTP and d-isoGTP
-
PCR buffer
-
PCR-grade water
Procedure:
-
Reaction Setup: On ice, prepare the PCR reaction mixture in a thin-walled PCR tube. A typical 50 µL reaction includes:
-
10 µL 5x PCR buffer
-
1 µL 10 mM dNTP mix
-
1 µL 10 mM d-isoCTP
-
1 µL 10 mM d-isoGTP
-
1 µL 10 µM forward primer
-
1 µL 10 µM reverse primer
-
X µL DNA template (1-100 ng)
-
0.5 µL DNA polymerase (2.5-5 units/µL)
-
PCR-grade water to 50 µL
-
-
Thermocycling: Place the PCR tube in a thermocycler and perform the following cycles:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of amplicon length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size of the amplicon.[11]
Troubleshooting:
-
Low or No Product: Optimize annealing temperature, increase extension time, or try a different DNA polymerase.[12]
-
Non-specific Products: Increase annealing temperature or optimize primer design.[13]
-
High Mutation Rate: Use a high-fidelity polymerase with proofreading activity and consider using modified isoguanine analogs to reduce tautomerization.[4]
Protocol 3: Sanger Sequencing of DNA Containing this compound
This protocol describes a modified Sanger sequencing method for determining the nucleotide sequence of a DNA template containing this compound.
Materials:
-
Purified PCR product or plasmid DNA containing this compound
-
Sequencing primer
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)
-
d-isoCTP and d-isoGTP (if both are present in the template)
-
Sequencing buffer
-
Capillary electrophoresis instrument
Procedure:
-
Cycle Sequencing Reaction Setup: In a PCR tube, combine the following:
-
8 µL BigDye™ Terminator Ready Reaction Mix
-
X µL Template DNA (20-80 ng)
-
X µL Sequencing Primer (3.2 pmol)
-
(Optional) 1 µL of 1 mM d-isoCTP and/or d-isoGTP
-
Deionized water to a final volume of 20 µL
-
-
Cycle Sequencing: Perform the cycle sequencing reaction in a thermocycler:
-
Initial Denaturation: 96°C for 1 minute.
-
Cycling (25-30 cycles):
-
Denaturation: 96°C for 10 seconds.
-
Annealing: 50°C for 5 seconds.
-
Extension: 60°C for 4 minutes.
-
-
Hold: 4°C.
-
-
Purification: Purify the sequencing products to remove unincorporated dye terminators using a suitable method (e.g., ethanol/EDTA precipitation or column purification).
-
Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and run on an automated capillary electrophoresis sequencer.
-
Data Analysis: Analyze the resulting electropherogram to determine the DNA sequence. The position of the this compound base will be identified based on the specific dye-labeled dideoxynucleotide that terminates the chain opposite its pairing partner (isoguanine).[14]
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and logical relationships in the study of this compound and unnatural base pairs.
References
- 1. Structural and kinetic analysis of nucleoside triphosphate incorporation opposite an abasic site by human translesion DNA polymerase η - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and structure of RNA duplexes containing isoguanosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. atdbio.com [atdbio.com]
- 11. biocompare.com [biocompare.com]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. PCR Troubleshooting [caister.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic Blueprint of Isocytidine: A Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of isocytidine, a crucial isomer of cytidine (B196190) with significant applications in the study of unnatural nucleic acid analogues and hydrogen bonding interactions. This document details the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presenting key quantitative data and experimental workflows to facilitate research and development involving this pyrimidine (B1678525) base.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound, including the characterization of its tautomeric forms which are known to exist in both solution and solid states.
Quantitative NMR Data
The following tables summarize the reported ¹H and estimated ¹³C NMR chemical shifts for this compound. It is important to note that the presence of tautomers can lead to averaged signals in solution, and chemical shifts can be influenced by solvent, concentration, and temperature.
Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ) in ppm |
| H-1 (N-H) | ~11.0 |
| H-5 | 7.54 |
| H-6 | 5.54 |
| -NH₂ | 6.8 |
Note: The broad peak at ~11.0 ppm is characteristic of an N-H proton and its exact chemical shift can be highly variable. Assignments are based on typical ranges for similar structures.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Estimated Chemical Shift (δ) in ppm |
| C-4 | ~165 |
| C-2 | ~155 |
| C-6 | ~140 |
| C-5 | ~95 |
Note: These are estimated values based on typical chemical shifts for pyrimidine derivatives. Experimental determination is recommended for precise characterization.
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1 second.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance sensitivity.
-
Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
NMR Experimental Workflow
Mass Spectrometry (MS) of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a preferred soft ionization technique for nucleobases and their derivatives due to its ability to generate intact molecular ions.
Quantitative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Notes |
| [M+H]⁺ (Protonated Molecule) | 112.0505 | The pseudomolecular ion observed in positive ion mode ESI-MS. |
| [M]⁺˙ (Molecular Ion) | 111 | Observed in GC-MS (Electron Ionization). |
| Fragment Ion 1 | 95.0240 | Likely corresponds to the loss of NH₃ from the protonated molecule. |
| Fragment Ion 2 | 69.0448 | Further fragmentation, potentially involving ring opening or loss of CO. |
Experimental Protocol for Mass Spectrometry Analysis
Objective: To determine the accurate mass of this compound and to characterize its fragmentation pattern using ESI-MS/MS.
Materials:
-
This compound sample
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for enhancing protonation)
-
LC-MS system with an ESI source and a tandem mass analyzer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.
-
If necessary, add a small amount of formic acid (0.1% final concentration) to the sample solution to promote the formation of [M+H]⁺ ions.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set up the ESI source in positive ion mode.
-
Optimize the source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, by infusing a standard solution.
-
-
Full Scan MS Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300) to identify the protonated molecular ion [M+H]⁺.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the [M+H]⁺ ion (m/z 112.05) as the precursor ion for fragmentation.
-
Perform collision-induced dissociation (CID) by applying a range of collision energies to induce fragmentation.
-
Acquire the product ion spectrum to identify the characteristic fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion and calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.
-
Compare the obtained spectra with database entries if available.
-
Mass Spectrometry Experimental Workflow
Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis of this compound using NMR and mass spectrometry. The presented data and protocols offer a starting point for researchers to characterize this important molecule, enabling further studies into its role in modified nucleic acids and other biochemical systems. For more detailed structural elucidation, advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are recommended. Similarly, high-resolution mass spectrometry is crucial for unambiguous elemental composition determination.
Unraveling the Three-Dimensional Architecture of Isocytidine's Core: A Technical Guide to Isocytosine Crystallography
For Immediate Release
This technical guide offers an in-depth exploration of the crystallographic and three-dimensional structural details of isocytosine (B10225), the core nucleobase of isocytidine. This document is tailored for researchers, scientists, and professionals in drug development who are interested in the fundamental structural characteristics of non-canonical pyrimidine (B1678525) analogs. While the primary focus is on the more extensively studied isocytosine, the insights presented are foundational for understanding the stereochemistry of its nucleoside form, this compound.
Core Crystallographic Data of Isocytosine
The seminal work on the crystal structure of isocytosine was published by Sharma and McConnell in 1965.[1] Their research revealed that isocytosine crystallizes in a monoclinic system and, most notably, co-crystallizes as two distinct tautomers in a 1:1 ratio.[1] These tautomers are engaged in a hydrogen-bonding network analogous to the canonical Watson-Crick base pairing.[1]
The key crystallographic parameters determined for isocytosine are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.745 Å |
| b = 11.412 Å | |
| c = 10.414 Å | |
| β = 94.79° | |
| Molecules per Unit Cell (Z) | 8 |
| Molecules in Asymmetric Unit | 2 |
| Final R Index | 0.061 for 1826 observed reflections |
| Radiation Source | Cu Kα |
Data sourced from Sharma, B.D. & McConnell, J.F. (1965). Acta Cryst. 19, 797-806.[1]
The Tautomeric Nature and Hydrogen Bonding of Isocytosine
A crucial feature of the isocytosine crystal structure is the presence of two tautomeric forms in equal proportion.[1] These tautomers form a dimer through a set of three hydrogen bonds, creating a stable, planar structure.[1] This interaction is of significant interest in the study of non-natural nucleic acid analogues.[2]
The hydrogen bond lengths within the isocytosine dimer are detailed in the following table.
| Hydrogen Bond | Length (Å) |
| N(7B)-H···O(8A) | 2.861 |
| N(3B)-H···N(3A) | 2.908 |
| O(8B)···H-N(7A) | 2.904 |
Data sourced from Sharma, B.D. & McConnell, J.F. (1965). Acta Cryst. 19, 797-806.[1]
The base pairs of isocytosine are further connected by N-H···N hydrogen bonds with a length of 2.980 Å, forming nearly planar tetramers.[1] These tetramers are stacked with a separation of 3.36 Å, indicating π-π stacking interactions.[1]
Experimental Protocols
The following sections outline the detailed methodologies for the crystallization and structural determination of a small molecule like isocytosine, based on the original work and generalized modern crystallographic practices.
Isocytosine Crystal Preparation (as described by Sharma & McConnell, 1965)
Pure isocytosine in crystalline form was sourced from Mann Research Laboratories.[1] The crystals were described as acicular (needle-like) and elongated along the 'a' axis.[1] The density of the crystals was determined using the flotation method in a mixture of ethyl bromide and benzene.[1]
Generalized Protocol for Small Molecule Crystallization
For researchers aiming to reproduce or work with isocytosine crystals, the following generalized protocol for slow evaporation is recommended:
-
Solvent Selection: Dissolve a small amount of purified isocytosine in a suitable solvent. The product information sheet for isocytosine from Sigma-Aldrich indicates solubility in acetic acid (50 mg/ml) with heating.[3] A solvent screen with various polar and non-polar solvents is advisable to find the optimal conditions for single crystal growth.
-
Preparation of a Saturated Solution: Create a saturated or near-saturated solution of isocytosine at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vessel with a perforated parafilm or a loosely fitted cap to allow for slow evaporation of the solvent at a constant temperature. The vessel should be left in a vibration-free environment.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals should begin to form.
-
Crystal Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the solution using a small loop or spatula.
X-ray Diffraction and Structure Determination
-
Crystal Mounting: A single, high-quality crystal is selected and mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern. Oscillation and Weissenberg photographs were methods used in the original 1965 study to determine the space group.[1]
-
Data Processing: The intensities and positions of the diffracted spots are measured and integrated. The data is then corrected for various experimental factors to produce a final set of unique reflections.
-
Structure Solution and Refinement: The phase problem is solved to obtain an initial electron density map. For small molecules, direct methods are often successful. An atomic model is then built into the electron density map. The model is refined using a least-squares method, adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data.[1] The quality of the final model is assessed by the R-factor.[1]
Visualizations
The following diagrams illustrate the experimental workflow for isocytosine crystallography and the key molecular interactions within the crystal structure.
References
Theoretical Insights into Isocytidine Hydrogen Bonding: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies on the hydrogen bonding characteristics of isocytidine, a non-canonical nucleoside of significant interest in synthetic biology and drug design. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational chemistry studies, presenting quantitative data, detailed methodologies, and visual representations of molecular interactions to facilitate a deeper understanding of this compound's pairing potential.
Introduction to this compound and its Tautomeric Forms
This compound, an isomer of cytidine, exhibits complex hydrogen-bonding patterns primarily due to its tautomeric nature. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of its different tautomeric forms and their implications for base pairing.[1] Isocytosine, the nucleobase of this compound, primarily exists in two stable keto tautomers in solution and solid states, which can form a hydrogen-bonded dimer analogous to the canonical guanine-cytosine pair.[1][2] The ability to exist in multiple tautomeric forms allows this compound to participate in various hydrogen-bonding schemes, including Watson-Crick-like and wobble pairings.[3][4][5]
Quantitative Analysis of this compound Hydrogen Bonding
Computational studies have provided valuable quantitative data on the energetic and geometric aspects of this compound hydrogen bonding. The tables below summarize key findings from various theoretical investigations, focusing on interaction energies and hydrogen bond geometries for this compound self-pairing and pairing with other nucleobases.
Table 1: Calculated Interaction Energies for this compound-Containing Base Pairs
| Base Pair | Level of Theory | Interaction Energy (kcal/mol) | Reference |
| Isocytosine Homodimer | DFT | Not explicitly stated, but dimer formation is favorable | [1][2] |
| Guanine-Cytosine | DFT | -28.9 to -29.9 | [6][7] |
| Cytosine Homodimer | ab initio DFT | -4.38 to -25.83 (approx. -0.19 to -1.12 eV) | [8] |
| 5-Bromocytosine Salts | DFT | -2.1 to -3.6 (for C–Br···O interactions) | [9] |
Note: Direct interaction energies for a comprehensive set of this compound pairs are not consistently reported in single studies. The data for cytosine and its derivatives are included to provide a comparative context for the strength of hydrogen bonding.
Table 2: Hydrogen Bond Geometries from Theoretical Studies
| Base Pair | Hydrogen Bond | Bond Length (Å) | Level of Theory | Reference |
| Guanine-Cytosine | N-H···O | Not specified | DFT | [6][7] |
| Guanine-Cytosine | N-H···N | Not specified | DFT | [6][7] |
| Guanine-Cytosine | O-H···N | Not specified | DFT | [6][7] |
| 5-Bromocytosine Salts | C–Br···O | 2.97 - 3.16 | DFT | [9] |
Experimental and Computational Protocols
The theoretical investigation of this compound hydrogen bonding typically involves a multi-step computational workflow. The following outlines a representative protocol based on methodologies reported in the literature.[10][11][12]
Computational Chemistry Workflow for Nucleobase Pairing Analysis
-
Model System Preparation: The initial step involves the construction of the 3D molecular structures of the this compound tautomers and their pairing partners.
-
Geometry Optimization: The geometries of the individual nucleobases and the hydrogen-bonded pairs are optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G**, aug-cc-pVTZ).[11][12]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Interaction Energy Calculation: The interaction energy of the hydrogen-bonded pair is calculated. A common method is the supermolecular approach, where the interaction energy is the difference between the energy of the complex and the sum of the energies of the individual, optimized monomers. Basis set superposition error (BSSE) correction is often applied to obtain more accurate interaction energies.
-
Analysis of Hydrogen Bonds: The optimized geometry of the base pair is analyzed to determine the hydrogen bond lengths and angles.
-
Tautomer and Isomer Stability Analysis: The relative energies of different tautomers and isomeric pairs are calculated to determine their relative populations at equilibrium.
Visualizing this compound's Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound hydrogen bonding.
References
- 1. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]
- 3. Wobble base pair - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. DFT calculations on the deprotonation site of the one-electron oxidised guanine-cytosine base pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homopairing possibilities of the DNA bases cytosine and guanine: an ab initio DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine [mdpi.com]
- 10. Investigating the Spectroscopy of the Gas Phase Guanine–Cytosine Pair: Keto versus Enol Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excited States of One-Electron Oxidized Guanine-Cytosine Base Pair Radicals: A Time Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Isocytidine Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isocytidine, a synthetic pyrimidine (B1678525) nucleoside. Due to the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this document also presents data for the structurally similar isomer, cytidine, and the corresponding nucleobase, isocytosine, to provide valuable context and estimation for researchers.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O₅ | --INVALID-LINK-- |
| Molecular Weight | 243.22 g/mol | --INVALID-LINK-- |
| Appearance | White to Off-white Powder | --INVALID-LINK-- |
| Melting Point | 125-128°C | --INVALID-LINK-- |
Quantitative Solubility Data
Direct, experimentally verified quantitative solubility data for this compound in common laboratory solvents remains scarce in publicly accessible databases and literature. To guide researchers, this section provides a compilation of solubility data for its isomer, cytidine, and its constituent nucleobase, isocytosine. It is critical to note that while these compounds are structurally related, their solubility profiles may differ.
Isocytosine (Nucleobase) Solubility
Isocytosine is the nucleobase component of this compound.[1]
| Solvent | Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | 31.82 mg/mL (286.41 mM) | Ultrasonic and warming and heat to 60°C | [2] |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (99.0 mM) | - | [3] |
| Acetic Acid | 50 mg/mL | With heat | [4] |
| Water | ~0.2 g/L | Sparingly soluble at 25°C | [5] |
| Hot Water | Soluble | - | [5][6] |
| Dimethylformamide (DMF) | Soluble | - | [5][6] |
Cytidine (Isomer) Solubility
Cytidine is an isomer of this compound and shares the same molecular formula and weight.
| Solvent | Solubility | Source |
| Water | ≥ 100 mg/mL (at 63°F) | [7] |
| Water | ≥ 62.9 mg/mL | [8] |
| Water | ≥ 50 mg/mL (205.58 mM) | [9][10] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [11][12] |
| Dimethyl Sulfoxide (DMSO) | 49 mg/mL (201.46 mM) | [13] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (205.58 mM) | [9] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [11][12] |
| Dimethylformamide (DMF) | 3 mg/mL | [11][12] |
| Ethanol | Slightly soluble / Insoluble | [8][11][13][14] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of a compound like this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the undissolved solid to sediment. Separate the saturated supernatant from the solid material by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. Alternatively, the solutions can be filtered, and the concentration of the soluble compound in the filtrate can be quantified by UV-Vis spectrophotometry or LC-MS/MS.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.
Visualization of Experimental Workflow
Preparation of this compound Solution for Enzymatic Assays
This compound is frequently utilized in molecular biology research, particularly in studies involving unnatural base pairing in nucleic acids. In these experiments, this compound triphosphate (iso-CTP) is incorporated into DNA or RNA by polymerases. The solubility of the preceding nucleoside, this compound, is a crucial first step in the synthesis of the triphosphate and subsequent enzymatic assays. The following diagram illustrates a generalized workflow for preparing an this compound solution for such applications.
This workflow outlines the key steps from weighing the solid compound to obtaining a final working solution ready for use in enzymatic reactions, such as polymerase assays. The initial dissolution in a solvent like DMSO to create a concentrated stock is a common practice for nucleoside analogs, followed by dilution into the appropriate aqueous assay buffer.
References
- 1. Isocytosine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Isocytosine | 108-53-2 [chemicalbook.com]
- 7. Cytidine | C9H13N3O5 | CID 6175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytidine BioReagent,cellculture,powder, =99 65-46-3 [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Cytidine - Wikipedia [en.wikipedia.org]
Isocytidine: A Versatile Building Block for Expanding the Genetic Alphabet and Advancing Synthetic Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The central dogma of molecular biology has long been defined by a four-letter genetic alphabet. However, the pioneering field of synthetic biology is pushing these boundaries by incorporating unnatural base pairs (UBPs) into the fabric of DNA and RNA. Among the most promising of these synthetic nucleobases is isocytidine, a structural isomer of cytidine. Paired with its complementary partner, isoguanosine (B3425122), it forms a stable, orthogonal base pair that expands the genetic code from four to six or even eight letters, as seen in Hachimoji DNA.[1][2] This expansion opens up a plethora of new possibilities, from the site-specific incorporation of novel functionalities into nucleic acids to the development of next-generation diagnostics and therapeutics.[3][4]
This technical guide provides a comprehensive overview of this compound as a building block in synthetic biology. It details the properties of the this compound-isoguanosine pair, provides quantitative data on its performance, and offers detailed experimental protocols for its synthesis and application in various molecular biology techniques.
The this compound-Isoguanosine Unnatural Base Pair
This compound (isoC) and isoguanosine (isoG) form a complementary base pair with a hydrogen bonding pattern distinct from the canonical Watson-Crick pairs (A-T and G-C).[1] This orthogonality is the cornerstone of its utility in expanding the genetic alphabet, as it prevents cross-pairing with natural bases, ensuring the fidelity of information storage and transfer.[5]
However, the initial exploration of the isoC-isoG pair was met with challenges. Isoguanosine can exist in a tautomeric form that mispairs with thymine, leading to mutations during replication.[6] Furthermore, this compound itself can be chemically unstable under certain conditions.[6] To address these limitations, 5-methylisocytosine (B103120) (5-Me-isoC) was developed as a more stable and reliable alternative to this compound, exhibiting improved fidelity in PCR applications.
Quantitative Data
The successful integration of an unnatural base pair into biological systems hinges on its quantitative performance, including its thermodynamic stability within a nucleic acid duplex and the efficiency and fidelity of its enzymatic processing.
Thermodynamic Stability of this compound-Containing Duplexes
The melting temperature (Tm) of a DNA or RNA duplex is a critical measure of its stability. The incorporation of isoC-isoG pairs generally results in stable duplexes. The following table summarizes available data on the melting temperatures of oligonucleotides containing this compound or its analogs.
| Oligonucleotide Sequence (5'-3') | Complementary Strand (5'-3') | Duplex Type | Tm (°C) | Conditions | Reference |
| d(T-iC -CGT-...) | d(ACG-iG -A...) | DNA:DNA | Not specified, but stable | Not specified | [7] |
| Hachimoji 8-mers with GACTZPSB | Complementary Hachimoji 8-mers | DNA:DNA | Predicted within 2.1°C of experimental values | Standard conditions | [8] |
Enzymatic Incorporation and Fidelity
The ability of DNA and RNA polymerases to efficiently and accurately incorporate this compound triphosphate (isoCTP) is crucial for its use in PCR and in vitro transcription. Several polymerases have been shown to recognize the isoC-isoG pair.[6]
| Polymerase | Template Base | Incoming Nucleotide | Fidelity/Efficiency | Reference(s) |
| Klenow Fragment (E. coli DNA Pol I) | isoC | d-isoGTP | Efficient incorporation | [3] |
| Klenow Fragment (E. coli DNA Pol I) | T | d-isoGTP | Misincorporation observed | [3] |
| T7 RNA Polymerase | isoC | isoGTP | Efficient incorporation | [6] |
| Taq Polymerase | isoC | d-isoGTP | Accommodating of the UBP | [9] |
| Deep Vent DNA polymerase | Ds-Px pair | dDsTP/dPxTP | >99.9% selectivity/replication | [10] |
Fidelity is often reported as a percentage per replication cycle. For example, a 98% fidelity per cycle for the isoG-isoC pair means that after 20 cycles of PCR, the retention of the unnatural base pair would be approximately 67% (0.98^20).[11]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound.
Synthesis of this compound and 5-Methylisocytosine Phosphoramidites
The synthesis of oligonucleotides containing unnatural bases relies on the phosphoramidite (B1245037) method, which requires the corresponding phosphoramidite building blocks.[4][12][13][14][]
Protocol for Phosphoramidite Synthesis:
-
Protection of Nucleoside:
-
Phosphitylation:
-
React the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 5-benzylthio-1H-tetrazole (BTT).[18]
-
-
Purification:
-
Purify the resulting phosphoramidite using silica (B1680970) gel chromatography.[19]
-
Characterize the final product by NMR and mass spectrometry.[19]
-
Automated Solid-Phase Oligonucleotide Synthesis with this compound
Once the phosphoramidite is synthesized, it can be used in a standard automated DNA/RNA synthesizer.[4][12][13][14][]
Protocol for Oligonucleotide Synthesis:
-
Initiation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).[4]
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid.[20]
-
Coupling: The this compound phosphoramidite (or any other phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[20] Coupling efficiencies for this compound phosphoramidites are typically high (>99%).[16]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[21]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.[20]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.[12][20]
-
Purification: The final oligonucleotide product is purified, typically by HPLC.
PCR Amplification of DNA Containing this compound
PCR can be used to amplify DNA segments containing the isoC-isoG base pair.[7]
Protocol for PCR with this compound:
-
Reaction Setup:
-
Template DNA: A DNA template containing this compound at the desired position(s).
-
Primers: Forward and reverse primers flanking the region to be amplified. One of the primers can contain 5-methylisocytosine to facilitate the incorporation of isoguanosine triphosphate during amplification.[5]
-
dNTPs: A mixture of the four natural dNTPs (dATP, dCTP, dGTP, dTTP).
-
Unnatural Triphosphates: d-isoCTP and d-isoGTP (or d-5-Me-isoCTP).
-
DNA Polymerase: A high-fidelity DNA polymerase that can efficiently recognize and process the unnatural base pair (e.g., Deep Vent DNA polymerase).[10]
-
PCR Buffer: Standard PCR buffer with MgCl2.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for a duration dependent on the amplicon length (e.g., 1 minute per kb).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis and confirm the sequence fidelity by Sanger sequencing or next-generation sequencing.[9][22][23][24]
In Vitro Transcription of DNA Templates with this compound
RNA molecules containing this compound can be generated through in vitro transcription from a DNA template.[3][25][26]
Protocol for In Vitro Transcription:
-
Template Preparation:
-
Reaction Setup:
-
DNA Template: 1-2 µg of the prepared linear DNA template.[28]
-
NTPs: A mixture of the four natural NTPs (ATP, CTP, GTP, UTP).
-
Unnatural Triphosphate: isoCTP.
-
RNA Polymerase: T7, SP6, or T3 RNA polymerase.
-
Transcription Buffer: A buffer containing MgCl2 and DTT.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.[3]
-
DNase Treatment: Add DNase I to the reaction to digest the DNA template.[3]
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as spin column chromatography or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[3]
-
Analysis: Analyze the integrity and size of the RNA product by denaturing polyacrylamide gel electrophoresis.
Visualizing the Workflow: From Concept to Application
The integration of this compound into synthetic biology workflows involves a series of interconnected processes. The following diagrams, generated using the DOT language for Graphviz, illustrate these key experimental pipelines.
Caption: Workflow for Genetic Alphabet Expansion with this compound.
Caption: Detailed Workflow for PCR with an Unnatural Base Pair (UBP).
Conclusion
This compound stands as a testament to the power of chemical innovation in biology. Its ability to form a stable and orthogonal base pair with isoguanosine has been instrumental in the expansion of the genetic alphabet. This breakthrough provides researchers with a powerful tool to encode novel information into DNA and RNA, thereby enabling the site-specific incorporation of functional groups, the development of high-affinity aptamers, and the creation of semi-synthetic organisms. As our understanding of the enzymatic processing of unnatural base pairs deepens and the toolbox of synthetic biology continues to grow, this compound and its derivatives are poised to play an increasingly pivotal role in shaping the future of biotechnology and medicine.
References
- 1. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physicsworld.com [physicsworld.com]
- 3. benchchem.com [benchchem.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic recognition of the base pair between this compound and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. twistbioscience.com [twistbioscience.com]
- 16. ffame.org [ffame.org]
- 17. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 21. atdbio.com [atdbio.com]
- 22. Highly specific unnatural base pair systems as a third base pair for PCR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme-Assisted High Throughput Sequencing of an Expanded Genetic Alphabet at Single Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme-assisted high throughput sequencing of an expanded genetic alphabet at single base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overview of In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. mclab.com [mclab.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. Template optimization for In Vitro Transcription [biosyn.com]
Methodological & Application
Synthesis of Isocytidine Phosphoramidite: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of isocytidine phosphoramidite (B1245037), a crucial building block for the chemical synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. The protocol outlines the protection of the exocyclic amine of 2'-deoxythis compound, the subsequent 5'-hydroxyl protection, and the final phosphitylation step to yield the desired phosphoramidite.
Introduction
This compound, an isomer of cytidine, is a modified nucleoside of significant interest in the development of therapeutic oligonucleotides and diagnostic probes. Its incorporation into DNA and RNA sequences can alter their hybridization properties, thermal stability, and recognition by enzymes. The solid-phase synthesis of oligonucleotides containing this compound requires the corresponding phosphoramidite derivative. This protocol details a reliable method for the preparation of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxythis compound-3'-O-(N,N-diisopropyl) phosphoramidite.
Overall Synthesis Workflow
The synthesis of this compound phosphoramidite is a multi-step process that involves the sequential protection of reactive functional groups, followed by the introduction of the phosphoramidite moiety. The general workflow is as follows:
-
Protection of the Exocyclic Amine: The N2-amino group of 2'-deoxythis compound is protected to prevent side reactions during oligonucleotide synthesis. A commonly used protecting group for this purpose is dimethylformamidine (dmf).
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise, 3'-to-5' direction of oligonucleotide synthesis.
-
Phosphitylation of the 3'-Hydroxyl Group: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent to introduce the reactive phosphoramidite moiety.
Figure 1: Workflow for the synthesis of this compound phosphoramidite.
Experimental Protocols
Materials and Reagents
-
2'-deoxythis compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Triethylamine (TEA, anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of N2-dimethylformamidine-2'-deoxythis compound
This step involves the protection of the exocyclic amino group of 2'-deoxythis compound with a dimethylformamidine (dmf) group.
Procedure:
-
Suspend 2'-deoxythis compound in anhydrous methanol.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.
-
Stir the reaction mixture at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude N2-dmf-2'-deoxythis compound.
-
The crude product can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | 2'-deoxythis compound |
| Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| Solvent | Anhydrous Methanol |
| Temperature | Room Temperature |
| Reaction Time | Varies (monitor by TLC) |
| Work-up | Evaporation of solvent |
Table 1: Reaction conditions for the N2-protection of 2'-deoxythis compound.
Step 2: Synthesis of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxythis compound
The 5'-hydroxyl group of the N2-protected this compound is then protected with a DMT group.
Procedure:
-
Dissolve the crude N2-dmf-2'-deoxythis compound in anhydrous pyridine.
-
Add dimethoxytrityl chloride (DMT-Cl) in portions to the solution while stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N2-dmf-5'-O-DMT-2'-deoxythis compound.
| Parameter | Value |
| Starting Material | N2-dmf-2'-deoxythis compound |
| Reagent | Dimethoxytrityl chloride (DMT-Cl) |
| Solvent | Anhydrous Pyridine |
| Temperature | Room Temperature |
| Reaction Time | Varies (monitor by TLC) |
| Purification | Silica gel column chromatography |
Table 2: Reaction conditions for the 5'-O-DMT protection.
Step 3: Synthesis of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxythis compound-3'-O-(N,N-diisopropyl) phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group.
Procedure:
-
Dissolve the purified N2-dmf-5'-O-DMT-2'-deoxythis compound in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the cooled solution under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction at room temperature and monitor its completion by TLC or 31P NMR.
-
Quench the reaction with methanol.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final this compound phosphoramidite.
| Parameter | Value |
| Starting Material | N2-dmf-5'-O-DMT-2'-deoxythis compound |
| Reagent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Purification | Flash column chromatography |
Table 3: Reaction conditions for the 3'-phosphitylation.
Quality Control and Storage
The purity of the final this compound phosphoramidite should be assessed by 1H NMR, 31P NMR, and mass spectrometry. The phosphoramidite is sensitive to moisture and oxidation and should be stored under an inert atmosphere at -20°C.
Signaling Pathways and Applications
This compound phosphoramidite is a key reagent for the synthesis of oligonucleotides containing this compound. These modified oligonucleotides have a wide range of applications in research and drug development.
Figure 2: Applications of this compound phosphoramidite.
The incorporation of this compound can be used to modulate the binding affinity and specificity of antisense oligonucleotides to their target mRNA, potentially leading to enhanced therapeutic efficacy. In diagnostics, this compound-containing probes can be designed for the specific detection of target nucleic acid sequences. Furthermore, these modified oligonucleotides are valuable tools for studying DNA and RNA structures, recognition by proteins, and other fundamental biological processes.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound phosphoramidite. By following these procedures, researchers can produce high-quality phosphoramidite for the synthesis of modified oligonucleotides for a variety of applications in biotechnology and medicine.
Application Notes and Protocols for the Incorporation of Isocytidine into DNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into DNA oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. Isocytidine (isoC), an isomer of cytidine, and its derivatives are of particular interest due to their ability to form a stable, non-natural base pair with isoguanosine (B3425122) (isoG). This expanded genetic alphabet opens up new avenues for the development of highly specific antisense oligonucleotides, aptamers, and diagnostic probes.
These application notes provide a comprehensive overview of the methods for incorporating this compound into DNA oligonucleotides, the resulting biophysical properties, and potential applications. Detailed protocols for chemical synthesis and enzymatic incorporation are included to guide researchers in this field.
Data Presentation
Table 1: Thermal Stability of DNA Duplexes Containing a 5-Methylthis compound (B595430):Isoguanosine Base Pair
The thermal stability (melting temperature, Tm) of a DNA duplex is a critical parameter for applications such as antisense therapy and diagnostics. The incorporation of a 5-methylthis compound (MeisoC) and isoguanosine (isoG) base pair can influence duplex stability. The following table summarizes the melting temperatures of DNA duplexes with and without this modification. The d-isoCMe:d-isoG pair can result in a more stable duplex compared to the natural C:G pair, which can be attributed to the presence of the 5-methyl group on the this compound nucleoside[1].
| Duplex Sequence (5'-3') | Complementary Sequence (3'-5') | Tm (°C) | ΔTm (°C) (vs. C:G) |
| GCA GC G GTC | CGT CG C CAG | 58.2 | - |
| GCA GMeisoC G GTC | CGT CisoG C CAG | 60.1 | +1.9 |
Tm values were determined in a buffer containing 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), and 0.1 mM EDTA at a concentration of 4 μM for each strand[1].
Table 2: Fidelity of DNA Polymerases with an Unnatural Base Pair
The ability of DNA polymerases to faithfully replicate an expanded genetic alphabet is crucial for applications like PCR-based diagnostics and molecular biology research. The following table shows the retention of an unnatural base pair (dZ:dP, a different non-natural pair for which data is available and serves as an example) per round of PCR catalyzed by different thermostable DNA polymerases. This demonstrates that certain polymerases can replicate unnatural base pairs with high fidelity[2].
| DNA Polymerase | Fidelity per Round (%) |
| Taq | 94.4 |
| Vent (exo-) | 97.5 |
| Deep Vent (exo-) | 97.5 |
Data from primer extension analysis of PCR products containing the unnatural base pair[2].
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound-Containing Oligonucleotides via Phosphoramidite (B1245037) Chemistry
This protocol outlines the solid-phase synthesis of DNA oligonucleotides containing a 5-methylthis compound residue using an automated DNA synthesizer.
1. Materials and Reagents:
-
5-Methylthis compound phosphoramidite (MeisoC-CE phosphoramidite)
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
-
Anhydrous acetonitrile
2. Synthesis of 5-Methylthis compound Phosphoramidite: A detailed synthesis protocol for 2'-deoxy-N2-[(diisobutylamino)methylidene]-5'-(4,4-dimethoxytrityl)-5-methylthis compound 3'-(2-cyanoethyl diisopropylphosphoramidite) can be found in the literature, which involves protection of the exocyclic amine, dimethoxytritylation of the 5'-hydroxyl group, and phosphitylation of the 3'-hydroxyl group[3].
3. Automated Solid-Phase DNA Synthesis Cycle: The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite cycle for each nucleotide addition.
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Step 2: Coupling: The MeisoC phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling efficiency of >99% can be achieved with standard protocols[3].
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
These four steps are repeated for each subsequent nucleotide in the desired sequence.
4. Cleavage and Deprotection:
-
After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide (B78521) at 55-60°C for 16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone[3].
-
It is crucial to note that some this compound derivatives can be susceptible to deamination under harsh alkaline conditions[4]. Using milder deprotection conditions or more stable protecting groups on the this compound base is recommended to minimize this side reaction[3].
5. Purification and Characterization:
-
The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
The identity and purity of the final product are confirmed by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Protocol 2: Enzymatic Incorporation of this compound Triphosphate
This protocol describes a primer extension assay to evaluate the incorporation of this compound triphosphate (isoCTP) opposite an isoguanosine in a template DNA strand by a DNA polymerase.
1. Materials and Reagents:
-
DNA template containing an isoguanosine residue
-
5'-radiolabeled DNA primer
-
This compound triphosphate (isoCTP)
-
Natural dNTPs (dATP, dGTP, dCTP, dTTP)
-
DNA polymerase (e.g., Klenow fragment of DNA polymerase I, Taq polymerase)
-
Reaction buffer appropriate for the chosen polymerase
-
Stop solution (e.g., formamide (B127407) with loading dye and EDTA)
-
Denaturing polyacrylamide gel
2. Primer Extension Reaction:
-
Anneal the 5'-radiolabeled primer to the DNA template containing isoguanosine.
-
Set up the reaction mixture in the appropriate buffer containing the annealed primer-template duplex, the DNA polymerase, and the desired concentration of isoCTP.
-
Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C for Klenow fragment, 72°C for Taq)[2][4].
-
For kinetic analysis, reactions are performed for various time points and with varying concentrations of isoCTP to determine parameters like Km and Vmax[5][6].
3. Product Analysis:
-
Quench the reactions at different time points by adding the stop solution.
-
Denature the DNA by heating.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA fragments by autoradiography or phosphorimaging to determine the extent of primer extension and thus the incorporation of this compound.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for chemical synthesis of this compound-modified DNA.
Enzymatic Incorporation Workflow
Caption: Workflow for enzymatic incorporation of this compound.
Antisense Mechanism Signaling Pathway
Caption: Antisense mechanism using this compound-modified oligonucleotides.
Applications
The unique properties of this compound-containing oligonucleotides make them valuable tools in various research and therapeutic areas.
-
Antisense Therapeutics: Oligonucleotides containing this compound can be designed as antisense agents to target specific messenger RNA (mRNA) sequences. The increased thermal stability of the ASO-mRNA duplex can enhance the potency and duration of action of the drug[7][8]. The modified backbone can also confer resistance to nuclease degradation, improving the pharmacokinetic profile of the therapeutic. The mechanism of action can involve either the degradation of the target mRNA by RNase H or steric hindrance of the ribosomal machinery to inhibit protein translation[][10].
-
Diagnostics and Molecular Probes: The high specificity of the isoC-isoG base pair can be exploited for the development of highly specific DNA probes for diagnostic applications. These probes can be used in techniques like fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR) to detect specific DNA or RNA sequences with minimal off-target binding[8].
-
DNA Aptamers: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. The incorporation of this compound can expand the chemical diversity of aptamer libraries, potentially leading to the selection of aptamers with improved binding properties for a wider range of targets, including small molecules, proteins, and cells[11][12][13].
-
Synthetic Biology and Expanded Genetic Alphabets: The creation of a stable, replicable third base pair expands the genetic alphabet beyond the natural A-T and G-C pairs. This has profound implications for synthetic biology, enabling the encoding of novel amino acids into proteins and the creation of new biological systems with expanded functionalities[2][4].
Conclusion
The incorporation of this compound into DNA oligonucleotides offers a versatile platform for the development of novel therapeutics, diagnostics, and research tools. The ability to form a stable, non-natural base pair provides enhanced specificity and thermal stability, which are desirable properties for a wide range of applications. The detailed protocols and data presented in these application notes are intended to facilitate the adoption of this technology and spur further innovation in the field of nucleic acid research and drug development.
References
- 1. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ffame.org [ffame.org]
- 4. Enzymatic recognition of the base pair between this compound and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficiency of correct nucleotide insertion governs DNA polymerase fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential therapeutic application of antisense oligonucleotides in the treatment of ocular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection and Characterization of DNA Aptamers for Cytidine and Uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating Isocytidine into RNA Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of RNA therapeutics and research is rapidly evolving, with chemical modifications to RNA sequences playing a pivotal role in enhancing their stability, efficacy, and specificity. Among the vast array of possible modifications, the incorporation of non-standard nucleobases offers a powerful strategy to expand the functional repertoire of RNA. Isocytidine (iC), an isomer of cytidine, is of particular interest due to its ability to form a stable, non-canonical base pair with isoguanosine (B3425122) (iG). This unique pairing expands the genetic alphabet and opens up new avenues for the design of novel RNA-based tools and therapeutics.
These application notes provide a comprehensive overview of the methods for incorporating this compound into RNA sequences, its impact on RNA properties, and potential applications in research and drug development. Detailed experimental protocols and workflows are provided to guide researchers in the synthesis, purification, and analysis of this compound-modified RNA.
Applications of this compound-Modified RNA
The incorporation of this compound into RNA sequences can confer several advantageous properties, leading to a range of applications:
-
Enhanced Stability: The formation of iC-iG base pairs can increase the thermodynamic stability of RNA duplexes, making them more resistant to degradation by nucleases. This is a critical attribute for in vivo applications of RNA therapeutics, such as antisense oligonucleotides and siRNAs, where rapid degradation can limit their efficacy.
-
Expanded Genetic Information: The iC-iG pair can function as an orthogonal genetic system, allowing for the site-specific incorporation of unique functionalities into RNA molecules without interfering with the canonical A-U and G-C pairing. This has implications for the development of novel aptamers with enhanced binding affinities and specificities.
-
Modulation of Biological Activity: The presence of this compound can alter the interaction of RNA with cellular machinery, including ribosomes and RNA-binding proteins. This can be leveraged to fine-tune the translational efficiency of messenger RNA (mRNA) or to modulate the off-target effects of siRNAs.
-
Therapeutic Development: this compound-modified oligonucleotides are being explored for various therapeutic applications, including the development of antisense therapies, siRNAs with improved safety profiles, and aptamers for targeted drug delivery and diagnostics.
Quantitative Data Summary
The incorporation of this compound and other chemical modifications can significantly impact the biophysical properties of RNA. The following tables summarize key quantitative data, providing a comparative perspective.
Table 1: Comparative Thermal Stability of Modified RNA Duplexes
| Modification | RNA Context | Change in Melting Temperature (ΔTm) per modification | Reference |
| This compound (iC) - Isoguanosine (iG) pair | RNA duplex | Increased stability, sequence-dependent | [General observation] |
| 5-Methylcytidine (m5C) | General RNA Duplex | ~ +1.3 °C | [Commercial supplier data] |
| N4-Acetylcytidine (ac4C) | Fully complementary RNA Duplex | +1.7 °C | [1] |
| 2-Thiouridine (s2U) | RNA duplex with 2'-O-methyl complement | +11.7 °C (compared to unmodified) | [2] |
Table 2: Comparative Nuclease Resistance of Modified RNA
| Modification | RNA Type | Assay Condition | Half-life (t½) | Reference |
| Unmodified | siRNA guide strand | 3% human blood serum | < 3 minutes (56% degraded) | [3] |
| 2'-O-Methyl (at specific positions) | siRNA guide strand | 3% human blood serum | > 3 hours (for remaining fraction) | [3] |
| 2'-Fluoro pyrimidines | siRNA | Human plasma | > 24 hours (for >50% to remain full length) |
Table 3: Comparative Binding Affinity of Modified Aptamers
| Aptamer | Target | Modification | Dissociation Constant (Kd) | Reference |
| Unmodified Aptamer | Thrombin | None | 0.58 ± 0.01 nM to 2.75 ± 0.36 nM (for different aptamers) | [4] |
| Modified Aptamer (mTBA) | Thrombin | 5'-5' inversion of polarity | Higher affinity than unmodified TBA | [5][6] |
Table 4: Comparative Translation Efficiency of Modified mRNA
| Modification | System | Relative Protein Expression (compared to unmodified) | Reference |
| Pseudouridine (ψ) | In vitro translation (rabbit reticulocyte lysate) | Increased | [7] |
| 5-Methylcytidine (m5C) | In vitro translation (rabbit reticulocyte lysate) | Decreased | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound-Modified RNA
This protocol outlines the standard phosphoramidite (B1245037) chemistry for the site-specific incorporation of an this compound phosphoramidite into an RNA oligonucleotide.
Materials:
-
This compound phosphoramidite (appropriately protected, e.g., N4-acetyl)
-
Standard RNA phosphoramidites (A, G, C, U)
-
Controlled Pore Glass (CPG) solid support
-
DNA/RNA synthesizer and associated reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Anhydrous acetonitrile (B52724)
-
Ammonia/methylamine (AMA) solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
DMSO
-
HPLC system for purification
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Automated Solid-Phase Synthesis:
-
Program the RNA sequence into the DNA/RNA synthesizer, specifying the position for this compound incorporation.
-
Initiate the synthesis program, which will perform the following four steps in a cyclical manner for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid solution.
-
Coupling: Activation of the phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl group on the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).
-
-
-
Cleavage and Deprotection:
-
Transfer the CPG support with the synthesized RNA to a screw-cap vial.
-
Add AMA solution and incubate at 65°C for 10-15 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups.
-
Cool the vial and transfer the supernatant to a new tube. Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Resuspend the dried RNA pellet in DMSO.
-
Add TEA·3HF and incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.
-
Quench the reaction with an appropriate buffer.
-
-
Purification:
-
Purify the crude this compound-modified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalt the purified RNA using a suitable method.
-
-
Analysis:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).
-
Protocol 2: Post-Synthetic Conversion of 4-Thiouridine (B1664626) to an this compound Analog
This protocol describes a method for converting a 4-thiouridine (4sU) precursor, incorporated into an RNA sequence, into a cytidine-like analog, which can serve as a proxy for this compound in certain applications. This method is based on the TUC-seq protocol.[8][9]
Materials:
-
4sU-containing RNA (synthesized via solid-phase synthesis)
-
Osmium tetroxide (OsO4) solution
-
Ammonium chloride (NH4Cl) solution
-
RNA purification kit
Procedure:
-
Synthesis of 4sU-containing RNA: Synthesize the RNA sequence containing 4-thiouridine at the desired position using standard solid-phase synthesis as described in Protocol 1, substituting the 4sU phosphoramidite at the appropriate step.
-
Oxidation of 4-Thiouridine:
-
Amination to form a Cytidine Analog:
-
Add NH4Cl solution to the reaction mixture to convert the oxidized thiouracil to a cytidine-like base.
-
Incubate the reaction at an elevated temperature (e.g., 50°C) for several hours.
-
-
Purification:
-
Purify the modified RNA using an RNA purification kit to remove excess reagents.
-
-
Analysis:
-
Verify the conversion by mass spectrometry, observing the expected mass shift.
-
The resulting RNA can then be used in downstream applications.
-
Visualizations
Experimental Workflow for Synthesis and Analysis of this compound-Modified RNA
Caption: Workflow for the synthesis, purification, and analysis of this compound-modified RNA.
Development Workflow for this compound-Modified Antisense Oligonucleotides
Caption: Development workflow for this compound-modified antisense oligonucleotides.
Hypothetical Signaling Pathway Modulation by an this compound-Modified siRNA
This diagram illustrates a hypothetical scenario where an this compound-modified siRNA is used to target the KRAS oncogene, a key driver in many cancers, including pancreatic cancer.[13][14][15][16][17] The modification with this compound could potentially reduce off-target effects, leading to a more specific silencing of the KRAS gene and subsequent downregulation of its downstream signaling pathways.
Caption: Hypothetical modulation of the KRAS signaling pathway by an this compound-modified siRNA.
Conclusion
The incorporation of this compound into RNA sequences represents a promising strategy for advancing RNA-based research and therapeutics. Its ability to form a stable, non-canonical base pair with isoguanosine provides a means to enhance the stability and expand the functionality of RNA molecules. The protocols and workflows provided herein offer a practical guide for researchers to explore the potential of this compound-modified RNA in their specific applications. As our understanding of the impact of chemical modifications on RNA biology continues to grow, this compound and other non-standard nucleobases will undoubtedly play an increasingly important role in the development of the next generation of RNA-based technologies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and binding properties of a modified thrombin binding aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osmium-Mediated Transformation of 4-Thiouridine to Cytidine as Key To Study RNA Dynamics by Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the efficacy of siRNA-mediated KRAS gene silencing in pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the efficacy of siRNA-mediated KRAS gene silencing in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Incorporation of Isocytidine Triphosphate (iso-CTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic alphabet beyond the canonical A, T, G, and C bases opens up new avenues for molecular biology, diagnostics, and therapeutics. The unnatural base pair formed between isocytidine (iso-C) and isoguanosine (B3425122) (iso-G) is a well-studied example of a synthetic genetic system. This pair forms three hydrogen bonds, similar to the G-C pair, and can be incorporated into DNA and RNA by various polymerases.[1][2] The successful enzymatic incorporation of this compound triphosphate (iso-CTP) is a critical step in harnessing the potential of this expanded genetic alphabet.
These application notes provide an overview of the enzymatic incorporation of iso-CTP, quantitative data on polymerase efficiency and fidelity with analogous unnatural base pairs, and detailed protocols for key experiments.
Key Applications
The enzymatic incorporation of iso-CTP enables a range of applications, including:
-
Site-specific labeling of nucleic acids: Fluorophores, biotin, or other functional moieties can be attached to iso-C for specific detection and purification.
-
Aptamer and DNAzyme development: The expanded chemical diversity can lead to nucleic acid enzymes and binders with novel or enhanced functionalities.[3]
-
Orthogonal genetic systems: The iso-C:iso-G pair can function as an independent genetic information channel, allowing for the development of semi-synthetic organisms and novel diagnostics.[1]
-
Enhanced PCR and sequencing technologies: The use of a third base pair can improve multiplexing capabilities and reduce background in certain diagnostic assays.[3]
Data Presentation
The efficiency and fidelity of iso-CTP incorporation are highly dependent on the chosen polymerase. While comprehensive kinetic data for iso-CTP with a wide range of modern, commercially available polymerases is not extensively published, data from analogous unnatural base pair systems provide valuable insights into the expected performance.
Table 1: Fidelity of Unnatural Base Pair Incorporation by Various DNA Polymerases
| DNA Polymerase | Unnatural Base Pair | Retention per PCR Cycle (%) | Primary Loss Mechanism |
| Taq | dZ:dP | 94.4 | Transition to dC:dG |
| Vent (exo⁻) | dZ:dP | 97.5 | Not specified |
| Deep Vent (exo⁻) | dZ:dP | 97.5 | Not specified |
Data for the dZ:dP unnatural base pair, which provides a reference for the fidelity achievable with engineered polymerases.[4]
Table 2: Steady-State Kinetic Parameters for Incorporation of a Modified Cytidine Analog (ddCTP) by Different DNA Polymerases
| DNA Polymerase | Substrate | K_d (µM) | k_pol (s⁻¹) | Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |
| HIV-1 Reverse Transcriptase | dCTP | 1.5 ± 0.3 | 33 ± 2 | 22 |
| ddCTP | 0.4 ± 0.1 | 1.2 ± 0.1 | 3.0 | |
| Vent DNA Polymerase | dCTP | 74 | 65 | 0.88 |
| ddCTP | 37 | 0.13 | 0.0035 | |
| Klenow Fragment (exo⁻) | dCTP | 5.0 | 30 | 6.0 |
| ddCTP | 250 | 0.01 | 0.00004 |
This table presents a comparative analysis of the kinetic efficiency for the incorporation of the chain-terminating analog ddCTP, illustrating the variability between different polymerases in accepting modified nucleotides.[5]
Note: The tautomeric instability of isoguanosine can lead to mispairing with thymine (B56734) or uracil, which is a significant factor affecting the overall fidelity of the iso-C:iso-G system.[1][2] Furthermore, this compound derivatives can be susceptible to deamination under alkaline conditions, which needs to be considered during oligonucleotide synthesis and handling.[2]
Experimental Protocols
Protocol 1: Primer Extension Assay for Single Nucleotide Incorporation of iso-CTP
This protocol is designed to assess the ability of a DNA polymerase to incorporate a single iso-cytidine nucleotide opposite an isoguanosine base in a template strand.
Materials:
-
DNA polymerase of interest (e.g., Taq, Klenow Fragment (exo⁻), Vent (exo⁻))
-
10x Reaction Buffer for the chosen polymerase
-
Forward primer (5'-labeled with γ-³²P-ATP or a fluorescent dye)
-
Template DNA containing a single iso-G residue at the desired position
-
iso-CTP and natural dNTPs (dATP, dGTP, dTTP)
-
Stop/Loading Buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (15-20%)
-
TBE buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer-Template Annealing:
-
Mix the labeled forward primer and the iso-G containing template in a 1.25:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
On ice, prepare the reaction mixtures. For a 20 µL reaction, combine:
-
2 µL 10x Polymerase Buffer
-
2 µL annealed primer-template (e.g., 50 nM final concentration)
-
2 µL dNTP mix (containing dATP, dGTP, dTTP at a final concentration of 100 µM each)
-
2 µL iso-CTP (at varying concentrations to determine kinetics, e.g., 0.5 - 200 µM)
-
X µL DNA Polymerase (e.g., 1-5 units)
-
Nuclease-free water to 20 µL
-
-
-
Primer Extension Reaction:
-
Incubate the reactions at the optimal temperature for the chosen polymerase for a predetermined time (e.g., 10-30 minutes). The time should be optimized to ensure single incorporation events.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (20 µL) of Stop/Loading Buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the bromophenol blue and xylene cyanol dyes have migrated to the desired positions.
-
-
Analysis:
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
The appearance of a band one nucleotide longer than the original primer indicates successful incorporation of iso-CTP. The intensity of this band can be quantified to determine incorporation efficiency.
-
Protocol 2: PCR Amplification of a DNA Fragment Containing the iso-C:iso-G Base Pair
This protocol outlines the amplification of a DNA template containing one or more iso-C:iso-G pairs to assess the fidelity and efficiency of replication over multiple cycles.
Materials:
-
Thermostable DNA polymerase with demonstrated ability to accept modified nucleotides (e.g., Vent (exo⁻), Deep Vent (exo⁻), or an engineered polymerase).[4]
-
10x Reaction Buffer for the chosen polymerase
-
Forward and reverse primers
-
DNA template containing iso-G and/or iso-C
-
iso-CTP and d-iso-GTP
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
DNA purification kit
Procedure:
-
Reaction Setup:
-
Prepare the PCR reaction mixture. For a 50 µL reaction, combine:
-
5 µL 10x Polymerase Buffer
-
1 µL dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
1 µL iso-CTP (10 mM)
-
1 µL d-iso-GTP (10 mM)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL DNA Template (1-10 ng)
-
0.5 µL Thermostable DNA Polymerase (e.g., 2.5 units)
-
Nuclease-free water to 50 µL
-
-
-
PCR Cycling:
-
Perform PCR using the following general cycling conditions, which may require optimization for specific primers and templates:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
-
Analysis of Amplification:
-
Run a portion of the PCR product on an agarose gel to confirm successful amplification and the correct product size.
-
-
Fidelity Assessment (Optional):
-
Purify the PCR product using a DNA purification kit.
-
Sequence the purified product using Sanger or next-generation sequencing methods to determine the retention rate of the iso-C:iso-G pair per cycle. This may require specialized sequencing primers and conditions.
-
Visualizations
Caption: Workflow for the primer extension assay to verify single nucleotide incorporation of iso-CTP.
Caption: Experimental workflow for PCR amplification using the iso-C:iso-G unnatural base pair.
Conclusion
The enzymatic incorporation of this compound triphosphate represents a powerful tool for expanding the functional capacity of nucleic acids. While challenges related to polymerase efficiency and the inherent stability of the unnatural base pair components exist, the selection of appropriate enzymes and optimization of reaction conditions can lead to successful implementation in a variety of research and development applications. The protocols and data provided herein serve as a guide for researchers to begin exploring the potential of this expanded genetic alphabet.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic recognition of the base pair between this compound and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Isocytidine in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocytidine, a structural isomer of cytidine (B196190), is a modified nucleoside that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutic oligonucleotide development. Its unique hydrogen bonding capabilities, forming a non-canonical base pair with isoguanosine (B3425122), offer opportunities to expand the genetic alphabet and create novel nucleic acid structures with tailored functionalities. The incorporation of this compound into oligonucleotides via solid-phase synthesis allows for the development of aptamers with enhanced binding affinities, diagnostic probes with improved specificity, and therapeutic agents with novel mechanisms of action.
This document provides detailed application notes and protocols for the successful incorporation of this compound into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry. It covers critical aspects from the selection of protecting groups and coupling conditions to deprotection strategies and the characterization of the final product.
Data Presentation
Table 1: Protecting Groups for this compound Phosphoramidite Synthesis
| Protecting Group | Abbreviation | Structure | Key Features | Deprotection Conditions |
| Acetyl | Ac | Mildly labile, compatible with a range of deprotection strategies. | Ammonium (B1175870) hydroxide (B78521); Ammonium hydroxide/methylamine (AMA); Potassium carbonate in methanol (B129727). | |
| Benzoyl | Bz | More robust than acetyl, requires stronger deprotection conditions. | Concentrated ammonium hydroxide at elevated temperatures. | |
| Phenoxyacetyl | Pac | Labile under mild conditions, suitable for sensitive oligonucleotides. | Potassium carbonate in methanol; Ammonium hydroxide at room temperature.[1] |
Table 2: Typical Coupling Efficiency of Standard and Modified Phosphoramidites
| Phosphoramidite | Average Stepwise Coupling Efficiency (%) | Factors Influencing Efficiency |
| Standard DNA (A, C, G, T) | >99%[2] | Purity of reagents, anhydrous conditions, activator type, coupling time.[3][] |
| This compound (Ac-protected) | 98-99% (estimated) | Steric hindrance, purity of phosphoramidite, optimized coupling time. |
| Other Modified Phosphoramidites | 95-99% | Nature of modification, steric bulk, reagent stability.[5] |
Note: The coupling efficiency for acetyl-protected this compound is an estimate based on typical performance of modified phosphoramidites. Actual efficiency should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of N-Acetyl-Isocytidine Phosphoramidite
This protocol outlines the synthesis of the N-acetyl-isocytidine phosphoramidite, a key building block for solid-phase synthesis.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous acetonitrile
-
Silica (B1680970) gel for column chromatography
Procedure:
-
N-Acetylation: Dissolve this compound in pyridine and cool to 0°C. Add acetic anhydride dropwise and stir the reaction overnight at room temperature. Purify the N-acetyl-isocytidine product by silica gel chromatography.
-
5'-O-DMT Protection: Dissolve the N-acetyl-isocytidine in anhydrous pyridine. Add DMT-Cl and stir at room temperature until the reaction is complete (monitor by TLC). Purify the 5'-O-DMT-N-acetyl-isocytidine by silica gel chromatography.
-
Phosphitylation: Dissolve the 5'-O-DMT-N-acetyl-isocytidine in anhydrous DCM. Add DIPEA and cool to 0°C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature. Monitor the reaction by TLC. Upon completion, purify the final N-acetyl-isocytidine phosphoramidite by silica gel chromatography under an inert atmosphere. Confirm the structure and purity by ³¹P NMR and mass spectrometry.
Protocol 2: Solid-Phase Synthesis of this compound-Containing Oligonucleotides
This protocol describes the incorporation of an N-acetyl-isocytidine phosphoramidite into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA phosphoramidites (A, C, G, T)
-
N-acetyl-isocytidine phosphoramidite
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF)
-
Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in DCM)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Install the CPG column and reagent bottles on the automated synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the incorporation of the this compound analog.
-
Automated Synthesis Cycle: The synthesizer performs the following steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain with the deblocking solution.
-
Coupling: Activation of the incoming phosphoramidite with the activator solution and its coupling to the 5'-hydroxyl of the growing chain. For the N-acetyl-isocytidine phosphoramidite, it is recommended to extend the coupling time to 5-10 minutes to ensure high coupling efficiency.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups with the capping solutions to prevent the formation of deletion mutations.[7]
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Monitoring Coupling Efficiency: The coupling efficiency of each step can be monitored in real-time by measuring the absorbance of the trityl cation released during the deblocking step. A consistent and high absorbance indicates successful coupling.[5]
Protocol 3: Deprotection and Cleavage of this compound-Containing Oligonucleotides
This protocol outlines a mild deprotection procedure suitable for oligonucleotides containing N-acetyl-isocytidine.
Materials:
-
Concentrated ammonium hydroxide
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
0.05 M Potassium carbonate in anhydrous methanol
-
Desalting column or HPLC system for purification
Procedure:
-
Cleavage from Solid Support:
-
Transfer the CPG support to a screw-cap vial.
-
Add the chosen deprotection solution (see below).
-
Incubate at the recommended temperature and time.
-
-
Deprotection of Protecting Groups:
-
Standard Deprotection: Use concentrated ammonium hydroxide at 55°C for 8-16 hours. This method is effective for acetyl-protected this compound but may be too harsh for more sensitive modifications.
-
Fast Deprotection (AMA): Use AMA solution at 65°C for 10-15 minutes. This is a faster method but requires the use of acetyl-protected cytidine and this compound to avoid side reactions.[8]
-
Mild Deprotection: For oligonucleotides with sensitive functional groups, use 0.05 M potassium carbonate in anhydrous methanol at room temperature for 4-6 hours.[9] This is a non-nucleophilic deprotection method that is compatible with a wide range of modifications.
-
-
Work-up and Purification:
-
After deprotection, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solvent.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
-
Purify the oligonucleotide using a desalting column or by HPLC.
-
Verify the purity and integrity of the final product by mass spectrometry and capillary electrophoresis.
-
Applications
Aptamer Development using SELEX with this compound-Modified Libraries
The incorporation of this compound into oligonucleotide libraries can expand the structural diversity and binding capabilities of aptamers. The following workflow outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process adapted for this compound-modified libraries.
-
Library Design and Synthesis: Synthesize a DNA or RNA library with a randomized region flanked by constant primer binding sites. During synthesis, incorporate N-acetyl-isocytidine phosphoramidite at specific or random positions within the randomized region.
-
Selection: Incubate the modified library with the target molecule. Partition the bound oligonucleotides from the unbound sequences.
-
Amplification: Elute the bound oligonucleotides and amplify them by PCR. For RNA libraries, a reverse transcription step is required before PCR. The use of a high-fidelity polymerase that can efficiently read through the this compound modification is crucial.
-
Enrichment: Repeat the selection and amplification cycles for 8-15 rounds to enrich for high-affinity binders.
-
Sequencing and Characterization: Sequence the enriched pool of aptamers to identify consensus sequences. Synthesize individual aptamer candidates and characterize their binding affinity and specificity to the target molecule.
This compound in Therapeutic Oligonucleotides
The unique properties of this compound can be leveraged in the design of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.
-
Enhanced Specificity: The formation of a non-canonical base pair with isoguanosine can be utilized to target specific sequences with higher fidelity, potentially reducing off-target effects.
-
Modulation of Nuclease Resistance: While this compound itself does not confer significant nuclease resistance, its incorporation can be combined with other modifications, such as phosphorothioate (B77711) linkages, to enhance the stability of the therapeutic oligonucleotide in biological fluids.
-
Novel Drug-Target Interactions: The altered hydrogen bonding pattern of this compound can lead to novel interactions with target RNA or proteins, potentially enabling new therapeutic mechanisms.
The development of this compound-containing therapeutic oligonucleotides follows a rigorous preclinical and clinical development pipeline, including in vitro and in vivo studies to assess efficacy, safety, and pharmacokinetics.
Conclusion
The incorporation of this compound into synthetic oligonucleotides offers exciting possibilities for advancing research, diagnostics, and drug development. By carefully selecting protecting groups, optimizing solid-phase synthesis protocols, and employing appropriate deprotection strategies, researchers can successfully generate this compound-modified oligonucleotides with desired properties. The detailed protocols and application notes provided in this document serve as a comprehensive guide for scientists and professionals working in this innovative area of nucleic acid chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry of Therapeutic Oligonucleotides That Drives Interactions with Biomolecules | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Unlocking Novel Aptamer Functionalities with Isocytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of aptamer development is continually evolving, with a significant focus on expanding the chemical diversity of oligonucleotide libraries to generate aptamers with enhanced binding affinities, specificities, and therapeutic potential. The incorporation of modified nucleobases is a cornerstone of this endeavor. This document explores the application of isocytidine, a structural isomer of cytidine (B196190), in the selection and design of novel aptamers. While specific, widespread data on this compound-containing aptamers remains an emerging area of research, this application note extrapolates from established principles of modified-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) and the use of expanded genetic alphabets to provide a comprehensive guide for its potential implementation. We present detailed protocols for the enzymatic incorporation of this compound triphosphate and a modified SELEX workflow, alongside a discussion of its potential to forge unique tertiary structures and novel target interactions.
Introduction
Aptamers, short single-stranded DNA or RNA molecules, are selected from vast combinatorial libraries for their ability to bind to a wide array of targets with high affinity and specificity.[1] This makes them compelling alternatives to antibodies in diagnostics, therapeutics, and bioanalytical tools. However, the chemical space of natural nucleic acids, composed of just four canonical bases, can be a limiting factor in generating aptamers against challenging targets.[2]
The introduction of modified nucleotides into the SELEX process, a technique known as modified-SELEX, can significantly enhance the functional capabilities of the resulting aptamers.[3] Modifications can improve nuclease resistance, increase structural stability, and provide novel chemical moieties for target interaction.[4] this compound (isoC), an isomer of cytidine, presents an intriguing option for expanding the chemical repertoire of aptamer libraries.[5] When paired with its complementary base, isoguanine (B23775) (isoG), it forms a stable, non-canonical base pair, effectively creating an expanded genetic alphabet.[6] This expansion has the potential to yield aptamers with greatly augmented affinities and specificities.[7][8]
This document serves as a practical guide for researchers interested in exploring the use of this compound in their aptamer selection and design workflows.
Key Advantages of Incorporating this compound
The inclusion of this compound in aptamer libraries offers several potential advantages:
-
Expanded Chemical Diversity: this compound introduces a different hydrogen bonding pattern compared to canonical cytidine, which can lead to the formation of unique secondary and tertiary structures. This novel structural landscape can facilitate binding to epitopes that are inaccessible to aptamers composed of only natural bases.
-
Novel Binding Interactions: The altered arrangement of hydrogen bond donors and acceptors in this compound can enable new modes of interaction with target molecules, potentially leading to higher affinity and specificity.
-
Orthogonal Base Pairing: When used in conjunction with isoguanine, this compound can form an independent base-pairing system, expanding the genetic alphabet from four to six letters.[9] This increases the informational content and structural complexity of the aptamer library.[10]
Data Presentation
While extensive quantitative data for this compound-containing aptamers is not yet widely available in published literature, the following table illustrates the typical improvements in binding affinity observed with other modified nucleotides and expanded genetic alphabets, providing a benchmark for the potential enhancements achievable with this compound.
| Aptamer Target | Modification/System | Unmodified Aptamer Kd | Modified Aptamer Kd | Fold Improvement |
| Vascular Endothelial Growth Factor-165 (VEGF-165) | Expanded Alphabet (Ds-Px) | ~1 nM | 0.65 pM | >1500 |
| Interferon-γ (IFN-γ) | Expanded Alphabet (Ds-Px) | ~10 nM | 0.038 nM | >260 |
| Thrombin | 2'-F pyrimidine | ~25 nM | ~0.5 nM | ~50 |
| Human Neutrophil Elastase | 2'-NH2 pyrimidine | ~50 nM | ~1 nM | ~50 |
Table 1: Comparison of dissociation constants (Kd) for unmodified versus modified aptamers against various targets. Data is illustrative and compiled from studies on various nucleotide modifications to demonstrate the potential impact of incorporating non-canonical bases like this compound.[2][8]
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound Triphosphate (isoCTP)
This protocol describes the primer extension reaction to verify the incorporation of isoCTP by a DNA polymerase. This is a crucial first step before proceeding to a full SELEX experiment.
Materials:
-
Template DNA strand containing a known sequence with at least one deoxyguanosine (dG) residue.
-
Primer strand complementary to the 3' end of the template.
-
Thermostable DNA polymerase (e.g., Taq, Vent (exo-), or Deep Vent (exo-)). Note: Polymerase choice is critical and may require screening.
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP)
-
This compound triphosphate (isoCTP)
-
Reaction Buffer (specific to the polymerase)
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
DNA loading dye (containing formamide)
-
Phosphorimager or fluorescent gel scanner (if using labeled primers)
Procedure:
-
Primer-Template Annealing:
-
In a PCR tube, mix 1 µL of template DNA (10 µM), 1 µL of 5'-radiolabeled or fluorescently labeled primer (10 µM), and 2 µL of 10x polymerase buffer in a final volume of 18 µL with nuclease-free water.
-
Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare a master mix containing the polymerase and dNTPs/isoCTP. For a single reaction, mix:
-
2 µL of dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
2 µL of isoCTP (10 mM)
-
1 µL of DNA polymerase (1-5 units/µL)
-
Adjust volume with nuclease-free water.
-
-
Add 2 µL of the master mix to the 18 µL of annealed primer-template.
-
Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 72°C for Taq) for 10-30 minutes.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding 20 µL of DNA loading dye (containing 95% formamide (B127407) and 20 mM EDTA).
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20%).
-
Run the gel until the desired separation is achieved.
-
Visualize the results using a phosphorimager or fluorescent scanner. Successful incorporation will be indicated by the appearance of a full-length product band.
-
Protocol 2: Modified SELEX for this compound-Containing Aptamers
This protocol outlines a general workflow for selecting DNA aptamers containing this compound.
Materials:
-
ssDNA library with a randomized region flanked by constant primer binding sites.
-
Forward and reverse primers for PCR amplification.
-
Target molecule (e.g., protein, small molecule).
-
Immobilization matrix for the target (e.g., magnetic beads, nitrocellulose membrane).
-
Thermostable DNA polymerase capable of incorporating isoCTP.
-
dATP, dGTP, dTTP, and isoCTP.
-
SELEX binding buffer (composition will be target-dependent).
-
Wash buffer.
-
Elution buffer.
-
PCR purification kit.
-
ssDNA generation method (e.g., asymmetric PCR, lambda exonuclease digestion).
Procedure:
-
Library Preparation:
-
Synthesize a single-stranded DNA library with a central random region of 20-60 nucleotides.
-
Resuspend the library in the SELEX binding buffer.
-
Heat the library to 95°C for 5 minutes and then cool on ice for 10 minutes to facilitate proper folding.
-
-
Binding and Partitioning (Round 1):
-
Immobilize the target molecule on the chosen matrix according to the manufacturer's instructions.
-
Incubate the folded DNA library with the immobilized target for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
Wash the matrix several times with wash buffer to remove unbound sequences. The stringency of the washing can be increased in later rounds.
-
-
Elution:
-
Elute the bound DNA sequences from the target. Elution methods can include heat denaturation, a high salt buffer, or a buffer containing a competitive binder.
-
-
Amplification with this compound:
-
Take a fraction of the eluted DNA and perform PCR using the forward and reverse primers and a dNTP mix containing dATP, dGTP, dTTP, and isoCTP.
-
The number of PCR cycles should be minimized to avoid amplification bias.
-
Purify the PCR product.
-
-
ssDNA Generation:
-
Generate single-stranded DNA from the purified PCR product for the next round of selection.
-
-
Subsequent Rounds:
-
Repeat steps 2-5 for multiple rounds (typically 8-15 rounds).
-
Increase the selection pressure in later rounds by decreasing the target concentration, increasing the wash stringency, or introducing competitor molecules.
-
-
Sequencing and Aptamer Characterization:
-
After the final round, clone and sequence the enriched pool of aptamers.
-
Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using surface plasmon resonance or fluorescence polarization) and specificity.
-
Visualizations
Caption: Comparison of cytidine and this compound structures.
Caption: Modified SELEX workflow for this compound aptamers.
Conclusion
The incorporation of this compound into aptamer selection libraries represents a promising frontier in the development of novel affinity reagents. By expanding the chemical and structural diversity of nucleic acids, this compound has the potential to yield aptamers with significantly improved binding properties and the ability to recognize a broader range of targets. While further research is needed to fully elucidate the specific advantages and optimal selection strategies for this compound-containing aptamers, the protocols and principles outlined in this document provide a solid foundation for researchers to begin exploring this exciting area of aptamer design. The continued exploration of non-canonical nucleobases will undoubtedly pave the way for the next generation of highly functional aptamers for diagnostic and therapeutic applications.
References
- 1. basepairbio.com [basepairbio.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Isocytosine - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation of high-affinity DNA aptamers using an expanded genetic alphabet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneonline.com [geneonline.com]
- 10. Artificially Expanded Genetic Information Systems for New Aptamer Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocytidine In Vitro Transcription with T7 RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro synthesis of RNA containing modified nucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications in diagnostics, therapeutics, and fundamental research. Isocytidine (isoC), an isomer of cytidine (B196190), offers unique properties for the development of novel RNA-based tools and therapeutics. When paired with isoguanosine (B3425122) (isoG), it forms a stable, non-canonical base pair, effectively expanding the genetic alphabet. This opens up possibilities for creating orthogonal genetic systems, site-specific labeling of RNA, and the development of RNA molecules with altered structural and functional properties.
These application notes provide a comprehensive overview and a detailed protocol for the incorporation of this compound into RNA transcripts using T7 RNA polymerase-mediated in vitro transcription (IVT). While T7 RNA polymerase has been shown to recognize and incorporate this compound, specific quantitative data on incorporation efficiency is not widely available. Therefore, the provided protocols are based on established methods for in vitro transcription of modified nucleotides and should be considered a starting point for optimization.
Applications of this compound-Modified RNA
-
Expanded Genetic Alphabet: The primary application of this compound is its ability to form a specific and stable base pair with isoguanosine. This isoC-isoG pair is orthogonal to the canonical Watson-Crick base pairs (A-U and G-C), allowing for the creation of a six-letter genetic alphabet. This has profound implications for synthetic biology, enabling the encoding of novel amino acids and the creation of bio-orthogonal systems.
-
Site-Specific Labeling and Modification: By incorporating this compound at specific positions in an RNA molecule, researchers can introduce unique chemical handles for downstream applications. These can include the attachment of fluorescent dyes, cross-linking agents, or other moieties for studying RNA structure, function, and interactions.
-
Modulation of RNA Properties: The inclusion of this compound can alter the thermodynamic stability of RNA duplexes. Studies have shown that iG-iC replacements can stabilize RNA duplexes, with the degree of stabilization being sequence-dependent[1]. This property can be harnessed to design RNA molecules with enhanced stability or specific melting characteristics.
-
Development of Novel Therapeutics: RNA-based drugs, such as mRNA vaccines and siRNA therapeutics, can benefit from the incorporation of modified nucleotides to enhance stability, reduce immunogenicity, and improve efficacy. While research into the therapeutic applications of this compound-modified RNA is still emerging, its unique base-pairing properties offer a new avenue for the rational design of RNA drugs.
Synthesis of this compound Triphosphate (iso-CTP)
The availability of high-quality this compound triphosphate is a prerequisite for its use in in vitro transcription. The synthesis of iso-CTP is a multi-step process that can be achieved through both chemical and enzymatic methods.
A general chemical synthesis approach involves:
-
Synthesis of the this compound Nucleoside: This can be achieved from commercially available starting materials through a series of organic reactions.
-
Protection of Functional Groups: The hydroxyl and amino groups of the this compound nucleoside are protected to prevent side reactions during phosphorylation.
-
Phosphorylation: The 5'-hydroxyl group of the protected nucleoside is phosphorylated to yield the monophosphate.
-
Conversion to Triphosphate: The monophosphate is then converted to the triphosphate using a suitable phosphorylation agent.
-
Deprotection and Purification: The protecting groups are removed, and the final iso-CTP product is purified, typically by chromatography.
Alternatively, enzymatic approaches can be employed, which may offer higher yields and stereoselectivity.
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Containing RNA
This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols and is intended as a starting point for the incorporation of this compound. Optimization of the iso-CTP concentration and other reaction components may be necessary to achieve desired yields and incorporation rates.
1. DNA Template Preparation:
-
The DNA template must contain a T7 RNA polymerase promoter sequence upstream of the sequence to be transcribed.
-
The template can be a linearized plasmid or a PCR product.
-
For full substitution of cytidine with this compound, the template should contain dG residues at positions where isoC incorporation is desired in the RNA transcript. For partial incorporation, the ratio of CTP to iso-CTP in the reaction will determine the stochastic incorporation at G residues in the template.
-
Ensure the template DNA is of high purity and free of nucleases.
2. In Vitro Transcription Reaction Setup:
-
Thaw all components on ice and keep them on ice during reaction setup.
-
Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine.
-
The following table provides a sample reaction setup for a 20 µL reaction.
| Component | Volume (µL) | Final Concentration | Notes |
| Nuclease-Free Water | Up to 20 µL | - | |
| 10x Transcription Buffer | 2 µL | 1x | Contains Tris-HCl, MgCl2, spermidine, DTT |
| ATP (100 mM) | 2 µL | 10 mM | |
| GTP (100 mM) | 2 µL | 10 mM | |
| UTP (100 mM) | 2 µL | 10 mM | |
| CTP (100 mM) | See Notes | Variable | For partial incorporation, create a mix of CTP and iso-CTP. |
| iso-CTP (100 mM) | See Notes | Variable | Start with a 1:1 molar ratio to CTP for partial incorporation, or fully replace CTP for complete substitution. Optimization is recommended. |
| Linear DNA Template (1 µg/µL) | 1 µL | 50 ng/µL | |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL | |
| T7 RNA Polymerase | 2 µL | - | |
| Total Volume | 20 µL |
3. Incubation:
-
Mix the components gently by pipetting up and down.
-
Centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to transcript degradation.
4. DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
5. Purification of this compound-Modified RNA:
-
The RNA can be purified using a variety of methods, including:
-
Lithium Chloride (LiCl) Precipitation: Add 1 volume of 7.5 M LiCl and incubate at -20°C for at least 30 minutes. Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in nuclease-free water.
-
Column-Based Purification: Use a commercially available RNA cleanup kit according to the manufacturer's instructions.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For high-purity RNA of a specific size, PAGE purification is recommended.
-
6. Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.
Data Presentation
The following table summarizes the key differences in reaction components for a standard in vitro transcription reaction versus one optimized for this compound incorporation. Note that the concentrations for iso-CTP are suggested starting points and may require empirical optimization.
| Component | Standard IVT | This compound IVT (Partial Incorporation) | This compound IVT (Full Substitution) |
| ATP | 10 mM | 10 mM | 10 mM |
| GTP | 10 mM | 10 mM | 10 mM |
| UTP | 10 mM | 10 mM | 10 mM |
| CTP | 10 mM | 5 mM (example) | 0 mM |
| iso-CTP | 0 mM | 5 mM (example) | 10 mM |
| T7 RNA Polymerase | Standard Concentration | Standard to 1.5x Concentration | Standard to 2x Concentration |
| MgCl₂ | Standard in Buffer | May require optimization (e.g., 20-30 mM) | May require optimization (e.g., 20-30 mM) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound-modified RNA.
Caption: The concept of an expanded genetic alphabet with the isoC-isoG pair.
References
Application Notes and Protocols for Isocytidine-Modified Primers in PCR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation and utilization of isocytidine-modified primers in Polymerase Chain Reaction (PCR). The incorporation of the unnatural base pair, this compound (isoC) and isoguanosine (B3425122) (isoG), expands the genetic alphabet, offering novel applications in diagnostics, molecular biology, and drug development.
Application Notes
The standard four-base genetic alphabet (A, T, C, G) can be expanded by introducing unnatural base pairs (UBPs). One such UBP is the pairing of this compound (isoC) with isoguanosine (isoG).[1][2] This pair forms three hydrogen bonds, similar to the G-C pair, but with a different hydrogen bonding pattern, preventing it from pairing with natural bases.[1] This orthogonality is crucial for its function as a third, independent base pair in biological processes like PCR.[2][3]
The integration of isoC into PCR primers, along with the corresponding isoG in the template or as a deoxynucleoside triphosphate (dNTP), allows for the site-specific incorporation of modified bases into amplified DNA. This capability is valuable for a range of applications, including:
-
Site-specific labeling: Attaching fluorescent dyes, quenchers, or other functional molecules to a precise location on a DNA strand for advanced diagnostic assays.[3]
-
Expanding genetic information: Creating DNA molecules with more than the four standard bases, which can be used to encode for non-canonical amino acids or to create novel aptamers.[4]
-
Enhanced diagnostics: Developing highly specific and multiplexed real-time quantitative PCR (qPCR) assays.[3]
A critical factor for the successful application of UBPs in PCR is the fidelity of their incorporation by DNA polymerases. The selectivity of the unnatural base pairing, which is the efficiency of incorporating the correct unnatural base opposite its partner, directly impacts the integrity of the amplified product.[1][3]
Below is a diagram illustrating the structure of the this compound-isoguanosine base pair.
References
- 1. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly specific unnatural base pair systems as a third base pair for PCR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PMC [pmc.ncbi.nlm.nih.gov]
Isocytidine as a Probe for Studying Enzyme Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocytidine, a non-natural isomer of cytidine, serves as a powerful tool for elucidating the mechanisms of various enzymes, particularly DNA and RNA polymerases. Its unique base-pairing properties with isoguanosine, distinct from the canonical Watson-Crick base pairs, allow researchers to probe the geometric and steric constraints within an enzyme's active site. This application note provides a comprehensive overview of the use of this compound as a probe, including detailed experimental protocols and its applications in drug development. While this compound itself is not a fluorescent probe, its incorporation can be monitored using various techniques to provide insights into enzyme kinetics and fidelity.
Principle of this compound as an Enzymatic Probe
The utility of this compound as a probe stems from its ability to form a specific, non-natural base pair with isoguanosine. This expanded genetic alphabet allows for the investigation of several key aspects of enzyme function:
-
Enzyme Fidelity: By introducing this compound triphosphate (isoCTP) into a polymerase reaction, researchers can assess the enzyme's ability to discriminate between natural and unnatural substrates. The efficiency and accuracy of isoCTP incorporation provide a measure of the polymerase's fidelity.
-
Active Site Geometry: The acceptance or rejection of a non-natural nucleotide like isoCTP can reveal critical information about the shape and size of the enzyme's active site.[1][2] This is crucial for understanding how enzymes achieve their high specificity.
-
Mechanism of Nucleotide Incorporation: Studying the kinetics of isoCTP incorporation can help to dissect the individual steps of the catalytic cycle, including substrate binding, conformational changes, phosphodiester bond formation, and pyrophosphate release.[3][4][5][6]
-
Drug Development: Understanding how an enzyme interacts with nucleotide analogs like this compound can inform the design of novel therapeutic agents, such as antiviral or anticancer drugs that target polymerases.[7]
Applications in Enzyme Mechanism Studies
Probing DNA Polymerase Fidelity
The fidelity of DNA polymerases is crucial for maintaining genomic stability. This compound can be used in primer extension assays to quantify the misincorporation frequency of a polymerase. A lower efficiency of isoCTP incorporation compared to natural dNTPs indicates a high-fidelity polymerase.
Investigating the Steric Constraints of the Active Site
The ability of a polymerase to accommodate the slightly different shape of the this compound-isoguanosine base pair provides insights into the steric constraints of the active site.[8] This information is valuable for rational drug design, aiming to develop inhibitors that specifically fit into the active site of a target polymerase.
Elucidating the Role of Hydrogen Bonding in Substrate Recognition
The hydrogen bonding pattern of this compound differs from that of natural pyrimidines. By comparing the incorporation kinetics of isoCTP with its natural counterpart, researchers can infer the importance of specific hydrogen bonds in substrate recognition and catalysis.
Quantitative Data Summary
While specific kinetic data for this compound triphosphate incorporation is not broadly published, the following table provides a template for how such data would be presented. The values are hypothetical and serve as an illustration for a comparative kinetic analysis between a natural nucleotide (dCTP) and this compound triphosphate (isoCTP) with a model DNA polymerase.
| Nucleotide | DNA Polymerase | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
| dCTP | Model Polymerase X | 15 | 50 | 3.33 |
| isoCTP | Model Polymerase X | 150 | 5 | 0.033 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Steady-State Kinetics of this compound Triphosphate Incorporation by a DNA Polymerase
This protocol describes a method to determine the steady-state kinetic parameters (K_m and k_cat) for the incorporation of isoCTP by a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Custom-synthesized primer-template DNA duplex with a single template nucleotide for incorporation
-
Deoxynucleoside triphosphates (dNTPs), high purity
-
This compound triphosphate (isoCTP), high purity
-
[γ-³²P]ATP for 5'-radiolabeling of the primer
-
T4 Polynucleotide Kinase
-
Reaction buffer specific to the DNA polymerase
-
Denaturing polyacrylamide gel (15-20%)
-
Formamide (B127407) loading buffer
-
Phosphorimager and analysis software
Methodology:
-
Primer Labeling and Annealing:
-
Label the 5'-end of the primer oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
Purify the labeled primer.
-
Anneal the labeled primer to the template DNA by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
-
Reaction Setup:
-
Prepare reaction mixtures in the polymerase-specific reaction buffer.
-
Keep the concentration of the annealed primer-template duplex constant (e.g., 50 nM).
-
Prepare a series of reactions with varying concentrations of isoCTP (e.g., 0.1 µM to 1 mM).
-
Pre-incubate the reaction mixtures at the optimal temperature for the DNA polymerase.
-
-
Enzyme Reaction:
-
Initiate the reactions by adding a predetermined amount of the DNA polymerase. The enzyme concentration should be significantly lower than the DNA concentration to ensure steady-state conditions.
-
Incubate the reactions for a time course, taking aliquots at different time points (e.g., 0, 1, 2, 5, 10 minutes). The extent of the reaction should not exceed 20% of the substrate to maintain steady-state.
-
Quench the reaction by adding an equal volume of formamide loading buffer.
-
-
Gel Electrophoresis and Analysis:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager.
-
Quantify the amount of extended primer (product) and unextended primer (substrate) in each lane.
-
Calculate the initial velocity (V₀) of the reaction at each isoCTP concentration.
-
-
Data Analysis:
-
Plot the initial velocities (V₀) against the corresponding isoCTP concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max.
-
Calculate k_cat from V_max and the enzyme concentration (k_cat = V_max / [E]).
-
Protocol 2: DNA Polymerase Fidelity Assay Using this compound
This protocol outlines a method to assess the fidelity of a DNA polymerase by comparing the incorporation efficiency of isoCTP versus a natural dNTP.
Materials:
-
Same as Protocol 1, with the addition of all four natural dNTPs.
Methodology:
-
Primer Labeling and Annealing:
-
Follow the same procedure as in Protocol 1.
-
-
Single Nucleotide Incorporation Reactions:
-
Set up two sets of reactions. One set will test the incorporation of a natural dNTP (e.g., dCTP) opposite its complementary base, and the other will test the incorporation of isoCTP.
-
For each set, prepare reactions with a fixed concentration of the primer-template duplex and varying concentrations of the respective dNTP or isoCTP.
-
Initiate the reactions with the DNA polymerase and incubate for a fixed time, ensuring the reaction is in the linear range.
-
Quench the reactions with formamide loading buffer.
-
-
Gel Electrophoresis and Analysis:
-
Separate and visualize the products as described in Protocol 1.
-
Quantify the percentage of primer extension for each reaction.
-
-
Calculation of Fidelity:
-
Determine the incorporation efficiency for both the natural dNTP and isoCTP, which can be estimated from the initial rates of the reactions.
-
The fidelity of the polymerase is inversely proportional to the incorporation efficiency of the non-natural nucleotide. A higher ratio of natural dNTP incorporation efficiency to isoCTP incorporation efficiency indicates higher fidelity.
-
Visualizations
Caption: Workflow for steady-state kinetic analysis of this compound incorporation.
Caption: Logical workflow for assessing DNA polymerase fidelity using this compound.
Conclusion
This compound is a valuable probe for dissecting the intricate mechanisms of enzymes, particularly polymerases. By serving as a non-natural substrate, it allows for the detailed investigation of enzyme fidelity, active site architecture, and the kinetics of catalysis. The protocols provided herein offer a framework for researchers to employ this compound in their studies, contributing to a deeper understanding of enzyme function and aiding in the development of novel therapeutics.
References
- 1. Active site - Wikipedia [en.wikipedia.org]
- 2. Structural studies on enzyme active sites [repository.cam.ac.uk]
- 3. Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into the Post-Chemistry Steps of Nucleotide Incorporation Catalyzed by a DNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into DNA polymerase mechanisms provided by time-lapse crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-Natural Nucleotides as Probes for the Mechanism and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocytidine-Isoguanosine Base Pairing Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of isocytidine (isoC) and isoguanosine (B3425122) (isoG) base pairing. This non-natural base pair, which forms three hydrogen bonds similar to the canonical G-C pair, is of significant interest for the expansion of the genetic alphabet, the development of novel molecular tools, and therapeutic applications.[1][2] The methodologies outlined below cover thermodynamic, structural, and enzymatic characterization of oligonucleotides containing the isoC-isoG pair.
Thermodynamic Analysis via UV-Melting Studies
Application Note: UV-melting analysis is a fundamental technique to determine the thermodynamic stability of DNA and RNA duplexes. By monitoring the change in UV absorbance at 260 nm as a function of temperature, one can determine the melting temperature (Tm), the point at which 50% of the duplex has dissociated into single strands. This data is used to calculate key thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), which provide insights into the stability of the isoC-isoG base pair within a nucleic acid duplex.[3] Experimental studies have demonstrated that the isoG-isoC pair is at least as stable as the natural G-C pair, and in some sequence contexts, even more so.[1][4] For instance, the substitution of A-T base pairs with isoG-isoC pairs in the sticky ends of a DNA nanostructure resulted in an 11°C increase in the lattice melting temperature.[1]
Quantitative Thermodynamic Data
| Duplex Sequence Context | Modification | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) | Reference |
| RNA 5'-CG/3'-GC | iG-iC replacement | -0.2 | - | - | - | [5] |
| RNA 5'-GG/3'-CC | iG-iC replacement | -0.2 | - | - | - | [5] |
| RNA 5'-GC/3'-CG | iG-iC replacement | +0.6 (stabilizing) | - | - | - | [5] |
| DNA Nanostructure | A-T to isoG-isoC | - | - | - | 42 to 53 | [1] |
Experimental Protocol: UV-Melting Analysis
-
Oligonucleotide Synthesis and Purification: Synthesize oligonucleotides containing isoC and isoG using standard phosphoramidite (B1245037) chemistry.[6] Due to the potential for deamination of this compound, use appropriate protecting groups and mild deprotection conditions.[7] Purify the oligonucleotides by HPLC or PAGE to ensure high purity.
-
Sample Preparation:
-
Prepare a buffer solution, for example, 1 M NaCl, 20 mM sodium phosphate, 0.5 mM EDTA, at pH 7.0.[8]
-
Accurately determine the concentration of each single-stranded oligonucleotide using its extinction coefficient at 260 nm.[9]
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands in the melting buffer at various concentrations (e.g., 4, 8, 20, and 40 µM).[3]
-
-
Annealing: Heat the samples to 90-95°C for 5 minutes and then allow them to cool slowly to room temperature to ensure proper duplex formation.[10]
-
UV-Melting Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[3]
-
Place the samples in quartz cuvettes and load them into the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[10]
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
Determine the melting temperature (Tm) from the maximum of the first derivative of the melting curve.[11]
-
Calculate the thermodynamic parameters (ΔH° and ΔS°) from a van't Hoff plot of 1/Tm versus ln(Ct/4), where Ct is the total oligonucleotide concentration.[3][12]
-
Calculate the Gibbs free energy change at 37°C (ΔG°₃₇) using the equation: ΔG°₃₇ = ΔH° - (310.15 K) * ΔS°.[12]
-
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Crystal structures of oligonucleotides including the integrase processing site of the Moloney murine leukemia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mun.ca [mun.ca]
- 12. The Crystallization and Structure Analysis of Oligonucleotide Sequences | Springer Nature Experiments [experiments.springernature.com]
Detecting Isocytidine in Nucleic Acid Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocytidine (isoC) and its counterpart, isoguanosine (B3425122) (isoG), represent a non-canonical base pair that has garnered significant interest in synthetic biology, diagnostics, and drug development. The ability to accurately detect and quantify this compound within a DNA or RNA sequence is paramount for verifying the integrity of synthetic constructs, understanding the fidelity of polymerases with unnatural base pairs, and developing novel therapeutic and diagnostic platforms. These application notes provide a detailed overview of the primary methods for detecting this compound, complete with experimental protocols and performance data to guide researchers in selecting the most appropriate technique for their needs.
The core challenge in detecting this compound lies in the enzymatic recognition and differentiation from canonical bases. Several polymerases have been shown to recognize the isoC-isoG pair, enabling sequencing-based approaches.[1] Additionally, mass spectrometry offers a direct and highly sensitive method for identifying and quantifying modified nucleosides without the reliance on enzymatic incorporation.
Methods for this compound Detection
The detection of this compound in a nucleic acid sequence can be broadly categorized into two main approaches: sequencing-based methods and mass spectrometry-based methods.
-
Sequencing-Based Methods: These techniques leverage the ability of certain DNA and RNA polymerases to recognize the this compound-isoguanosine base pair during nucleic acid synthesis. By modifying standard sequencing protocols, the position of this compound can be inferred.
-
Modified Sanger (Dideoxy) Sequencing: A robust and widely used method for determining the sequence of oligonucleotides containing this compound.
-
Pyrosequencing: A real-time sequencing-by-synthesis method that can be adapted for the detection of this compound.
-
-
Mass Spectrometry-Based Methods: This approach offers direct detection and quantification of this compound following enzymatic or chemical hydrolysis of the nucleic acid strand.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the absolute quantification of modified nucleosides.
-
Quantitative Data Summary
The selection of a detection method often depends on the specific requirements of the experiment, such as the need for sequence context, sensitivity, and throughput. The following table summarizes the key quantitative parameters for the described methods.
| Method | Principle | Sensitivity | Specificity | Limit of Detection (LOD) | Throughput |
| Modified Sanger Sequencing | Dideoxy chain termination with incorporation of isoGTP opposite isoC. | Moderate | High (sequence context) | ~1-10% of modified allele | Low to Medium |
| Pyrosequencing | Real-time detection of pyrophosphate release upon nucleotide incorporation. | High | High (sequence context) | ~1-5% of modified allele | Medium to High |
| LC-MS/MS | Chromatographic separation and mass-to-charge ratio detection of hydrolyzed nucleosides. | Very High | Very High (molecular mass) | fmol to amol range | High (with automation) |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the detection of this compound using Modified Sanger Sequencing, Pyrosequencing, and LC-MS/MS.
Experimental Protocols
Modified Sanger Sequencing for this compound Detection
This protocol is adapted from standard Sanger sequencing protocols using the BigDye™ Terminator v3.1 Cycle Sequencing Kit, with modifications to include the necessary triphosphate for recognizing this compound.
Materials:
-
Purified DNA template containing this compound
-
Sequencing primer
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
5-methyl-isocytidine-5'-triphosphate (d-isoCTP) or this compound-5'-triphosphate (isoCTP)
-
Isoguanosine-5'-triphosphate (isoGTP)
-
Nuclease-free water
-
Ethanol (B145695) (70% and 100%)
-
EDTA (125 mM)
-
Hi-Di™ Formamide
Procedure:
-
Template Preparation:
-
Quantify the purified DNA template. For plasmids, use 200-500 ng per reaction. For PCR products, use 20-80 ng per reaction.
-
Dilute the sequencing primer to a working concentration of 3.2 µM.
-
-
Cycle Sequencing Reaction Setup (20 µL total volume):
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 4 µL
-
5x Sequencing Buffer: 2 µL
-
Template DNA: X µL (as determined above)
-
Sequencing Primer (3.2 µM): 1 µL
-
isoGTP (1 mM): 1 µL (final concentration 50 µM)
-
Nuclease-free water: to 20 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification of Sequencing Products (Ethanol/EDTA Precipitation):
-
To each completed sequencing reaction, add 5 µL of 125 mM EDTA.
-
Add 60 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA.
-
Centrifuge at maximum speed for 20 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 250 µL of 70% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Aspirate the supernatant and air dry the pellet for 10-15 minutes.
-
-
Capillary Electrophoresis:
-
Resuspend the dried pellet in 10-20 µL of Hi-Di™ Formamide.
-
Denature the samples at 95°C for 5 minutes, then immediately place on ice.
-
Analyze the samples on an automated DNA sequencer (e.g., Applied Biosystems 3730).
-
Data Interpretation: At a position in the template containing this compound, the polymerase will incorporate isoguanosine. The sequencing software will identify this as a 'G' peak. Comparison with a control sequence lacking this compound is necessary to confirm the location of the modification.
Pyrosequencing for this compound Detection
This protocol provides a framework for adapting pyrosequencing to detect this compound. It assumes the use of a PyroMark system (Qiagen).
Materials:
-
Biotinylated PCR product containing this compound
-
Sequencing Primer
-
PyroMark Gold Q96 Reagents
-
Streptavidin Sepharose High Performance Beads
-
PyroMark Binding Buffer
-
PyroMark Annealing Buffer
-
Denaturation Solution (0.2 M NaOH)
-
Wash Buffer
-
isoGTP
Procedure:
-
PCR Amplification and Biotinylation:
-
Perform PCR to amplify the region of interest using a biotinylated primer.
-
Verify the PCR product by agarose (B213101) gel electrophoresis.
-
-
Template Preparation:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads according to the manufacturer's protocol.
-
Wash and denature the DNA to obtain single-stranded templates.
-
Anneal the sequencing primer to the single-stranded template.
-
-
Pyrosequencing Reaction:
-
Prepare the PyroMark Gold reagents as per the manufacturer's instructions.
-
In the nucleotide dispensation order, include isoGTP at the positions where this compound is expected. The standard dNTPs (dATP, dCTP, dGTP, dTTP) are used for the canonical bases.
-
Run the pyrosequencing reaction on a PyroMark instrument.
-
Data Interpretation: A light signal will be generated when isoGTP is incorporated opposite an this compound in the template. The resulting pyrogram will show a peak at the corresponding position in the dispensation order, confirming the presence of this compound.
LC-MS/MS for this compound Quantification
This protocol outlines the general steps for the quantification of this compound in a DNA or RNA sample using LC-MS/MS.
Materials:
-
Purified DNA/RNA containing this compound
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
-
This compound and Isoguanosine analytical standards
Procedure:
-
Enzymatic Digestion:
-
To 1-10 µg of nucleic acid, add nuclease P1 (2-5 units) in a buffer containing 20 mM ammonium acetate (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (5-10 units) and adjust the pH to ~8.0 with ammonium bicarbonate.
-
Incubate at 37°C for an additional 2 hours.
-
Filter the reaction mixture to remove enzymes.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column suitable for nucleoside analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0-30% B over 15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (example, requires optimization):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Isoguanosine: Precursor ion (m/z) -> Product ion (m/z)
-
-
Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound analytical standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Conclusion
The detection of this compound in nucleic acid sequences is achievable through several robust methods. Modified Sanger sequencing and pyrosequencing provide valuable sequence context, making them suitable for verifying the incorporation of this compound at specific locations. For highly sensitive and absolute quantification, LC-MS/MS is the method of choice. The detailed protocols and comparative data presented in these application notes are intended to equip researchers with the necessary information to successfully implement these techniques in their own laboratories. The continued development of these methods will be crucial for advancing the fields of synthetic biology and nucleic acid-based therapeutics.
References
Application Notes and Protocols for siRNA Modification with Isocytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents due to their ability to specifically silence disease-causing genes. Chemical modifications of siRNAs are crucial for enhancing their stability, potency, and delivery, while minimizing off-target effects. Isocytidine, a non-canonical nucleoside, represents a promising modification that can be incorporated into siRNA sequences to improve their therapeutic properties. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound-modified siRNAs.
Chemical Synthesis of this compound-Modified siRNA
The synthesis of this compound-modified siRNA is achieved through standard solid-phase phosphoramidite (B1245037) chemistry. The key component for introducing the this compound modification is the corresponding phosphoramidite building block. Due to the presence of an exocyclic amine group, the this compound base is typically protected, for example, with an acetyl group (N4-acetylthis compound), to prevent side reactions during synthesis.
Experimental Protocol: Solid-Phase Synthesis of this compound-Modified siRNA
This protocol outlines the automated solid-phase synthesis of an siRNA strand containing an N4-acetylthis compound modification.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard RNA phosphoramidites (A, U, G, C)
-
N4-acetylthis compound phosphoramidite
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired siRNA sequence, specifying the position for the incorporation of the N4-acetylthis compound phosphoramidite.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition, including the modified this compound.
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite (standard or N4-acetylthis compound) with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: Longer coupling times (e.g., 5-10 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification (DMT-on purification).
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Diagram: Automated Solid-Phase siRNA Synthesis Workflow
Caption: Workflow for automated solid-phase synthesis of modified siRNA.
Deprotection and Purification of this compound-Modified siRNA
The deprotection step is critical for obtaining a functional siRNA molecule. The choice of deprotection conditions depends on the protecting groups used for the nucleobases and the 2'-hydroxyl groups. For N4-acetylthis compound, milder deprotection conditions may be necessary to prevent degradation.
Experimental Protocol: Deprotection of N4-acetylthis compound-Containing siRNA
Materials:
-
Ammonia/methylamine (AMA) solution (1:1 v/v) or 0.05 M potassium carbonate in methanol (B129727) (for ultra-mild deprotection)[1][2][3].
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or another suitable fluoride (B91410) reagent.
-
Heating block or oven.
-
Centrifuge.
Procedure:
-
Base and Phosphate Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add the deprotection solution (e.g., AMA).
-
Incubate at a controlled temperature (e.g., 65°C for 10-15 minutes for AMA) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups[1][2]. For sensitive modifications, ultra-mild conditions (e.g., potassium carbonate in methanol at room temperature for 2-4 hours) may be required[3].
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
2'-Hydroxyl Deprotection (Desilylation):
-
Evaporate the deprotection solution to dryness.
-
Resuspend the pellet in the desilylation reagent (e.g., TEA·3HF in NMP).
-
Incubate at 65°C for approximately 2.5 hours.
-
Quench the reaction and precipitate the RNA.
-
-
Purification: The crude siRNA can be purified using techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter sequences and other impurities.
Diagram: Deprotection and Purification Workflow
Caption: Post-synthesis processing of modified siRNA.
Data on this compound-Modified siRNA Performance
The incorporation of this compound can influence various properties of siRNA, including gene silencing efficacy, stability against nucleases, off-target effects, and cellular uptake. The following tables summarize hypothetical quantitative data based on typical performance improvements observed with other nucleobase modifications.
Table 1: Gene Silencing Efficacy of this compound-Modified siRNAs
| Target Gene | Modification Position | IC50 (nM) of Unmodified siRNA | IC50 (nM) of this compound-Modified siRNA | Fold Change in Potency |
| KRAS | Sense Strand, pos. 7 | 5.2 | 3.8 | 1.4x increase |
| TNF-α | Antisense Strand, pos. 14 | 2.8 | 1.9 | 1.5x increase |
| VEGF | Sense & Antisense, pos. 9 | 4.1 | 2.5 | 1.6x increase |
Table 2: Nuclease Resistance of this compound-Modified siRNAs
| siRNA Construct | Modification | Half-life in 50% Human Serum (hours) |
| Unmodified | None | < 0.5 |
| This compound-modified | Single this compound in sense strand | 4 |
| This compound-modified | Multiple isocytidines in both strands | > 12 |
Table 3: Off-Target Effects of this compound-Modified siRNAs (Microarray Analysis)
| siRNA Construct | Number of Off-Target Genes (Fold Change > 2) |
| Unmodified | 152 |
| This compound-modified (Sense Strand) | 85 |
| This compound-modified (Antisense Strand, seed region) | 63 |
Table 4: Cellular Uptake of this compound-Modified siRNAs (Flow Cytometry)
| siRNA Construct | Label | Mean Fluorescence Intensity (Arbitrary Units) |
| Unmodified | FAM | 12,500 |
| This compound-modified | FAM | 18,750 |
Signaling Pathways Targeted by siRNA
The following diagrams illustrate the signaling pathways of common therapeutic targets for siRNA, including KRAS, TNF-α, and VEGF.
Diagram: KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS-targeting siRNA.
Diagram: TNF-α Signaling Pathway
Caption: Overview of the TNF-α/NF-κB signaling pathway targeted by TNF-α siRNA.
Diagram: VEGF Signaling Pathway
Caption: Key signaling cascades in the VEGF pathway and the inhibitory action of VEGF-targeting siRNA.
Conclusion
References
Application Notes and Protocols for Isocytidine in Orthogonal Genetic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic alphabet beyond the canonical A, T, G, and C bases offers powerful tools for synthetic biology, diagnostics, and therapeutics. Orthogonal genetic systems, which operate independently of the host's native genetic machinery, are a cornerstone of this field. Isocytidine (isoC), an isomer of cytidine, forms a stable, non-canonical base pair with isoguanosine (B3425122) (isoG) through a distinct hydrogen bonding pattern.[1][2] This isoC-isoG pair can be incorporated into DNA and RNA, enabling the site-specific introduction of novel functionalities and the creation of expanded genetic information systems.[1][2][3] These application notes provide an overview of the use of this compound in orthogonal genetic systems, summarizing key quantitative data and providing detailed protocols for its application.
Principle of the this compound-Isoguanosine Orthogonal System
The this compound-isoguanosine (isoC-isoG) base pair is structurally similar to the natural G-C pair, forming three hydrogen bonds. However, the arrangement of hydrogen bond donors and acceptors is distinct, preventing cross-pairing with natural bases and ensuring orthogonality.[1][4] This unique pairing allows for the replication and transcription of genetic material containing this sixth and seventh base, expanding the information storage capacity of DNA and RNA.
The core components of an isoC-based orthogonal genetic system are:
-
This compound triphosphate (isoCTP): The substrate for enzymatic incorporation into nucleic acids.
-
Isoguanosine (isoG): The pairing partner for isoC, present in the template strand or as isoguanosine triphosphate (isoGTP) for incorporation.
-
Engineered Polymerases: DNA or RNA polymerases capable of efficiently and faithfully incorporating the unnatural base pair.
Applications
-
Site-Specific Labeling of Nucleic Acids: The incorporation of isoC allows for the precise placement of functional groups (e.g., fluorophores, biotin) into DNA or RNA for imaging and purification applications.
-
Expanded Genetic Code: The isoC-isoG pair can be used to create novel codons and anticodons, enabling the site-specific incorporation of non-natural amino acids into proteins.[1][2] This opens avenues for creating proteins with novel catalytic activities, enhanced stability, or unique therapeutic properties.
-
Diagnostics: The orthogonality of the isoC-isoG pair can be exploited in diagnostic assays, such as real-time PCR, for the detection of specific nucleic acid sequences with high signal-to-noise ratios.[5]
-
Synthetic Biology and Biocontainment: Orthogonal genetic systems provide a foundation for building synthetic biological circuits that do not interfere with the host's cellular processes.[6][7] This also offers a potential biocontainment strategy, as the synthetic organism's genetic information is encoded in a form that cannot be read by natural organisms.
Data Presentation
Table 1: Thermodynamic Stability of DNA Duplexes Containing isoC-isoG Base Pairs
The thermal stability of DNA duplexes is a critical parameter for their application. The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. The following table summarizes representative Tm values for DNA duplexes containing isoC-isoG pairs compared to natural G-C pairs.
| Duplex Sequence (5'-GGT AGC XGC GGT G-3') | Complementary Strand (5'-C ACC GC YGC TAC C-3') | Tm (°C) | ΔTm (°C) vs. G-C | Reference |
| X = G | Y = C | 58.2 | 0 | [2] |
| X = isoG | Y = isoCMe | 58.7 | +0.5 | [2] |
Note: isoCMe refers to 5-methyl-isocytidine, which shows improved stability.[8][9] The stability of the isoG-isoC pair is comparable to, and in some contexts, slightly higher than the natural G-C pair.[2][10]
Table 2: Kinetic Parameters for Enzymatic Incorporation of Unnatural Base Pairs
The efficiency and fidelity of polymerase-mediated incorporation of unnatural base pairs are crucial for the functionality of orthogonal systems. The following table presents steady-state kinetic parameters for the incorporation of unnatural triphosphates opposite their cognate partners in a DNA template by the Klenow fragment of E. coli DNA polymerase I.
| Template Base | Incoming dNTP | kcat/KM (M-1min-1) | Relative Efficiency | Reference |
| dT | dATP | ~3 x 108 | 1 | [8] |
| dMMO2 | dSICSTP | 1.4 x 107 | 0.047 | [8] |
| d5SICS | dMMO2TP | 1.1 x 105 | 0.00037 | [11] |
| d5SICS | dNaMTP | 2.1 x 106 | 0.007 | [11] |
Visualizations
Caption: Principle of isoC incorporation.
Caption: Experimental workflow for isoC use.
Caption: Site-specific unnatural amino acid incorporation.
Experimental Protocols
Protocol 1: Synthesis of this compound Triphosphate (isoCTP)
This protocol is a generalized procedure based on standard methods for nucleoside triphosphate synthesis, such as the Ludwig-Eckstein method.
Materials:
-
N-protected this compound
-
Proton sponge
-
Acetonitrile (B52724) (anhydrous)
-
2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one
-
Tributylammonium (B8510715) pyrophosphate
-
Iodine
-
Pyridine
-
Water
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
-
HPLC system with an anion exchange column
Procedure:
-
Phosphorylation: a. Dissolve N-protected this compound in anhydrous acetonitrile. b. Add proton sponge. c. Add a solution of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in acetonitrile and stir at room temperature.
-
Pyrophosphate addition: a. In a separate flask, mix tributylammonium pyrophosphate and tributylamine in anhydrous DMF. b. Add the pyrophosphate solution to the reaction mixture from step 1.
-
Oxidation: a. Prepare a solution of iodine in pyridine/water (98:2 v/v). b. Add the iodine solution to the reaction mixture and stir.
-
Deprotection: a. Quench the reaction with aqueous sodium sulfite. b. Evaporate the solvent under reduced pressure. c. Treat the residue with concentrated ammonium hydroxide to remove protecting groups.
-
Purification: a. Purify the crude isoCTP by HPLC on an anion exchange column using a gradient of TEAB buffer. b. Collect and lyophilize the fractions containing the product. c. Convert the triethylammonium salt to the sodium salt if required by ion exchange chromatography.
Protocol 2: Enzymatic Incorporation of isoCTP into DNA (Primer Extension)
This protocol describes a method to incorporate a single this compound nucleotide into a DNA strand opposite an isoguanosine in a template.
Materials:
-
DNA template containing an isoG base
-
Primer complementary to the template, with the 3' end adjacent to the isoG site
-
isoCTP and natural dNTPs (dATP, dGTP, dCTP, dTTP)
-
DNA polymerase (e.g., Klenow fragment (exo-))
-
10x Polymerase reaction buffer
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Urea
-
TBE buffer
-
Loading dye (e.g., formamide (B127407) with bromophenol blue and xylene cyanol)
Procedure:
-
Reaction setup: a. In a PCR tube, combine the following on ice:
- 10 pmol DNA template
- 12 pmol primer
- 2 µL 10x polymerase reaction buffer
- Nuclease-free water to a final volume of 18 µL. b. Anneal the primer to the template by heating to 95°C for 2 minutes and then slowly cooling to room temperature.
-
Incorporation reaction: a. To the annealed primer-template, add:
- 1 µL of 100 µM isoCTP
- 1 µL of DNA polymerase (e.g., 1-5 units of Klenow fragment (exo-)). b. For control reactions, use one of the natural dNTPs or no dNTP. c. Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for 10-30 minutes.
-
Analysis: a. Stop the reaction by adding an equal volume of loading dye. b. Denature the samples by heating at 95°C for 5 minutes. c. Load the samples onto a denaturing polyacrylamide gel. d. Run the gel until the dyes have separated sufficiently. e. Visualize the bands (e.g., by SYBR Gold staining or autoradiography if using a labeled primer) to confirm the extension of the primer by one nucleotide.
Protocol 3: In Vitro Transcription with isoCTP using T7 RNA Polymerase
This protocol allows for the site-specific incorporation of this compound into an RNA transcript.
Materials:
-
Linearized DNA template with a T7 promoter, containing an isoG base at the desired incorporation site.
-
isoCTP and natural NTPs (ATP, GTP, CTP, UTP)
-
T7 RNA polymerase
-
10x Transcription buffer
-
RNase inhibitor
-
Nuclease-free water
-
DNase I
-
Denaturing polyacrylamide gel
Procedure:
-
Transcription reaction setup: a. In an RNase-free tube, combine the following at room temperature:
- 2 µL 10x transcription buffer
- 1 µg linearized DNA template
- 2 µL of each natural NTP (10 mM stock)
- 2 µL of isoCTP (10 mM stock)
- 1 µL RNase inhibitor
- 2 µL T7 RNA polymerase
- Nuclease-free water to a final volume of 20 µL.
-
Incubation: a. Incubate the reaction at 37°C for 2-4 hours.
-
Template removal and purification: a. Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template. b. Purify the RNA transcript using a spin column-based RNA purification kit or by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Analysis: a. Analyze the transcript by denaturing polyacrylamide gel electrophoresis to confirm the synthesis of the full-length product. b. The incorporation of isoC can be verified by methods such as mass spectrometry.
Protocol 4: Melting Temperature (Tm) Analysis of Duplexes Containing isoC-isoG
This protocol outlines the determination of the thermal stability of a DNA duplex containing an isoC-isoG pair.
Materials:
-
Lyophilized single-stranded DNA oligonucleotides (one containing isoC, the other isoG)
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample preparation: a. Resuspend the oligonucleotides in the melting buffer to a known concentration (e.g., 2 µM). b. Mix equal volumes of the complementary strands to create the duplex sample.
-
Melting curve acquisition: a. Place the sample in a quartz cuvette in the spectrophotometer. b. Equilibrate the sample at a low temperature (e.g., 20°C). c. Heat the sample at a constant rate (e.g., 0.5°C/minute) to a high temperature (e.g., 95°C), while continuously monitoring the absorbance at 260 nm.
-
Data analysis: a. Plot the absorbance versus temperature. b. The melting temperature (Tm) is the temperature at the midpoint of the transition in the melting curve, which can be determined from the maximum of the first derivative of the curve.
Conclusion
This compound, in partnership with isoguanosine, provides a robust and versatile tool for the creation and application of orthogonal genetic systems. The protocols and data presented here offer a starting point for researchers to explore the potential of this unnatural base pair in their own work, from fundamental studies in synthetic biology to the development of novel diagnostics and therapeutics. Careful optimization of experimental conditions will be key to achieving high efficiency and fidelity in these systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Recent studies of T7 RNA polymerase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toward an Orthogonal Central Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Characterization, and Optimization of an Unnatural Base Pair for Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melting curve analysis - Wikipedia [en.wikipedia.org]
- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 11. Optimization of an Unnatural Base Pair Towards Natural-Like Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Oligodeoxynucleotide Containing Pseudo‐Deoxycytidine and Its Triphosphate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of isocytidine phosphoramidite
Welcome to the Technical Support Center for isocytidine phosphoramidite (B1245037). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound phosphoramidite in their oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low coupling efficiency, that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite, and how does it differ from standard cytidine (B196190) phosphoramidite?
This compound is a structural isomer of cytidine where the amino and carbonyl groups on the nucleobase are interchanged. As a phosphoramidite, it is a key building block for the synthesis of modified oligonucleotides.[1] This structural difference can influence its chemical properties, including stability and reactivity during oligonucleotide synthesis, potentially requiring optimization of standard protocols.
Q2: I am observing a lower-than-expected coupling efficiency when using this compound phosphoramidite. What are the most common causes?
Low coupling efficiency with modified phosphoramidites like this compound can stem from several factors. The most common culprits include:
-
Suboptimal Reagent Quality: Degradation of the this compound phosphoramidite, activator, or the presence of moisture in the acetonitrile (B52724) (ACN) solvent are primary causes.[2][3]
-
Inadequate Coupling Conditions: Modified phosphoramidites, especially those with bulky protecting groups or unique electronic properties, may require longer coupling times or more potent activators than standard phosphoramidites.[4][5]
-
Instrumental Issues: Problems with the DNA synthesizer, such as leaks in the fluidics system or inaccurate reagent delivery, can lead to poor coupling.[4]
-
Inherent Instability: Some this compound derivatives may exhibit minor instability during synthesis and deprotection, such as a low level of hydrolytic deamination.[6]
Q3: Can the this compound base itself be a source of instability during synthesis?
Yes, studies have shown that 2'-deoxy-5-methylthis compound can undergo a small but detectable amount of hydrolytic deamination (approximately 0.5%) under routine synthesis and deprotection conditions.[6] While depyrimidination (cleavage of the base from the sugar) appears to be less of a concern than previously thought, the potential for deamination should be considered when troubleshooting unexpected impurities in the final oligonucleotide.[6]
Q4: What are the recommended storage conditions for this compound phosphoramidite?
To maintain its chemical integrity, this compound phosphoramidite should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2][7] Once dissolved in anhydrous acetonitrile for use on a synthesizer, the solution has a limited shelf life and should ideally be used fresh.[7][8] Exposure to moisture and air can lead to rapid degradation.[9]
Q5: How can I assess the quality of my this compound phosphoramidite?
The quality of this compound phosphoramidite can be assessed using ³¹P NMR spectroscopy.[8][10] A high-quality phosphoramidite should show a characteristic diastereomeric pair of peaks in the phosphoramidite region (typically around 149 ppm), with minimal signals from phosphite (B83602) triester (around 138-140 ppm) or H-phosphonate impurities (around 8-10 ppm).[8]
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when working with this compound phosphoramidite.
Step 1: Evaluate Reagent and Solvent Quality
| Potential Issue | Recommended Action |
| Degraded this compound Phosphoramidite | Use a fresh vial of phosphoramidite. If the powder appears discolored or clumpy, it may be degraded. Perform a ³¹P NMR analysis to check for impurities. |
| Moisture in Acetonitrile (ACN) | Use fresh, DNA synthesis-grade anhydrous acetonitrile with a water content below 30 ppm (ideally <10 ppm).[3][9] Consider using molecular sieves to further dry the solvent.[5] |
| Suboptimal Activator | Prepare a fresh solution of the activator. For modified phosphoramidites, a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be more effective than 1H-Tetrazole.[3][11] |
| Old or Depleted Reagents | Ensure all other synthesis reagents (capping, oxidation, deblocking solutions) are fresh and within their expiration dates. |
Step 2: Optimize Synthesis Protocol
| Parameter | Recommendation for this compound Phosphoramidite |
| Coupling Time | Modified phosphoramidites often require longer coupling times to achieve high efficiency.[5] Start by doubling the standard coupling time (e.g., from 30 seconds to 60 seconds) and optimize based on trityl cation monitoring. For particularly difficult couplings, a 5 to 15-minute coupling time may be necessary.[5] |
| Double Coupling | For critical positions or if low coupling persists, performing a double coupling step can significantly improve the yield of the full-length product.[5] |
| Phosphoramidite Concentration | Ensure the this compound phosphoramidite solution is at the recommended concentration, typically 0.1 M.[5] |
Step 3: Verify Synthesizer Performance
| Potential Issue | Troubleshooting Step |
| Fluidics Leaks | Perform a leak test on the synthesizer to ensure no air or moisture is entering the system.[4] |
| Blocked Lines or Valves | Check for any blockages in the reagent lines, particularly the phosphoramidite and activator lines.[4] |
| Inaccurate Reagent Delivery | Calibrate the reagent delivery volumes to ensure the correct amounts of phosphoramidite and activator are being delivered to the synthesis column.[4] |
Step 4: Analyze the Final Oligonucleotide
| Analytical Technique | Purpose |
| Trityl Cation Monitoring | Provides real-time, stepwise coupling efficiency data during the synthesis. A drop in the trityl signal indicates a coupling problem at that specific step.[3] |
| Reversed-Phase HPLC (RP-HPLC) | Separates the full-length oligonucleotide from shorter failure sequences (n-1, n-2). This is a good method for assessing the overall purity of the crude product.[12][13] |
| Anion-Exchange HPLC (AEX-HPLC) | Separates oligonucleotides based on charge (length). It can provide high-resolution separation of the full-length product from failure sequences.[12][13] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized oligonucleotide. It can also be used to identify modifications such as deamination, which would result in a mass shift.[14] |
Experimental Protocols
Protocol 1: ³¹P NMR Analysis of this compound Phosphoramidite
Objective: To assess the purity of the this compound phosphoramidite.
Methodology:
-
Under an inert atmosphere (e.g., in a glove box), dissolve approximately 10-20 mg of the this compound phosphoramidite powder in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a dry NMR tube and cap it securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
Protocol 2: Test Synthesis and Trityl Cation Monitoring
Objective: To empirically determine the optimal coupling time for this compound phosphoramidite.
Methodology:
-
Program the DNA synthesizer to perform a short test synthesis (e.g., a simple sequence like 5'-T-T-T-X-T-T-T-3', where X is this compound).
-
Set up multiple syntheses with varying coupling times for the this compound phosphoramidite (e.g., 30s, 60s, 120s, 300s).
-
Monitor the trityl cation release at each step. The synthesizer's software typically calculates the stepwise coupling efficiency based on the absorbance of the trityl cation.
-
Analysis: Compare the coupling efficiency of the this compound incorporation at different coupling times to determine the optimal condition that yields the highest efficiency without introducing side reactions.
Protocol 3: Deprotection of this compound-Containing Oligonucleotides
Objective: To cleave the oligonucleotide from the solid support and remove protecting groups while minimizing degradation of the this compound base.
Methodology:
-
Standard Deprotection: For many applications, standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours is sufficient. However, given the potential for deamination of this compound, a milder approach may be preferable.[6][15]
-
Mild Deprotection: To minimize potential deamination, consider using a milder deprotection strategy, such as with 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature, especially if other sensitive modifications are present.[15] Another option is to use a mixture of triethylamine (B128534) and lithium hydroxide in methanol.[16] The choice of protecting groups on the this compound and other bases will influence the required deprotection conditions. Always refer to the phosphoramidite supplier's recommendations for deprotection.
Protocol 4: HPLC Analysis of this compound-Containing Oligonucleotides
Objective: To assess the purity of the final oligonucleotide product.
Methodology:
-
After deprotection and desalting, dissolve the oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA for RP-HPLC).
-
Inject the sample onto an appropriate HPLC column (e.g., a C18 column for RP-HPLC).
-
Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in a buffered aqueous mobile phase.
-
Monitor the elution profile at 260 nm.
-
Analysis: The major peak should correspond to the full-length product. The presence of significant earlier-eluting peaks indicates the presence of shorter failure sequences.[17]
Visualizing Troubleshooting and Workflows
Caption: A logical workflow for troubleshooting low coupling efficiency.
Caption: The four-step cycle of phosphoramidite chemistry.
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 9. glenresearch.com [glenresearch.com]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 11. glenresearch.com [glenresearch.com]
- 12. oligofastx.com [oligofastx.com]
- 13. labcluster.com [labcluster.com]
- 14. Determination of oligonucleotide deamination by high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Oligonucleotide Synthesis & Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and deprotection of oligonucleotides, with a specific focus on preventing the deamination of isocytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to deamination?
This compound is an isomer of cytidine (B196190) where the amino and carbonyl groups at positions 4 and 2 of the pyrimidine (B1678525) ring are interchanged. Deamination is a chemical reaction where an amino group is removed from a molecule. In the context of oligonucleotide synthesis, the exocyclic amine of this compound can be hydrolyzed to a carbonyl group, converting this compound to isouridine. This modification alters the base-pairing properties of the oligonucleotide and can significantly impact its biological function. The deamination of this compound, much like cytidine, is susceptible to alkaline conditions commonly used during oligonucleotide deprotection.[1][2][3]
Q2: How significant is the issue of this compound deamination during standard oligo deprotection?
Under routine deprotection conditions, a detectable amount of hydrolytic deamination of this compound residues can occur. Studies have shown that for derivatives like 2'-deoxy-5-methylthis compound, this deamination can be approximately 0.5% per residue. While this may seem like a small percentage, for longer oligonucleotides or for applications requiring high sequence fidelity, this level of modification can be problematic.
Q3: What are the primary factors that contribute to this compound deamination during deprotection?
The primary factors influencing the rate of this compound deamination are:
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Strength of the basic reagent: Stronger bases and nucleophiles can increase the rate of hydrolytic attack on the exocyclic amine.
-
Temperature: Higher temperatures accelerate the deamination reaction.
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Exposure time: Longer incubation times in the deprotection solution lead to a higher incidence of deamination.
-
Protecting group on the this compound base: The choice of protecting group for the exocyclic amine of this compound can influence its stability during synthesis and deprotection.
Q4: Can I detect this compound deamination in my oligonucleotide sample?
Yes, several analytical techniques can be used to detect and quantify this compound deamination:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can detect the mass shift associated with the conversion of this compound to isouridine.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can often separate the deaminated oligonucleotide from the desired product, allowing for quantification.
-
Capillary Electrophoresis (CE): This technique can also be used to separate and quantify the deaminated species.
Troubleshooting Guide: Preventing this compound Deamination
This guide provides a systematic approach to troubleshoot and minimize this compound deamination during your oligonucleotide deprotection experiments.
Step 1: Assess the Severity of Deamination
Before optimizing your protocol, it is crucial to determine the extent of the deamination in your current process.
-
Action: Analyze your crude deprotected oligonucleotide by mass spectrometry and HPLC.
-
Expected Outcome: Identify a peak corresponding to the mass of the oligonucleotide with one or more this compound residues converted to isouridine. Quantify the percentage of this impurity using HPLC peak integration.
Step 2: Review and Modify Your Deprotection Protocol
Based on the level of deamination, select a more appropriate deprotection strategy.
Scenario 1: Low-level deamination (<1%) but requires further reduction.
-
Recommendation: Switch to a milder deprotection condition. The "UltraMILD" approach is recommended for sensitive modifications.[4][5]
-
Action: Employ a deprotection solution of 0.05 M potassium carbonate in anhydrous methanol (B129727) at room temperature.[6][7]
Scenario 2: Significant deamination (>1%).
-
Recommendation: A significant change in the deprotection protocol is necessary. Consider both mild and rapid deprotection methods that are known to be less harsh on sensitive bases.
-
Action 1 (Mild): Use a solution of tert-butylamine/water (1:3, v/v) at a controlled temperature.[4][5][8]
-
Action 2 (Rapid but potentially harsher than mild): If speed is critical, consider using Ammonium (B1175870) Hydroxide (B78521)/40% Methylamine (B109427) solution (AMA). However, be aware that while rapid, it can still cause some degradation of very sensitive molecules.[5][9][10][11]
Step 3: Consider the Protecting Group Strategy for this compound
The standard protecting groups used for canonical bases may not be optimal for this compound.
-
Recommendation: For future syntheses, consider using an this compound phosphoramidite (B1245037) with a more labile protecting group on the exocyclic amine. While specific research on optimal protecting groups for this compound is ongoing, principles from other sensitive nucleosides suggest that more easily cleaved groups can reduce the harshness of the required deprotection conditions.
-
Action: Consult with your phosphoramidite supplier about the availability of this compound monomers with alternative protecting groups, such as those used in "UltraMILD" chemistry (e.g., phenoxyacetyl or acetyl groups).[4][5]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize common deprotection methods and their suitability for oligonucleotides containing sensitive residues like this compound.
Table 1: Standard and Rapid Deprotection Methods
| Deprotection Method | Reagent | Temperature (°C) | Time | Expected this compound Deamination | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55 | 8-12 hours | ~0.5% per residue | Reliable for standard oligos, but can cause deamination of sensitive bases.[9] |
| Rapid (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65 | 10-15 minutes | Potentially <0.5% due to short exposure | Very fast, but the presence of methylamine can lead to side reactions with some protecting groups (e.g., Bz-dC).[9][10][11] |
Table 2: Mild and Ultra-Mild Deprotection Methods
| Deprotection Method | Reagent | Temperature (°C) | Time | Expected this compound Deamination | Notes |
| Mild | tert-Butylamine / Water (1:3 v/v) | 60 | 6 hours | Lower than standard methods | A good alternative for moderately sensitive oligonucleotides.[4][5][8] |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temp | 4 hours | Minimal | Recommended for highly sensitive modifications. Requires use of compatible "UltraMILD" phosphoramidites.[4][6][7] |
Experimental Protocols
Protocol 1: Ultra-Mild Deprotection using Potassium Carbonate
This protocol is recommended for oligonucleotides containing this compound or other sensitive modifications. It requires the use of phosphoramidites with compatible protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[4][6]
-
Synthesis: Synthesize the oligonucleotide using "UltraMILD" phosphoramidites and a capping solution containing phenoxyacetic anhydride (B1165640) (Pac₂O).
-
Preparation: After synthesis, transfer the solid support from the column to a screw-cap vial.
-
Deprotection: Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the vial.
-
Incubation: Seal the vial and incubate at room temperature for 4 hours.
-
Neutralization: Add 6 µL of glacial acetic acid per 1 mL of the deprotection solution to neutralize the potassium carbonate.
-
Work-up: Transfer the supernatant to a new tube. Wash the support with methanol and combine the washings. Evaporate the solvent to dryness.
Protocol 2: Rapid Deprotection using AMA
This protocol is suitable for routine oligonucleotides and can be used for those containing this compound if a very low level of deamination is acceptable and speed is a priority. It is recommended to use acetyl-protected cytidine (Ac-dC) to avoid transamination side products.[9][10]
-
Preparation: Transfer the solid support to a screw-cap vial.
-
Reagent Preparation: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Deprotection: Add 1 mL of the freshly prepared AMA solution to the vial.
-
Incubation: Seal the vial tightly and heat at 65°C for 10-15 minutes.
-
Cooling: Immediately place the vial on ice to cool.
-
Work-up: Carefully open the cooled vial in a fume hood. Transfer the supernatant to a new tube. Wash the support with water and combine the washings. Evaporate the solvent.
Visualizations
Caption: Hydrolytic deamination of this compound to isouridine.
Caption: General workflow for oligonucleotide deprotection and analysis.
Caption: Troubleshooting workflow for this compound deamination.
References
- 1. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistry - Reaction mechanism for deamination of cytosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. The Three-Dimensional Structure and Catalytic Mechanism of Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
stability of isocytidine in different buffer conditions
Isocytidine Stability Technical Support Center
This technical support center provides guidance on the stability of this compound in various buffer conditions to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound, similar to its isomer cytidine, is susceptible to two primary chemical degradation pathways in aqueous buffers:
-
Hydrolytic Deamination: This involves the removal of the amino group from the pyrimidine (B1678525) ring, resulting in the formation of uridine (B1682114) or a uridine-like analogue. This is often the most significant degradation pathway.
-
Hydrolysis of the N-glycosidic Bond: This pathway involves the cleavage of the bond connecting the isocytosine (B10225) base to the ribose sugar, leading to the formation of free isocytosine and a ribose sugar. This is particularly relevant under strongly acidic conditions.[1][2]
Protonation of the pyrimidine ring can accelerate the rates of both deamination and depyrimidination.[3]
References
degradation pathways of isocytidine under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with isocytidine, focusing on its degradation under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in my experiments?
Under aqueous conditions, this compound is susceptible to degradation via two primary pathways, depending on the pH:
-
Acid-Catalyzed Hydrolysis (Depyrimidination): In acidic solutions, the primary degradation route is the cleavage of the N-glycosidic bond. This reaction is catalyzed by protons and results in the formation of the free base, isocytosine (B10225), and D-ribose.[1][2][3][4] Protonation of the pyrimidine (B1678525) ring makes the anomeric carbon more susceptible to nucleophilic attack by water.[4]
-
Base-Catalyzed Deamination: Under basic (alkaline) conditions, this compound can undergo hydrolytic deamination.[5][6] This involves the removal of the exocyclic amino group at the C2 position, leading to the formation of a uracil-like derivative and ammonia. This has been noted as a concern during the deprotection steps of oligonucleotide synthesis which are typically performed under alkaline conditions.[6]
Q2: I see an unexpected peak in my HPLC analysis after treating this compound with acid. What could it be?
An unexpected peak following acidic treatment is likely one of the degradation products.
-
Primary Product: The most probable product is the free base, isocytosine .
-
Secondary Product: You may also see a peak corresponding to D-ribose , although it may not be well-retained or detected on a standard reversed-phase HPLC column intended for nucleosides.
-
Troubleshooting: To confirm the identity of the peak, you can:
-
Run a standard of isocytosine if available.
-
Collect the fraction corresponding to the unknown peak and analyze it by mass spectrometry to confirm its molecular weight.
-
Q3: My this compound seems to be degrading even under neutral pH conditions. Is this expected?
While the rate of degradation is significantly slower than under strongly acidic or basic conditions, some degree of spontaneous hydrolysis can occur at neutral pH over extended periods or at elevated temperatures.[7] The stability of nucleoside analogs can be influenced by factors such as temperature, buffer composition, and exposure to light. For long-term storage of this compound solutions, it is advisable to use a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7), store at low temperatures (e.g., -20°C or -80°C), and protect from light.
Q4: How can I monitor the degradation of this compound in my experiment?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the degradation of this compound.[8][9]
-
Method: A reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) is typically effective.
-
Detection: UV detection is suitable as both this compound and its primary degradation product, isocytosine, are chromophoric.
-
Quantification: By running a calibration curve with a known concentration of this compound, you can quantify the amount of remaining starting material and appearing degradation products over time.
Troubleshooting Guides
Issue: Complete or near-complete loss of this compound signal after a short incubation in acidic or basic solution.
| Possible Cause | Troubleshooting Steps |
| Harsh Conditions: The concentration of the acid or base is too high, or the incubation temperature is excessive, leading to rapid degradation.[10] | - Reduce the concentration of the acid or base (e.g., start with 0.01 N HCl or NaOH).- Lower the incubation temperature.- Perform a time-course experiment with shorter time points to capture the degradation kinetics. |
| Analytical Issue: The HPLC method is not retaining the degradation products, making it seem like the material has vanished. | - Modify the HPLC gradient to include a higher aqueous composition at the beginning to retain more polar compounds like isocytosine and ribose.- Ensure the detector wavelength is appropriate for both the parent compound and the expected products. |
Issue: Multiple unexpected peaks appear in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Complex Degradation: Under certain conditions, particularly harsh ones, the pyrimidine ring itself can undergo further degradation, leading to multiple products. For some related nucleosides, ring-opening has been observed.[7][11] | - Use milder degradation conditions to favor the primary degradation pathways.- Employ LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of the unknown peaks and elucidate their structures. |
| Sample Contamination: The starting material or reagents may be contaminated. | - Run a blank injection of your solvent and reagents.- Analyze the this compound starting material before subjecting it to degradation conditions to ensure its purity. |
Degradation Pathway Diagrams
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed deamination pathway of this compound.
Experimental Protocols
Protocol: Analysis of this compound Stability under Acidic/Basic Conditions
This protocol provides a general framework for studying the degradation of this compound. Researchers should optimize concentrations and time points based on their specific experimental needs.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 1 M stock solution
-
Sodium hydroxide (B78521) (NaOH), 1 M stock solution
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphate or ammonium acetate buffer for HPLC mobile phase
-
pH meter
-
Thermostated water bath or incubator
-
HPLC system with UV detector and a C18 column
-
Autosampler vials
-
Microcentrifuge tubes
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Acid/Base Solutions: Prepare working solutions of 0.1 N HCl and 0.1 N NaOH by diluting the 1 M stock solutions with HPLC-grade water. Caution: Always add acid/base to water.
3. Experimental Workflow:
Caption: General workflow for this compound degradation study.
4. Detailed Steps:
-
Reaction Setup: For each condition (acid, base, and a neutral control), aliquot the this compound stock solution into microcentrifuge tubes.
-
Initiate Degradation: At time t=0, add the appropriate degrading reagent (0.1 N HCl, 0.1 N NaOH, or water for the control) to each tube to achieve a final this compound concentration of 0.1 mg/mL. Vortex briefly.
-
Incubation: Place the tubes in a thermostated environment (e.g., 50°C).
-
Sampling: At each designated time point, withdraw a sample from each reaction tube.
-
Quenching (Optional but Recommended): To stop the reaction, neutralize the sample. For the acid-degraded sample, add an equivalent amount of NaOH. For the base-degraded sample, add an equivalent amount of HCl. This prevents further degradation while samples are waiting for analysis.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
-
Record the peak areas for this compound and any degradation products.
-
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition, assuming first-order kinetics.
Data Presentation
Use the following table to organize your experimental results from the stability study.
Table 1: this compound Degradation Kinetics
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Product 1 Area | Degradation Product 2 Area |
| 0.1 N HCl | 50 | 0 | 100 | 0 | 0 |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 N NaOH | 50 | 0 | 100 | 0 | 0 |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Water (Control) | 50 | 0 | 100 | 0 | 0 |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
References
- 1. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic recognition of the base pair between this compound and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions during isocytidine synthesis
Welcome to the technical support center for isocytidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during this compound synthesis, and how can I prevent it?
A1: The most significant side reaction is the formation of the incorrect N3-glycosylated regioisomer instead of the desired N1-isocytidine. This occurs because the isocytosine (B10225) base has two potentially nucleophilic nitrogen atoms. To minimize this, the Silyl-Hilbert-Johnson (Vorbrüggen) reaction is the most recommended method, as it generally favors the thermodynamically stable N1 isomer for pyrimidine (B1678525) bases.[1][2] Using a mild Lewis acid catalyst like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is crucial.
Q2: My reaction is producing a mixture of α and β anomers. How can I improve stereoselectivity?
A2: Stereoselectivity is primarily controlled by the protecting group on the C2-position of the ribose donor. For a β-anomer (the natural configuration), use a "participating" acyl protecting group like benzoyl (Bz) or acetyl (Ac). This group forms a temporary acyloxonium ion intermediate that blocks the α-face of the sugar, directing the nucleobase to attack from the β-face, resulting in a 1,2-trans product.[3]
Q3: I'm observing significant product degradation during the final deprotection step. What is happening?
A3: this compound is susceptible to deamination (hydrolysis of the exocyclic amine) under harsh alkaline conditions, converting it to uridine. This can occur during the removal of acyl protecting groups (e.g., benzoyl groups) with reagents like sodium methoxide (B1231860) in methanol. To mitigate this, use milder or anhydrous deprotection conditions, such as gaseous ammonia (B1221849) in methanol, and carefully monitor the reaction to avoid prolonged exposure.[4]
Q4: How can I effectively purify the desired N1-isocytidine from the N3-isomer and other impurities?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating regioisomers. A reversed-phase C18 column is typically used. The separation relies on the slight differences in polarity between the N1 and N3 isomers. A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is highly effective.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Regioselectivity (Mixture of N1 and N3 Isomers)
Your final product analysis (e.g., by NMR or LC-MS) shows two distinct product peaks corresponding to the N1 and N3 regioisomers of this compound.
Root Causes & Solutions
-
Inappropriate Lewis Acid: Strong Lewis acids (e.g., SnCl₄) can complex with the isocytosine base, altering its nucleophilicity and leading to poor regioselectivity.[2]
-
Solution: Use a milder Lewis acid. TMSOTf is the standard choice for promoting N1-selectivity in the Silyl-Hilbert-Johnson reaction.
-
-
Reaction Conditions: Solvent and temperature can influence the kinetic vs. thermodynamic control of the reaction.
Illustrative Data on Reaction Conditions
While extensive quantitative data for this compound is sparse, the following table illustrates the expected impact of reaction parameters on the N1:N3 product ratio based on established principles of nucleoside chemistry.
| Catalyst (Lewis Acid) | Solvent | Temperature | Expected N1:N3 Ratio (Illustrative) | Rationale |
| TMSOTf (1.2 eq) | Acetonitrile | 0 °C to RT | >95 : 5 | Optimal Conditions: Mild Lewis acid and a standard solvent favor the thermodynamically preferred N1 isomer. |
| SnCl₄ (1.2 eq) | Dichloromethane | 0 °C to RT | ~70 : 30 | Harsh Lewis Acid: Stronger Lewis acids can chelate with the nucleobase, altering the site of glycosylation and reducing selectivity.[2] |
| TMSOTf (1.2 eq) | Toluene | 0 °C to RT | ~90 : 10 | Non-participating Solvent: While still effective, non-participating solvents may offer less stabilization for intermediates compared to acetonitrile. |
| TMSOTf (1.2 eq) | Acetonitrile | 60 °C | ~85 : 15 | High Temperature: Elevated temperatures can provide enough energy to overcome the barrier to the formation of the kinetic N3 product, reducing selectivity.[7] |
Problem 2: Low or No Product Yield
After workup and purification, the isolated yield of this compound is significantly lower than expected.
Root Causes & Solutions
-
Moisture Contamination: The silylated nucleobase and the activated sugar intermediate are highly sensitive to moisture, which will hydrolyze them and prevent the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Incomplete Silylation: If the isocytosine base is not fully converted to its persilylated form, its nucleophilicity will be low, resulting in a poor reaction rate.
-
Solution: When preparing the silylated base (e.g., with HMDS and a catalyst like ammonium sulfate), ensure the mixture is heated to reflux until the solution becomes completely clear. This indicates the completion of the silylation process.[1]
-
-
Suboptimal Reaction Temperature: Glycosylation reactions are temperature-sensitive. Starting too warm can cause degradation, while being too cold can stall the reaction.[7]
-
Solution: Follow the protocol carefully, typically starting the reaction at 0 °C for the addition of reagents and then allowing it to warm slowly to room temperature.
-
Problem 3: Product Loss During Purification
The crude product appears promising, but the final yield after HPLC purification is very low.
Root Causes & Solutions
-
Poor Isomer Separation: The N1 and N3 isomers can be difficult to separate if the HPLC method is not optimized.
-
Solution: Use a shallow gradient during HPLC elution (e.g., a slow increase of 0.5-1% organic solvent per minute). This increases the difference in retention times between the two isomers, allowing for better separation and collection of pure fractions.[8]
-
-
Product Insolubility: The final, deprotected this compound may have poor solubility in the initial HPLC mobile phase, causing it to precipitate on the column or in the injection loop.
-
Solution: Dissolve the crude product in a solvent mixture that is compatible with the initial mobile phase conditions, potentially including a small amount of DMSO or DMF if necessary, and ensure it is fully dissolved before injection.
-
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Silyl-Hilbert-Johnson Reaction
This protocol describes a general and effective method for the N1-glycosylation of isocytosine.
Materials
-
Isocytosine (2-Aminouracil)
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate (B86663) or TMSCl (catalyst)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Benzoylated Ribose)
-
Anhydrous Acetonitrile (ACN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Methanolic Ammonia (7N) or Sodium Methoxide in Methanol
Methodology
-
Silylation of Isocytosine:
-
In a flame-dried, two-neck round-bottom flask under an Argon atmosphere, add isocytosine (1.0 eq).
-
Add anhydrous acetonitrile followed by HMDS (3.0 eq) and a catalytic amount of ammonium sulfate.
-
Heat the suspension to reflux (approx. 80-85 °C) with stirring. The reaction is complete when the mixture becomes a clear, homogeneous solution (typically 2-4 hours).
-
Cool the solution to room temperature. This is your silylated nucleobase solution.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask under Argon, dissolve the benzoylated ribose donor (1.1 eq) in anhydrous acetonitrile.
-
Cool the sugar solution to 0 °C in an ice bath.
-
Slowly add TMSOTf (1.2 eq) dropwise. Stir at 0 °C for 15-20 minutes to activate the sugar.
-
Transfer the silylated isocytosine solution from step 1 into the activated sugar solution via cannula at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the sugar donor is consumed.
-
-
Workup and Purification of Protected this compound:
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected product.
-
Purify the crude solid by silica (B1680970) gel column chromatography to isolate the protected N1-isocytidine.
-
-
Deprotection:
-
Dissolve the purified, protected this compound in a sealed vessel containing methanolic ammonia (7N).
-
Stir at room temperature for 24-48 hours. Monitor by TLC or LC-MS.
-
Once complete, evaporate the solvent under reduced pressure to yield the crude this compound.
-
Protocol 2: HPLC Purification of this compound Isomers
This protocol provides a baseline for separating N1 and N3-isocytidine regioisomers.
Materials & Equipment
-
Reversed-Phase HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm)
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 7.0
-
Mobile Phase B: Acetonitrile or Methanol
-
Crude this compound sample
Methodology
-
Sample Preparation:
-
Dissolve the crude this compound from the deprotection step in Mobile Phase A. If solubility is an issue, add a minimal amount of water or DMSO.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
HPLC System Preparation:
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run a shallow linear gradient. A typical starting gradient would be:
-
Time 0-5 min: Isocratic at 5% B.
-
Time 5-45 min: Linear gradient from 5% to 30% B (a rate of ~0.6% per minute).
-
Time 45-50 min: Wash column with 95% B.
-
Time 50-60 min: Re-equilibrate at 5% B.
-
-
The N1 and N3 isomers should elute as distinct, closely spaced peaks. The N1 isomer is typically slightly more retained.
-
-
Fraction Collection and Processing:
-
Collect fractions corresponding to the desired N1-isocytidine peak.
-
Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final, purified this compound as a white solid.
-
Visual Guides
Caption: Main vs. side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for common this compound synthesis issues.
References
- 1. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 2. On the origin of the regioselectivity in glycosylation reactions of 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of oligo-RNA by reverse-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
Technical Support Center: Purification of Isocytidine-Containing Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of synthetic oligonucleotides containing the modified base isocytidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound-containing oligonucleotides?
A1: The principal purification techniques are the same as for standard and other modified oligonucleotides: Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC), Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), and Polyacrylamide Gel Electrophoresis (PAGE). The choice of method depends on the oligonucleotide's length, the required purity, the scale of the synthesis, and the specific properties imparted by the this compound modification.[1][2]
Q2: How does the presence of this compound affect the choice of purification method?
A2: this compound, as a non-natural base, may alter the oligonucleotide's overall hydrophobicity and its potential to form secondary structures.[3][4][5] If the this compound modification significantly increases hydrophobicity, IP-RP-HPLC can be a very effective method.[2] Conversely, if the oligonucleotide is long or prone to forming stable secondary structures, IEX-HPLC at an elevated pH or denaturing PAGE (dPAGE) might be necessary to achieve high purity.[1][6]
Q3: What are the most common impurities encountered during the synthesis of this compound-containing oligonucleotides?
A3: The most common impurities are failure sequences, often referred to as "shortmers" (n-1, n-2, etc.), which result from incomplete coupling during solid-phase synthesis.[2] Other impurities can include sequences with remaining protecting groups (if deprotection is incomplete) and by-products of the chemical synthesis. Proper purification is essential to remove these contaminants, as they can interfere with downstream applications.
Q4: What purity levels can be expected from different purification methods?
A4: Expected purity levels vary by method. IP-RP-HPLC and IEX-HPLC typically yield purities of >85-90%.[2] For applications requiring the highest purity (>95%), such as in vivo studies or crystallography, PAGE purification is often recommended, although it may result in lower yields.[1]
Purification Method Comparison
The following table summarizes the key characteristics of the primary purification methods for this compound-containing oligonucleotides to aid in selecting the most appropriate strategy.
| Feature | Ion-Exchange (IEX) HPLC | Ion-Pair Reversed-Phase (IP-RP) HPLC | Polyacrylamide Gel Electrophoresis (PAGE) |
| Principle of Separation | Based on the number of negatively charged phosphate (B84403) groups in the oligonucleotide backbone.[1] | Based on the hydrophobicity of the oligonucleotide, enhanced by an ion-pairing agent. | Based on molecular size and charge, providing high resolution for different lengths.[1] |
| Typical Purity | >90% | >85% | >95% |
| Recommended Length | Up to 80 bases.[1] | Up to 50 bases.[2] | Oligonucleotides >50 bases, or when very high purity is needed.[1] |
| Throughput | High | High | Low to Medium |
| Yield | Good | Good to High | Low to Medium |
| Pros | Excellent for resolving shortmers, can be run under denaturing conditions (high pH) to disrupt secondary structures.[6] | Excellent for oligonucleotides with hydrophobic modifications, volatile buffers allow for easy sample recovery. | Gold standard for purity, excellent resolution of different length species. |
| Cons | Resolution can decrease for longer oligonucleotides, use of non-volatile salts may require a desalting step. | Resolution decreases with increasing oligonucleotide length, potential for co-elution of impurities with similar hydrophobicity. | Labor-intensive, lower throughput, recovery from the gel can be complex and lead to lower yields. |
Experimental Workflows and Protocols
General Purification Workflow
The diagram below illustrates a typical workflow for the purification of a crude synthetic oligonucleotide containing this compound.
Caption: General workflow for oligonucleotide purification.
Detailed Experimental Protocols
This method is highly effective for separating oligonucleotides based on charge and is particularly useful for resolving failure sequences.
-
Column and Buffers:
-
Column: A strong anion-exchange column suitable for oligonucleotides.
-
Mobile Phase A: 10 mM Sodium Perchlorate, 10 mM Tris, pH 8.0.
-
Mobile Phase B: 300 mM Sodium Perchlorate, 10 mM Tris, pH 8.0.
-
Note: Using a high pH (e.g., pH 12 with NaOH) can help denature secondary structures, but ensure your column is stable under these conditions.[6]
-
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the column.
-
Apply a linear gradient of Mobile Phase B to elute the oligonucleotide. A typical gradient might be 0-100% B over 30-40 minutes.
-
Monitor the elution profile at 260 nm. The full-length product will be the last major peak to elute due to its higher charge density.
-
-
Post-Purification:
-
Analyze fractions for purity.
-
Pool the pure fractions and desalt using size-exclusion chromatography to remove the high salt concentration.
-
This protocol is ideal for purifying oligonucleotides with hydrophobic modifications.
-
Column and Buffers:
-
Column: A C8 or C18 reversed-phase column.
-
Ion-Pairing Agent: Triethylammonium Acetate (TEAA) is common. For MS-compatibility, a buffer of Hexafluoroisopropanol (HFIP) and an amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used.[7]
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile (B52724)/water.
-
-
Procedure:
-
Equilibrate the column at an elevated temperature (e.g., 60°C) to minimize secondary structures.
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient of Mobile Phase B. An example gradient is 5-65% B over 30 minutes.
-
Monitor elution at 260 nm.
-
-
Post-Purification:
-
Analyze fractions for purity.
-
Pool pure fractions and lyophilize to remove the volatile buffer.
-
This method offers the highest resolution and is recommended for applications demanding the highest purity.
-
Gel Preparation:
-
Prepare a high-percentage (e.g., 12-20%) polyacrylamide gel containing 7-8 M urea (B33335) and 1x TBE buffer. The percentage depends on the length of the oligonucleotide.
-
-
Sample Preparation and Loading:
-
Dissolve the crude oligonucleotide in a loading buffer containing formamide (B127407) (e.g., 90% formamide, 1x TBE).[6]
-
Heat the sample to 95°C for 2-5 minutes and then snap-cool on ice to denature any secondary structures.
-
Load the sample onto the gel.
-
-
Electrophoresis:
-
Run the gel in 1x TBE buffer until the desired separation is achieved.
-
-
Visualization and Extraction:
-
Post-Purification:
-
Separate the eluted oligonucleotide from the gel fragments and desalt.
-
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound-containing oligonucleotides.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and resolving common purification problems.
Caption: A decision tree for troubleshooting common issues.
Detailed Troubleshooting Q&A
Q: My main peak in IP-RP-HPLC is broad or splitting. What could be the cause?
A: This is often due to the presence of secondary structures (like hairpins or duplexes) or aggregation of the oligonucleotide. The presence of this compound could potentially stabilize such structures.
-
Solution 1: Increase the column temperature to 60-80°C to help denature these structures.[6]
-
Solution 2: Optimize the mobile phase. Ensure the concentration of the ion-pairing agent is optimal. Sometimes, adding a small amount of a denaturant can help, but check for compatibility with your column and system.
-
Solution 3: The issue might be column overload. Try injecting a smaller amount of your sample.
Q: I am seeing poor resolution between my full-length product (n) and the n-1 shortmer. How can I improve this?
A: This is a common challenge, especially with longer oligonucleotides.
-
For HPLC (both IEX and IP-RP): Decrease the slope of your elution gradient. A shallower gradient increases the separation time between closely eluting species, often improving resolution.[8]
-
For IP-RP-HPLC: Experiment with different ion-pairing agents. More hydrophobic amines (like hexylamine) can sometimes improve selectivity for length-based separations.[7]
-
For long oligonucleotides (>50 bases): HPLC methods may not provide sufficient resolution. Switching to denaturing PAGE is often the best solution for achieving high purity.[1]
Q: My final yield after purification is very low. What are the likely causes?
A: Low yield can result from several factors throughout the process.
-
Adsorption: The oligonucleotide may be adsorbing to the column or other components of the HPLC system. Using bio-inert hardware can minimize this.
-
Precipitation: Ensure your oligonucleotide is fully soluble in the injection buffer.
-
Loss during post-purification: Significant sample loss can occur during desalting or elution from a PAGE gel. Optimize these steps to ensure efficient recovery. For PAGE, ensure the elution from the gel slice is complete by allowing sufficient time and using an appropriate buffer.[6]
Q: Could the this compound base itself be causing purification problems?
A: While this compound is an isomer of cytosine, its placement in the oligonucleotide could alter local structure or hydrophobicity. An experimental approach is necessary.
-
Hydrophobicity: If this compound significantly alters the hydrophobicity of the oligonucleotide, you may need to adjust the acetonitrile gradient in IP-RP-HPLC. A more hydrophobic oligo will require a higher concentration of acetonitrile to elute.
-
Secondary Structure: this compound can participate in non-canonical base pairing, potentially leading to stable secondary structures.[4][5] If you suspect this, using denaturing conditions (high temperature or high pH) during purification is highly recommended.[6]
References
- 1. Method of Oligonucleotide Purification [biosyn.com]
- 2. gilson.com [gilson.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. agilent.com [agilent.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
Technical Support Center: Isocytidine-Modified RNA Transcription
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of isocytidine-modified RNA through in vitro transcription (IVT). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound-modified RNA transcription, providing potential causes and solutions in a straightforward question-and-answer format.
Low or No RNA Yield
Q1: I am seeing a very low yield or no RNA at all in my this compound-modified IVT reaction. What are the likely causes?
A1: Low or no RNA yield is a common issue that can stem from several factors. Systematically checking each component of your workflow is the best approach. Here are the primary areas to investigate:
-
DNA Template Quality and Quantity: The integrity and purity of your linearized DNA template are paramount for efficient transcription.[] Contaminants such as residual phenol, ethanol (B145695), or salts from plasmid purification can inhibit T7 RNA polymerase.[2]
-
Solution:
-
Verify the complete linearization of your plasmid DNA on an agarose (B213101) gel. Incomplete linearization can lead to longer, unexpected transcripts or failed reactions.[2][3]
-
Purify your DNA template thoroughly. A phenol-chloroform extraction followed by ethanol precipitation is a standard method.[4] Ensure A260/280 ratios are ~1.8 and A260/230 ratios are between 2.0-2.2.
-
Optimize the amount of DNA template. While higher concentrations can increase yield, an excess can sometimes be inhibitory.[]
-
-
-
Enzyme Activity: The T7 RNA polymerase may be inactive or inhibited.
-
NTP Quality and Concentration: The quality of your NTPs, including this compound triphosphate (iso-CTP), is critical. NTPs can degrade with multiple freeze-thaw cycles. Additionally, an incorrect NTP concentration can limit the reaction.[3][6]
-
Solution:
-
Aliquot your NTPs upon arrival to minimize freeze-thaw cycles.
-
Ensure you are using the correct final concentration for each NTP. While standard protocols often suggest 1-2 mM for each NTP, this may need optimization for modified nucleotides.[]
-
-
-
RNase Contamination: RNases are ubiquitous and can rapidly degrade your RNA product.[5]
-
Solution:
-
Maintain a sterile and RNase-free work environment. Use RNase-free water, reagents, and plasticware. Wear gloves at all times.
-
Incorporate an RNase inhibitor into your IVT reaction.[3]
-
-
-
Suboptimal Reaction Conditions: The concentration of magnesium, reaction temperature, and incubation time can all significantly impact yield.[][7]
-
Solution:
-
Titrate the magnesium concentration. The optimal Mg²⁺ concentration is often higher than the total NTP concentration.[8]
-
Ensure the reaction is incubated at the optimal temperature for T7 RNA polymerase, typically 37°C.[] However, for some templates, lowering the temperature may improve the yield of full-length transcripts.[9]
-
Optimize the incubation time. A typical reaction runs for 2-4 hours.[]
-
-
Incorrect Transcript Size
Q2: My this compound-modified RNA transcript is shorter or longer than expected. What could be the reason?
A2: Incorrect transcript size can be due to several factors related to the template, reaction conditions, or polymerase activity.
-
Shorter than Expected Transcripts (Premature Termination):
-
Longer than Expected Transcripts:
Issues with Modified Nucleotide Incorporation
Q3: How do I know if the this compound is being incorporated efficiently, and what can I do to improve it?
A3: The incorporation efficiency of modified nucleotides like iso-CTP can be lower than that of their canonical counterparts.
-
Assessing Incorporation:
-
While direct measurement can be complex, a significant decrease in yield compared to a control reaction with only canonical NTPs can suggest poor incorporation.
-
Mass spectrometry can be used to confirm the incorporation of modified nucleotides.
-
-
Improving Incorporation:
-
Optimize Mg²⁺:NTP Ratio: The concentration of magnesium ions is critical for the catalytic activity of T7 RNA polymerase and its interaction with NTPs.[8] An optimal balance is essential for efficient incorporation of modified nucleotides.
-
Enzyme Choice: While wild-type T7 RNA polymerase is commonly used, engineered variants with improved acceptance of modified nucleotides are available and may offer better yields.[10][11]
-
NTP Concentration: Ensure that the concentration of iso-CTP is not limiting. It may be necessary to use a higher concentration of the modified nucleotide compared to the canonical NTPs.
-
High Levels of Double-Stranded RNA (dsRNA)
Q4: I am concerned about the formation of double-stranded RNA (dsRNA) byproducts in my reaction. How can I minimize this?
A4: dsRNA is a common byproduct of IVT and can trigger an immune response in downstream applications. Its formation can be influenced by several factors.
-
Causes of dsRNA Formation:
-
The T7 RNA polymerase can use the newly synthesized RNA transcript as a template to generate a complementary strand.
-
Self-complementary regions within the RNA transcript can lead to the formation of dsRNA.
-
-
Minimizing dsRNA:
-
Optimize Magnesium Concentration: The concentration of Mg²⁺ has been shown to influence the level of dsRNA formation. Titrating this to the lowest effective concentration can be beneficial.
-
Use Engineered Polymerases: Some commercially available T7 RNA polymerase variants are engineered to reduce dsRNA formation.
-
Purification: dsRNA can be removed during the purification step. Methods like cellulose (B213188) chromatography can be effective.
-
Quantification: dsRNA levels can be quantified using methods like ELISA with a dsRNA-specific antibody or by using RNase If-treated quantitative PCR.[12][13][14]
-
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield of this compound-modified RNA. Disclaimer: The quantitative data presented here is illustrative and based on general principles of in vitro transcription with modified nucleotides. Actual yields will vary depending on the specific template, reagents, and experimental conditions.
Table 1: Effect of Magnesium Acetate Concentration on RNA Yield
| Mg(OAc)₂ Concentration (mM) | Total NTPs (mM) | Illustrative Relative RNA Yield (%) |
| 20 | 20 | 60 |
| 40 | 20 | 85 |
| 60 | 20 | 100 |
| 80 | 20 | 90 |
| 100 | 20 | 75 |
Table 2: Effect of NTP Concentration on RNA Yield
| Each NTP Concentration (mM) | Mg(OAc)₂ Concentration (mM) | Illustrative Relative RNA Yield (%) |
| 2.5 | 60 | 50 |
| 5.0 | 60 | 80 |
| 7.5 | 60 | 100 |
| 10.0 | 60 | 95 |
| 12.5 | 60 | 85 |
Table 3: Comparison of Canonical vs. This compound-Modified RNA Transcription Yield
| Reaction Type | Illustrative RNA Yield (µg/20µL reaction) |
| Canonical NTPs | 100 - 150 |
| This compound-Modified | 70 - 120 |
Experimental Protocols
This section provides a detailed protocol for the in vitro transcription of this compound-modified RNA.
Protocol: High-Yield In Vitro Transcription of this compound-Modified RNA
1. Materials:
-
Linearized DNA template (1 µg/µL) with a T7 promoter
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT) - Note: MgCl₂ concentration may need optimization.
-
ATP, GTP, UTP solution (100 mM each)
-
This compound-5'-Triphosphate (iso-CTP) solution (100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free, 1 U/µL)
-
EDTA (0.5 M, pH 8.0)
-
RNA purification kit or reagents (e.g., LiCl precipitation)
2. Reaction Setup (20 µL reaction):
-
Thaw all components on ice, except for the T7 RNA Polymerase which should be kept in a freezer block until immediately before use.
-
In a nuclease-free microfuge tube, assemble the following components at room temperature in the order listed:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2.0 | 1x |
| ATP (100 mM) | 1.5 | 7.5 mM |
| GTP (100 mM) | 1.5 | 7.5 mM |
| UTP (100 mM) | 1.5 | 7.5 mM |
| iso-CTP (100 mM) | 1.5 | 7.5 mM |
| Linearized DNA template (1 µg/µL) | 1.0 | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1.0 | 2 U/µL |
| T7 RNA Polymerase (50 U/µL) | 2.0 | 5 U/µL |
-
Mix gently by pipetting up and down, and then centrifuge briefly to collect the reaction at the bottom of the tube.
3. Incubation:
-
Incubate the reaction at 37°C for 2 to 4 hours. For some templates, a longer incubation may increase yield.
4. DNase Treatment:
-
Add 1 µL of DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to degrade the DNA template.
5. RNA Purification:
-
Using a column-based kit: Follow the manufacturer's instructions for RNA cleanup.
-
Using LiCl precipitation:
-
Add 30 µL of nuclease-free water to the 20 µL reaction.
-
Add 25 µL of 8 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 4°C for 15 minutes at maximum speed to pellet the RNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 4°C for 5 minutes.
-
Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
6. Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Visualizations
Logical Workflow for Troubleshooting Low RNA Yield
Caption: Troubleshooting workflow for low RNA yield.
Experimental Workflow for this compound-Modified RNA Transcription
Caption: Standard experimental workflow for IVT.
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. go.zageno.com [go.zageno.com]
- 4. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription yield of fully 2'-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNase If -treated quantitative PCR for dsRNA quantitation of RNAi trait in genetically modified crops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of transgene-derived double-stranded RNA in plants using the QuantiGene nucleic acid detection platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ozbiosciences.com [ozbiosciences.com]
Technical Support Center: Isocytidine Synthesis Scale-Up
Welcome to the Technical Support Center for Isocytidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from benchtop to industrial production?
A1: Scaling up this compound synthesis, like other oligonucleotide syntheses, presents several challenges. The transition from small-scale laboratory synthesis to larger-scale production is not always linear.[1] Key challenges include:
-
Maintaining High Coupling Efficiency: Achieving consistent and high coupling efficiency (ideally >99%) is critical. Even a small drop in efficiency per cycle leads to a significant decrease in the overall yield of the full-length product and an increase in impurities.
-
Side Reactions and Impurity Profile: Side reactions, such as hydrolytic deamination of this compound, can become more pronounced at a larger scale.[2] The impurity profile can change with scale, necessitating adjustments to purification strategies.
-
Reagent and Solvent Consumption: Solid-phase synthesis is known for its high consumption of reagents and solvents, leading to significant waste and increased costs at a larger scale.
-
Purification and Isolation: Purification of the target oligonucleotide becomes more complex at scale. High-performance liquid chromatography (HPLC) is often used, but scaling up this technique requires careful optimization of columns, flow rates, and solvent gradients.[3][4]
-
Heat and Mass Transfer: In larger reaction vessels, ensuring uniform heat distribution and efficient mixing can be challenging, potentially leading to side reactions and lower yields.
Q2: What is a common side reaction specific to this compound during synthesis, and how can it be minimized?
A2: A known side reaction is the hydrolytic deamination of this compound residues. Studies on 2'-deoxy-5-methylthis compound have shown that a small but detectable amount of deamination (approximately 0.5%) can occur under routine synthesis and deprotection conditions.[2] This converts the this compound base into a different structure, leading to an impurity that can be difficult to separate from the desired product.
To minimize deamination:
-
Use Mild Deprotection Conditions: Harsh alkaline conditions can promote deamination. Utilizing milder deprotection reagents and optimizing deprotection time and temperature can help reduce this side reaction.[5]
-
High-Purity Reagents: Ensure all reagents, especially solvents and phosphoramidites, are of high purity and anhydrous to prevent unwanted side reactions.
Q3: How does the choice of solid support impact the scale-up of this compound synthesis?
A3: The solid support is a crucial component of solid-phase synthesis. When scaling up, factors to consider include:
-
Loading Capacity: The amount of the initial nucleoside attached to the support (loading capacity) will determine the theoretical maximum yield. For large-scale synthesis, supports with higher loading capacities are often preferred.
-
Mechanical Stability: The support must be mechanically stable to withstand the pressures and flow rates of large-scale synthesis columns without fracturing, which can lead to blockages and poor synthesis quality.
-
Swelling Properties: The swelling of the support in different solvents should be consistent to ensure uniform reagent access to the growing oligonucleotide chains.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Low Coupling Efficiency: Inefficient reaction between the phosphoramidite (B1245037) and the growing oligonucleotide chain. | - Optimize Coupling Time: Increase the coupling time to ensure the reaction goes to completion.[6] - Check Reagent Quality: Use fresh, high-purity phosphoramidites and activator. Ensure solvents are anhydrous.[6] - Increase Reagent Concentration: A higher concentration of phosphoramidite and activator can improve reaction kinetics.[6] |
| Presence of Unexpected Peaks in HPLC Analysis | Hydrolytic Deamination of this compound: Conversion of this compound to a uracil-like analogue.[2] | - Use Milder Deprotection Conditions: Employ milder bases or shorter deprotection times to minimize this side reaction.[5] |
| Incomplete Capping: Unreacted 5'-hydroxyl groups from a previous cycle react in a subsequent cycle, leading to deletion sequences (n-1 impurities). | - Ensure Efficient Capping: Check the freshness and concentration of capping reagents. Increase capping time if necessary. | |
| Poor Peak Shape in Preparative HPLC | Column Overload: Injecting too much crude product onto the HPLC column. | - Reduce Sample Load: Perform a loading study to determine the optimal amount of crude material for the column size.[7] |
| Inappropriate Mobile Phase: The solvent system is not optimal for separating the target oligonucleotide from impurities. | - Optimize Gradient: Adjust the solvent gradient to improve the resolution between the main peak and impurities.[7] | |
| High Backpressure During Synthesis | Clogged Column Frit: Accumulation of fine particles from the solid support or reagents. | - Check Solid Support Integrity: Ensure the solid support is not breaking down during synthesis. - Filter Reagents: Filter all reagents before use to remove any particulate matter. |
Quantitative Data
The overall yield of a full-length oligonucleotide is highly dependent on the average stepwise coupling efficiency. The following table illustrates the theoretical final yield for a 20-mer oligonucleotide at different coupling efficiencies.
| Average Stepwise Coupling Efficiency (%) | Theoretical Final Yield of a 20-mer Oligonucleotide (%) |
| 98.0 | 66.8 |
| 98.5 | 72.8 |
| 99.0 | 78.5 |
| 99.5 | 86.1 |
| 99.8 | 92.2 |
This data is illustrative and the actual yield will also be affected by cleavage and deprotection steps, as well as purification losses.
Experimental Protocols
General Protocol for Solid-Phase this compound Synthesis (Adapted for Scale-Up)
This protocol outlines the key steps in solid-phase synthesis. When scaling up, parameters such as reagent volumes, flow rates, and reaction times must be optimized based on the specific synthesizer, column size, and solid support used.
1. Solid Support Preparation:
-
The synthesis begins with the first nucleoside (in this case, this compound or another base) pre-attached to a solid support (e.g., controlled pore glass - CPG) packed in a synthesis column.
2. Synthesis Cycle: The following four steps are repeated for each nucleotide addition.
-
Step A: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with an acid (e.g., 3% trichloroacetic acid in dichloromethane).[4] This exposes the 5'-hydroxyl group for the next coupling reaction.
-
-
Step B: Coupling
-
The next this compound phosphoramidite is activated with an activator (e.g., tetrazole) and delivered to the column.[8] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.
-
-
Step C: Capping
-
Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutations in subsequent cycles.[8] This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
-
Step D: Oxidation
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water).[8]
-
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.
-
The protecting groups on the nucleobases and the phosphate backbone are removed, typically with a base such as aqueous ammonium (B1175870) hydroxide.[4] For this compound-containing oligonucleotides, milder conditions should be evaluated to minimize deamination.[5]
4. Purification:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for this purpose.[4]
Visualizations
Caption: A workflow of the solid-phase synthesis cycle for this compound.
Caption: A logical troubleshooting guide for scaling up this compound synthesis.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
isocytidine phosphoramidite storage and handling best practices
This technical support center provides essential guidance for the storage, handling, and use of isocytidine phosphoramidite (B1245037) in oligonucleotide synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful incorporation of this modified nucleoside into your synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound phosphoramidite?
A1: To ensure the stability and prevent degradation of this compound phosphoramidite, it should be stored under strict anhydrous conditions. For long-term storage, keep the solid phosphoramidite in a tightly sealed container at -20°C or below, under an inert atmosphere such as argon or dry nitrogen. Once dissolved in anhydrous acetonitrile (B52724), the solution should also be stored at -20°C in a sealed vial, preferably with a septum for anhydrous removal of the reagent. It is highly recommended to use the dissolved phosphoramidite as quickly as possible to minimize degradation from trace moisture.
Q2: How should I handle a new vial of this compound phosphoramidite before use?
A2: Before opening a new vial of this compound phosphoramidite, it is crucial to allow it to warm to room temperature. This process typically takes 30-60 minutes and prevents atmospheric moisture from condensing on the cold solid, which can lead to hydrolysis. All subsequent manipulations, including weighing and dissolution, must be performed under anhydrous conditions, for example, inside a glove box or under a stream of dry inert gas.
Q3: What is the primary cause of this compound phosphoramidite degradation?
A3: The primary cause of degradation for all phosphoramidites, including this compound phosphoramidite, is hydrolysis.[1] Phosphoramidites are highly reactive towards water. Exposure to even minute amounts of moisture can hydrolyze the phosphoramidite moiety, rendering it incapable of participating in the coupling reaction during oligonucleotide synthesis. This leads to lower coupling efficiencies and an increase in truncated sequences.[1]
Q4: Are there any specific concerns regarding the stability of this compound during oligonucleotide synthesis and deprotection?
A4: Yes, some this compound derivatives have been reported to undergo a low level of hydrolytic deamination during standard oligonucleotide synthesis and deprotection conditions. While this side reaction may be minor, it is important to be aware of it. For applications sensitive to low-level base changes, optimizing deprotection conditions, such as using milder reagents or shorter deprotection times, may be necessary.
Q5: What are the best practices for dissolving this compound phosphoramidite?
A5: Use only high-quality, anhydrous acetonitrile with a water content of less than 30 ppm. The vial containing the solid this compound phosphoramidite should be at room temperature before opening. Add the anhydrous acetonitrile via a syringe through a septum to maintain an inert atmosphere. Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking, which can introduce moisture. For amidites that are oils or glasses, complete dissolution may take longer.
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound Phosphoramidite
Low coupling efficiency is a common issue when working with modified phosphoramidites. If you observe a significant drop in the trityl cation signal after the this compound coupling step, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile used for dissolving the phosphoramidite and for washing steps, are strictly anhydrous. Consider adding molecular sieves (3 Å) to the acetonitrile bottle on the synthesizer.[1] |
| Degraded Phosphoramidite | Use a fresh vial of this compound phosphoramidite. If the current vial has been opened multiple times or stored improperly, it may have degraded. Perform a small-scale test synthesis with a new vial to confirm. |
| Suboptimal Activator | Ensure the activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) is fresh and anhydrous. Activator solutions can degrade over time, leading to incomplete activation of the phosphoramidite. |
| Insufficient Coupling Time | Modified phosphoramidites, like this compound, may require longer coupling times compared to standard DNA or RNA phosphoramidites due to steric hindrance.[2] Increase the coupling time for the this compound phosphoramidite in your synthesis protocol. An initial increase of 2-3 times the standard coupling time is a good starting point for optimization. |
| Incorrect Reagent Concentrations | Verify the concentrations of both the this compound phosphoramidite and the activator solutions.[2] Inaccurate concentrations can lead to suboptimal reaction kinetics. |
Quantitative Data Summary
The following table summarizes the general storage and handling conditions for phosphoramidites. These are applicable to this compound phosphoramidite, but users should always refer to the supplier's specific recommendations.
| Parameter | Solid Phosphoramidite | Phosphoramidite in Anhydrous Acetonitrile |
| Storage Temperature | -20°C or below | -20°C |
| Atmosphere | Inert (Argon or Dry Nitrogen) | Inert (Argon or Dry Nitrogen) |
| Recommended Shelf Life | Several months to a year (unopened) | 2-3 days for standard amidites; shorter for sensitive ones[3] |
| Handling Precautions | Allow to warm to room temperature before opening. Handle under anhydrous conditions. | Use a septum-sealed vial. Withdraw with a dry syringe. Minimize warming and cooling cycles.[1] |
Experimental Protocols
Protocol: Preparation and Coupling of this compound Phosphoramidite
This protocol outlines the general steps for preparing and using this compound phosphoramidite in an automated oligonucleotide synthesizer.
Materials:
-
This compound phosphoramidite vial
-
Anhydrous acetonitrile (<30 ppm water)
-
Dry syringe and needle
-
Automated DNA/RNA synthesizer
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Standard synthesis reagents (capping, oxidation, deblocking solutions)
Methodology:
-
Equilibration: Remove the vial of this compound phosphoramidite from the -20°C freezer and allow it to sit at room temperature for at least 30-60 minutes.
-
Dissolution: Under an inert atmosphere (e.g., in a glove box or under a stream of argon), carefully open the vial. Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M to 0.15 M).
-
Mixing: Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking.
-
Installation: Install the vial containing the this compound phosphoramidite solution on the designated port of the DNA/RNA synthesizer.
-
Synthesis Program: Program the synthesizer to deliver the this compound phosphoramidite. It is advisable to increase the standard coupling time for this step. A starting point is to double the coupling time used for standard DNA phosphoramidites.
-
Initiate Synthesis: Begin the automated oligonucleotide synthesis.
-
Post-Synthesis: After the synthesis is complete, proceed with the cleavage and deprotection of the oligonucleotide. Be mindful of the potential sensitivity of the this compound base to harsh deprotection conditions.
Visualizations
References
Technical Support Center: The Impact of Isocytidine on Oligonucleotide Duplex Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals incorporating isocytidine into their oligonucleotide experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for assessing duplex stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of substituting a standard cytosine with this compound on the thermal stability (Tm) of an oligonucleotide duplex?
The impact of this compound on duplex stability is highly dependent on its binding partner. When paired with its complementary partner, isoguanosine (B3425122) (iso-G), the resulting iso-C:iso-G pair is generally as stable, and in some sequence contexts, more stable than a standard G-C pair. This is because the iso-C:iso-G pair can also form three hydrogen bonds, similar to a Watson-Crick G-C pair. However, if this compound is mismatched with other bases, it will likely lead to a significant decrease in duplex stability.
Q2: Can this compound be incorporated into oligonucleotides using standard phosphoramidite (B1245037) chemistry?
Yes, this compound can be incorporated into oligonucleotides using automated solid-phase synthesis with the appropriate phosphoramidite building blocks. However, this compound derivatives can be sensitive to standard deprotection conditions.[1]
Q3: Are there any known issues with the stability of this compound during oligonucleotide synthesis and deprotection?
Some this compound derivatives can be susceptible to degradation, particularly deamination, under the alkaline conditions used for deprotection after synthesis.[1] This can lead to the presence of unintended bases in the final oligonucleotide product, which can affect duplex stability and experimental results. It is crucial to use milder deprotection conditions when working with sensitive modified bases.
Q4: What are the key experimental parameters to consider when measuring the Tm of an this compound-containing duplex?
Several factors significantly influence the measured Tm of any oligonucleotide duplex:
-
Oligonucleotide Purity and Concentration: Ensure high purity of the synthesized oligonucleotides and accurately determine their concentrations.
-
Buffer Conditions: Salt concentration (e.g., NaCl) and pH of the buffer have a strong effect on duplex stability. Higher salt concentrations generally increase the Tm.
-
Proper Annealing: The oligonucleotides must be properly annealed by heating and slow cooling to ensure correct duplex formation.
Q5: How can I confirm the formation of a duplex containing this compound?
Duplex formation can be confirmed using methods such as gel electrophoresis, where the duplex will migrate differently than the single strands. Additionally, UV-Vis spectrophotometry can be used to generate a melting curve, and the sigmoidal shape of this curve is characteristic of a duplex-to-single-strand transition.[2][3]
Troubleshooting Guides
Issue 1: Lower-than-expected Thermal Stability (Tm)
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound during Synthesis/Deprotection | 1. Review the deprotection strategy used for your oligonucleotide synthesis. For sensitive modifications like some this compound derivatives, consider using milder deprotection reagents (e.g., "UltraMILD" reagents) instead of standard ammonium (B1175870) hydroxide.[4] 2. Analyze the purity of the synthesized oligonucleotide using HPLC and mass spectrometry to check for degradation products or incomplete deprotection.[5] |
| Incorrect Base Pairing | 1. Verify the sequence of both oligonucleotide strands to ensure complementarity, especially the intended pairing of this compound with isoguanosine. 2. If this compound is intended to be paired with a canonical base, a lower Tm is expected due to mismatch destabilization. |
| Suboptimal Annealing | 1. Ensure a proper annealing protocol was followed: heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.[1] |
| Inaccurate Oligonucleotide Concentration | 1. Accurately quantify the concentration of each single strand using UV-Vis spectrophotometry at 260 nm and their respective extinction coefficients before mixing for annealing. |
| Inappropriate Buffer Conditions | 1. Check the salt concentration and pH of your buffer. Low salt concentrations will result in a lower Tm. Ensure consistency in buffer composition across experiments for comparable results. |
Issue 2: Unclear or Smeared Bands on Gel Electrophoresis
| Potential Cause | Troubleshooting Steps |
| Incomplete Annealing | 1. Re-anneal the sample, ensuring slow cooling. You may see bands corresponding to single strands in addition to the duplex band if annealing is incomplete. |
| Oligonucleotide Degradation | 1. Handle oligonucleotides with care using nuclease-free water and consumables to prevent degradation.[1] 2. Analyze the integrity of the single-stranded oligonucleotides on a denaturing gel before attempting duplex formation. |
| Formation of Multiple Conformations | 1. Some sequences, particularly those with self-complementarity, can form hairpins or other secondary structures. Analyze the sequence for such possibilities. |
Data Presentation: Impact of Modified Cytidines on Duplex Stability
The following tables summarize the expected and reported effects of cytidine (B196190) modifications on the thermal stability (Tm) of DNA duplexes.
Table 1: Thermal Stability (Tm) of Duplexes with this compound Derivatives
| Modification | Pairing Partner | Effect on Tm (°C) | Reference |
| This compound (iso-C) | Isoguanosine (iso-G) | Can be comparable to or slightly higher than a G-C pair, depending on the sequence context. | Inferred from multiple sources |
| 6-Aza-2'-deoxythis compound | Guanine (G) | Lower than the corresponding duplex with 2'-deoxycytidine. | Fictionalized example based on general principles |
| 2'-deoxy-5-methylthis compound | Isoguanosine (iso-G) | Potentially higher than the non-methylated iso-C:iso-G pair. | Fictionalized example based on general principles |
Table 2: Thermodynamic Parameters for a Hypothetical Duplex
This table illustrates the type of data obtained from UV melting analysis for a hypothetical 10-mer DNA duplex with and without an this compound:isoguanosine pair.
| Duplex Sequence (5'-3') | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| d(GCATCGTACG)₂ | 60.5 | -75.2 | -210.8 | -12.5 |
| d(GCAisoC CGTAisoG G)₂ | 61.2 | -76.8 | -214.3 | -12.8 |
Note: These values are illustrative and will vary with sequence, buffer conditions, and oligonucleotide concentration.
Experimental Protocols
Protocol 1: Oligonucleotide Synthesis with this compound
The synthesis of oligonucleotides containing this compound follows the standard phosphoramidite solid-phase synthesis cycle. The key difference is the use of an this compound phosphoramidite building block.
-
Preparation: Ensure all reagents, including the this compound phosphoramidite and activator, are anhydrous.
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside.
-
Coupling: Activation of the this compound phosphoramidite and its coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.
-
Protecting groups are removed from the bases and phosphate backbone. Caution: Use a mild deprotection strategy (e.g., potassium carbonate in methanol (B129727) for "UltraMILD" monomers) if the this compound derivative is base-labile to prevent degradation.[4]
-
-
Purification: The crude oligonucleotide is purified, typically by HPLC, to isolate the full-length product.
Protocol 2: UV-Vis Thermal Melting Analysis
This protocol outlines the determination of the melting temperature (Tm) of an this compound-containing oligonucleotide duplex.
-
Sample Preparation:
-
Accurately determine the concentration of the single-stranded oligonucleotides using their absorbance at 260 nm and their respective extinction coefficients.
-
Prepare the duplex sample by mixing equimolar amounts of the complementary strands in the desired melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration in the range of 1-10 µM.
-
Anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
-
UV Melting Experiment Setup:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller. Allow the UV lamp to warm up for at least 15-30 minutes.
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Transfer the annealed duplex solution to a quartz cuvette. Use a blank cuvette with only the melting buffer.
-
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature (e.g., 20°C).
-
Set up a temperature ramp program with a typical heating rate of 1°C/minute.
-
Record the absorbance at 260 nm as the temperature increases.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the sigmoidal melting curve. This is most accurately determined from the peak of the first derivative of the melting curve.[2]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing melting curves obtained at different oligonucleotide concentrations.[6]
-
Visualizations
Caption: Experimental workflow for synthesis and stability analysis of this compound-containing oligonucleotides.
Caption: Troubleshooting logic for lower-than-expected melting temperature (Tm) in experiments.
References
- 1. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jasco-global.com [jasco-global.com]
Technical Support Center: Optimizing Deprotection of Isocytidine-Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the deprotection of your isocytidine-modified oligonucleotides, ensuring high yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting oligonucleotides containing this compound?
A1: this compound and its analogs can be susceptible to degradation under standard deprotection conditions. The primary challenges include:
-
Hydrolytic Deamination: The exocyclic amine of this compound can be hydrolyzed to a carbonyl group, converting it to a uracil (B121893) or thymine (B56734) analog.
-
Depyrimidination: Cleavage of the glycosidic bond between the this compound base and the sugar moiety can occur, leading to strand scission.[1] While studies on 2'-deoxy-5-methylthis compound suggest this might be less significant than previously thought, it remains a concern.[1]
-
Modification of the this compound Ring: Depending on the deprotection reagents used, the this compound ring itself can be susceptible to unwanted modifications.
Q2: When should I use a mild deprotection strategy for my this compound-modified oligo?
A2: A mild deprotection strategy is highly recommended whenever your oligonucleotide contains sensitive modifications like this compound.[2][3] Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures can lead to the degradation of this compound.[3][4] Ultra-mild deprotection conditions are often necessary to preserve the integrity of the modified base.[4][5]
Q3: What are "UltraMILD" phosphoramidites and are they necessary for synthesizing this compound-modified oligos?
A3: UltraMILD phosphoramidites utilize protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) that can be removed under significantly gentler basic conditions compared to standard protecting groups (e.g., Bz-dA, iBu-dG, Bz-dC).[2][4][5] Using UltraMILD amidites for the standard bases in your sequence is a crucial step when synthesizing oligos with sensitive modifications like this compound. This allows for the use of mild deprotection reagents that are less likely to damage the this compound residue.[4][5]
Q4: Can I use AMA (Ammonium hydroxide/MethylAmine) for the deprotection of this compound-modified oligonucleotides?
A4: AMA is a fast and efficient deprotection reagent, but it is generally considered a harsh, "UltraFAST" method.[2][5][6] It is typically not recommended for oligonucleotides containing sensitive modifications that are base-labile. The strong basicity of AMA can lead to the degradation of this compound. Milder conditions are preferable to ensure the integrity of your modified oligo.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of full-length product after deprotection | Incomplete deprotection of standard bases. | Ensure complete deprotection by following the recommended times and temperatures for the specific protecting groups used.[6] If using mild conditions for this compound, ensure they are sufficient for the other bases. |
| Degradation of the this compound residue leading to strand cleavage. | Switch to a milder deprotection method (e.g., potassium carbonate in methanol).[5] Optimize deprotection time and temperature, starting with shorter times and lower temperatures. | |
| Mass spectrometry shows unexpected masses (e.g., -1 Da, +16 Da) | Deamination of this compound to a uracil analog (-1 Da) or other oxidative damage. | Use fresh, high-quality deprotection reagents. Consider deprotection under an inert atmosphere (e.g., argon) to minimize oxidation. |
| Purification by RP-HPLC shows multiple peaks | Incomplete deprotection leading to a mix of partially protected oligos. | Increase deprotection time or use a slightly stronger (but still mild) deprotection reagent. Analyze individual peaks by mass spectrometry to identify the species. |
| Degradation products from the this compound modification. | Use milder deprotection conditions. Optimize the deprotection protocol by testing a matrix of conditions (time, temperature, reagent concentration). |
Deprotection Condition Comparison
| Deprotection Method | Reagent | Typical Conditions | Suitability for this compound-Modified Oligos |
| Standard | Concentrated Ammonium Hydroxide | 55°C for 8-16 hours | Not Recommended: High risk of this compound degradation.[2][3] |
| UltraFAST | Ammonium Hydroxide / Methylamine (AMA) (1:1) | 65°C for 5-10 minutes | Not Recommended: Very harsh conditions likely to damage this compound.[5][6] |
| Mild | 0.05 M Potassium Carbonate in Methanol | Room temperature for 4 hours | Recommended: A good starting point for sensitive modifications. Requires the use of UltraMILD phosphoramidites for other bases.[2][5] |
| Mild | t-Butylamine/Methanol/Water (1:1:2) | 55°C overnight | Potentially Suitable: An alternative mild deprotection strategy.[5] |
| Mild | 8 M Ethanolic Ammonia | Room temperature for 8 hours | Potentially Suitable: Reported for deprotection of other sensitive thioalkyl-modified nucleosides to avoid substitution.[7] |
Experimental Protocols
Protocol 1: UltraMILD Deprotection of this compound-Modified Oligonucleotides
This protocol is recommended as a starting point for deprotecting oligonucleotides containing this compound and synthesized using UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).
Reagents:
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH)
-
2 M Triethylammonium Acetate (TEAA)
Procedure:
-
Cleavage and Deprotection:
-
Place the solid support with the synthesized oligonucleotide in a sealed vial.
-
Add 1 mL of 0.05 M K₂CO₃ in methanol.
-
Incubate at room temperature for 4 hours with gentle agitation.[2]
-
-
Neutralization:
-
Add an equal volume of 2 M TEAA to neutralize the deprotection solution.
-
-
Product Recovery:
-
Transfer the supernatant to a new tube.
-
Wash the solid support with 50% Acetonitrile (B52724) in water and combine the washes with the supernatant.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
-
Resuspension:
-
Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for downstream applications or purification.
-
Protocol 2: Analysis of Deprotection by HPLC and Mass Spectrometry
Procedure:
-
Sample Preparation: After deprotection and resuspension, dilute a small aliquot of the crude oligonucleotide in a suitable mobile phase.
-
RP-HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile in a buffer such as 0.1 M TEAA.
-
Monitor the elution profile at 260 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS) to determine the mass of the major peak and any impurities.
-
Compare the observed mass with the expected mass of the full-length, fully deprotected this compound-modified oligonucleotide.
-
Diagrams
References
- 1. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Misincorporation Opposite Isocytidine in PCR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of nucleotide misincorporation opposite the unnatural base, isocytidine (isoC), during Polymerase Chain Reaction (PCR). Our goal is to help you achieve high-fidelity amplification of DNA containing this expanded genetic alphabet component.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of misincorporation opposite this compound (isoC) during PCR?
A1: The leading cause of misincorporation opposite this compound is tautomerism. This compound can exist in different tautomeric forms, which are isomers that differ in the position of protons and double bonds. While the primary tautomer of isoC is designed to pair with its partner, isoguanosine (B3425122) (isoG), a minor tautomeric form can present a hydrogen bonding pattern that is complementary to a natural base, most commonly guanine (B1146940) (G). This leads to the misincorporation of dGTP by the DNA polymerase. Similarly, the partner base, isoguanosine, can tautomerize and mispair with thymine (B56734) (T)[1].
Q2: Which type of DNA polymerase is recommended for PCR with templates containing this compound?
A2: High-fidelity DNA polymerases with 3'→5' exonuclease (proofreading) activity are strongly recommended.[2] These enzymes can recognize and excise mismatched nucleotides, thereby significantly reducing the error rate.[3] Standard DNA polymerases lacking proofreading activity, such as Taq polymerase, will exhibit a much higher rate of misincorporation opposite unnatural bases.[4]
Q3: How do PCR reaction conditions influence the fidelity of this compound pairing?
A3: PCR conditions play a critical role in maintaining the fidelity of unnatural base pairing. Key factors include:
-
pH: The pH of the reaction buffer can influence the tautomeric equilibrium of this compound and its pairing partner.
-
Magnesium Concentration (Mg²⁺): Mg²⁺ is a crucial cofactor for DNA polymerase activity and fidelity. Suboptimal concentrations can lead to increased misincorporation rates.[5][6][7] Conversely, excessively high concentrations can also decrease fidelity.
-
dNTP Concentrations: The balance of all four standard dNTPs, along with the unnatural triphosphates, is important. An imbalance in the dNTP pool can lead to increased misincorporation.[8][9][10]
Q4: My sequencing results show a high frequency of guanine (G) opposite this compound (isoC). What are the likely causes and how can I troubleshoot this?
A4: The consistent misincorporation of guanine opposite this compound is a common issue, likely stemming from the tautomerization of isoC. Here are some troubleshooting steps:
-
Switch to a Higher-Fidelity Polymerase: If you are not already using one, switch to a high-fidelity polymerase with robust proofreading activity, such as a Pfu, Q5, or KOD-based enzyme.[11][12]
-
Optimize Mg²⁺ Concentration: Perform a magnesium titration to find the optimal concentration for your specific primer-template combination. Start with a gradient from 1.5 mM to 3.5 mM MgCl₂.[13]
-
Adjust dNTP Concentrations: Ensure that all dNTPs are at an equal and optimal concentration, typically 200 µM each.[14] In some cases, lowering the dNTP concentration (e.g., to 50-100 µM) can enhance fidelity, though it may reduce yield.[14]
-
Optimize Annealing Temperature: A suboptimal annealing temperature can lead to non-specific binding and misincorporation. Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.
Q5: Can I use Sanger sequencing to analyze the fidelity of my PCR products containing this compound?
A5: Yes, Sanger sequencing is a suitable method to assess the fidelity of PCR amplification of templates containing this compound. By sequencing a population of PCR products, you can identify the frequency and nature of any misincorporations at the position of the unnatural base. It is recommended to clone the PCR products into a vector before sequencing individual clones to get a quantitative measure of the error rate.[15][16][17]
Quantitative Data on Polymerase Fidelity
While specific misincorporation frequency data for this compound with a wide range of commercial polymerases is not extensively published, we can provide a comparison of the reported fidelity of common high-fidelity polymerases with natural DNA. This serves as a guide to selecting a polymerase with a lower intrinsic error rate. The lower the error rate with natural DNA, the more likely the polymerase's proofreading machinery will be effective at correcting misincorporation of unnatural bases.
| DNA Polymerase | Relative Fidelity vs. Taq | Error Rate (errors per base per duplication) | Proofreading (3'→5' Exonuclease) Activity |
| Taq | 1x | ~1 in 10,000 - 20,000 | No |
| Pfu | ~6x | ~1.3 x 10⁻⁶ | Yes |
| Phusion® | ~50x | ~4.4 x 10⁻⁷ | Yes |
| Q5® High-Fidelity | ~280x | <1 x 10⁻⁶ | Yes |
| KOD | ~12x | ~1.3 x 10⁻⁶ | Yes |
Note: Fidelity data is based on manufacturer's literature and publications for natural DNA templates and may vary depending on the assay method and sequence context.[3][12][18][19][20][21][22]
Experimental Protocols
Key Experiment: Analysis of Misincorporation by Sanger Sequencing of Cloned PCR Products
This protocol provides a method to quantify the rate and type of misincorporation opposite an this compound base in a PCR product.
Methodology:
-
PCR Amplification:
-
Perform PCR amplification of your template containing the this compound base using the polymerase and conditions you wish to evaluate.
-
Include a sufficient number of cycles (e.g., 25-30) to generate enough product for cloning.
-
-
PCR Product Purification:
-
Run the entire PCR reaction on an agarose (B213101) gel.
-
Excise the band corresponding to the correct product size.
-
Purify the DNA from the gel slice using a commercially available gel extraction kit.
-
-
Cloning of PCR Products:
-
Ligate the purified PCR product into a suitable cloning vector (e.g., pUC19 or a similar high-copy plasmid).
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on selective agar (B569324) plates and incubate overnight to obtain individual colonies.
-
-
Colony PCR and Plasmid Preparation:
-
Pick a statistically relevant number of individual colonies (e.g., 20-50) for analysis.
-
Perform colony PCR on each to verify the presence of the insert.
-
Inoculate verified colonies into liquid culture for overnight growth and subsequent plasmid minipreparation to isolate the plasmid DNA from each clone.
-
-
Sanger Sequencing:
-
Submit the purified plasmid DNA from each clone for Sanger sequencing. Use sequencing primers that flank the region containing the this compound base.
-
-
Data Analysis:
-
Align the sequencing results from all clones to the expected reference sequence.
-
At the position corresponding to the original this compound, tabulate the identity of the base in each sequenced clone.
-
Calculate the misincorporation frequency for each type of incorrect base by dividing the number of clones with that specific misincorporation by the total number of successfully sequenced clones.
-
Diagrams
Caption: Troubleshooting workflow for high misincorporation rates in PCR with this compound.
Caption: The tautomerization of this compound can lead to mispairing with guanine.
References
- 1. High-Fidelity Rapid DNA Polymerase | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 2. researchgate.net [researchgate.net]
- 3. Fidelity of DNA polymerases in the detection of intraindividual variation of mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.sekisuidiagnostics.com [blog.sekisuidiagnostics.com]
- 5. PCR Troubleshooting [caister.com]
- 6. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 7. d-nb.info [d-nb.info]
- 8. The effects of dNTP pool imbalances on frameshift fidelity during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA precursor asymmetries in mammalian tissue mitochondria and possible contribution to mutagenesis through reduced replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. High-Fidelity Rapid DNA Polymerase | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 13. researchgate.net [researchgate.net]
- 14. The A, B, C, D’s of replicative DNA polymerase fidelity: utilizing high-throughput single-molecule sequencing to understand the molecular basis for DNA polymerase accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sanger Sequencing Preparation and Submission [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 18. neb.com [neb.com]
- 19. ulab360.com [ulab360.com]
- 20. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. neb.com [neb.com]
Validation & Comparative
Isocytidine vs. 5-Methylisocytidine: A Comparative Guide to Chemical Stability
For researchers, scientists, and drug development professionals working with nucleoside analogs, understanding their chemical stability is paramount for experimental design, data interpretation, and the development of robust therapeutic and diagnostic agents. Isocytidine and its derivative, 5-methylthis compound (B595430), are two such analogs used in various biochemical and biomedical applications, including the expansion of the genetic alphabet and the development of antiviral compounds. This guide provides a comparative analysis of their stability, drawing upon available experimental evidence and outlining protocols for their evaluation.
While direct, side-by-side quantitative comparisons of the stability of this compound and 5-methylthis compound are not extensively detailed in a single study, the existing literature indicates that both compounds are susceptible to degradation, particularly under acidic conditions. The primary degradation pathways involve hydrolytic deamination and cleavage of the N-glycosidic bond.
Quantitative Stability Comparison
Based on current literature, 2'-deoxy-5-methylthis compound is noted for its intrinsic chemical instability, which can complicate its use in applications like oligonucleotide synthesis.[1][2] This instability often necessitates careful handling and the use of protective groups during synthesis.[1] The addition of a methyl group at the 5-position can influence the electronic properties of the pyrimidine (B1678525) ring, potentially impacting the stability of the glycosidic bond.
The following table summarizes the expected relative stability based on inferences from the literature. It is important to note that these are not absolute values from a direct comparative study but represent a qualitative summary of reported observations.
| Compound | Stability under Acidic Conditions (pH < 5) | Stability under Neutral Conditions (pH 7) | Stability under Basic Conditions (pH > 9) | Primary Degradation Pathways |
| This compound | Moderately stable; susceptible to depyrimidination and deamination | Generally stable | Generally stable | Hydrolytic Deamination, Depyrimidination (N-glycosidic bond cleavage) |
| 5-Methylthis compound | Less stable; prone to depyrimidination and deamination[1][2] | More stable than under acidic conditions | Generally stable | Hydrolytic Deamination, Depyrimidination (N-glycosidic bond cleavage) |
Degradation Pathways
The primary chemical degradation pathways for both this compound and 5-methylthis compound are hydrolytic deamination and depyrimidination.
References
- 1. The effect of the neutral cytidine protonated analogue pseudothis compound on the stability of i-motif structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-aza-2'-deoxythis compound: synthesis, properties of oligonucleotides, and base-pair stability adjustment of DNA with parallel strand orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isocytidine and Cytidine in Duplex DNA/RNA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between nucleoside analogues is paramount for the rational design of novel therapeutics and diagnostic tools. This guide provides an objective comparison of isocytidine and its canonical counterpart, cytidine (B196190), within the context of DNA and RNA duplexes, supported by experimental data and detailed protocols.
This compound is a structural isomer of cytidine, where the amino and carbonyl groups at positions 4 and 2 of the pyrimidine (B1678525) ring are interchanged. This seemingly minor alteration leads to distinct changes in its base-pairing properties, duplex stability, and enzymatic recognition, making it a valuable tool in the field of nucleic acid chemistry and biology. When paired with its complementary partner, isoguanosine (B3425122) (iG), this compound (iC) forms a base pair with three hydrogen bonds, similar to the guanine-cytidine (G-C) pair. This iC-iG pair, however, exhibits unique thermodynamic and structural characteristics.
Structural and Base-Pairing Differences
Cytidine (C) canonically pairs with guanine (B1146940) (G) through three hydrogen bonds in a Watson-Crick geometry. This compound, on the other hand, forms a stable base pair with isoguanosine (iG), also featuring three hydrogen bonds but with a reversed arrangement of donor and acceptor groups. This alternative pairing expands the genetic alphabet and allows for the creation of orthogonal genetic systems.
Below is a diagram illustrating the structural differences and base-pairing patterns of cytidine and this compound.
Thermodynamic Stability of Duplexes
The incorporation of this compound in place of cytidine can have a significant impact on the thermodynamic stability of DNA and RNA duplexes. This is typically assessed by measuring the melting temperature (Tm), the temperature at which 50% of the duplex dissociates, and by determining the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
RNA Duplexes
Studies on RNA duplexes have shown that the replacement of G-C pairs with iG-iC pairs can lead to an increase in thermodynamic stability. This stabilization is sequence-dependent. For instance, the presence of an iG-iC pair adjacent to another iG-iC or a G-C pair can result in a more stable duplex compared to a duplex with only G-C pairs. The stabilizing effect is attributed to favorable stacking interactions and the specific geometry of the iG-iC pair within the A-form helix of an RNA duplex.
| RNA Duplex Sequence Context | ΔΔG°₃₇ (kcal/mol) per iG-iC pair | Reference |
| 5'-CG-3'/3'-GC-5' and 5'-GG-3'/3'-CC-5' nearest neighbors | < 0.2 | |
| 5'-GC-3'/3'-CG-5' nearest neighbors | 0.6 |
Table 1. Change in Free Energy (ΔΔG°₃₇) for iG-iC Substitution in RNA Duplexes. This table summarizes the change in Gibbs free energy at 37°C when a G-C base pair is replaced by an iG-iC base pair in different sequence contexts in RNA duplexes. A positive value indicates stabilization.
DNA Duplexes
In DNA duplexes, the effect of this compound incorporation is also significant. While comprehensive thermodynamic data for this compound in DNA is less abundant than for RNA, available studies suggest that the iG-iC pair is more stable than the canonical A-T pair and can be of comparable or even slightly greater stability than the G-C pair. The methylation of isocytosine (B10225) at the 5-position (5-methyl-isocytosine) can further enhance duplex stability.
| DNA Duplex Modification | Change in Melting Temperature (ΔTm) per modification | Reference |
| d-isoCMe:d-isoG pair vs. C:G pair | Slight increase | |
| h-isoG:h-isoCMe pair vs. d-isoG:d-isoCMe pair | -3.6 °C |
Table 2. Comparative Melting Temperatures (Tm) of DNA Duplexes Containing this compound Analogues. This table highlights the change in melting temperature upon incorporation of this compound and its analogues in DNA duplexes.
Enzymatic Recognition
The structural differences between this compound and cytidine also influence their recognition by DNA and RNA polymerases. Several polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I, have been shown to incorporate isoguanosine opposite a template this compound and vice versa. However, the efficiency and fidelity of this incorporation can vary depending on the polymerase and the specific sequence context. Notably, T4 DNA polymerase does not efficiently incorporate isoguanosine opposite this compound. This differential recognition allows for the potential development of orthogonal replication and transcription systems.
Experimental Protocols
Synthesis of this compound-Modified Oligonucleotides
The synthesis of oligonucleotides containing this compound is typically achieved using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.
Materials:
-
Isodeoxycytidine phosphoramidite (or this compound phosphoramidite for RNA).
-
Standard DNA or RNA phosphoramidites (A, G, C, T, or U).
-
Controlled pore glass (CPG) solid support.
-
Standard synthesis reagents: activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, oxidizing agent, and deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Deprotection solution (e.g., aqueous ammonia).
Protocol:
-
The desired oligonucleotide sequence is assembled on the CPG solid support in the 3' to 5' direction.
-
For the incorporation of this compound, the isodeoxycytidine phosphoramidite is coupled at the desired position in the sequence using the standard coupling cycle.
-
Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using aqueous ammonia.
-
The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).
UV-Melting Analysis for Thermodynamic Stability
UV-melting analysis is a standard method to determine the thermodynamic parameters of duplex formation.
Materials:
-
Purified complementary single-stranded DNA or RNA oligonucleotides (one containing this compound and its partner with isoguanosine, and a control duplex with cytidine and guanine).
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV-Vis spectrophotometer with a temperature controller.
Protocol:
-
Anneal the complementary strands by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Measure the absorbance at 260 nm as a function of temperature, typically from 20°C to 95°C with a heating rate of 1°C/minute.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve.
-
By performing the experiment at different oligonucleotide concentrations, the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from a plot of 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.
NMR Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of nucleic acid duplexes in solution.
Materials:
-
Lyophilized, purified oligonucleotide duplex sample.
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O, pH 7.0).
-
High-field NMR spectrometer.
Protocol:
-
Dissolve the oligonucleotide sample in the NMR buffer to the desired concentration.
-
Acquire a series of one- and two-dimensional NMR spectra (e.g., 1H, 13C, 15N, 31P, COSY, TOCSY, NOESY).
-
Assign the resonances to specific nuclei in the oligonucleotide.
-
Use the distance and dihedral angle restraints derived from the NOESY and other spectra to calculate a family of 3D structures that are consistent with the experimental data.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and cytidine in a DNA duplex.
Conclusion
The comparative analysis of this compound and cytidine reveals that the isomeric difference leads to profound changes in their behavior within DNA and RNA duplexes. This compound, in partnership with isoguanosine, offers a thermally stable, alternative base pair that is recognized by specific polymerases. These properties make the iC-iG pair a valuable asset for applications in synthetic biology, diagnostics, and the development of nucleic acid-based therapeutics. The provided experimental data and protocols offer a foundation for researchers to further explore and harness the unique characteristics of this compound in their own investigations.
A Comparative Guide to the Orthogonality of the Isocytidine-Isoguanosine Unnatural Base Pair
In the expanding field of synthetic biology, the creation of an expanded genetic alphabet holds the potential for novel molecular tools and therapeutics. Among the most studied synthetic base pairs is the isocytidine (isoC) and isoguanosine (B3425122) (isoG) pair. This guide provides an objective comparison of the isoC-isoG pair's orthogonality against canonical Watson-Crick base pairs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Molecular Structure and Orthogonality
The orthogonality of a base pair refers to its ability to pair specifically with its partner without cross-pairing with natural DNA bases (Adenine, Guanine (B1146940), Cytosine, Thymine). Isoguanine and isocytosine (B10225) are isomers of guanine and cytosine, respectively. The isoG-isoC pair is designed to be orthogonal to the natural A-T and G-C pairs due to its unique hydrogen bonding pattern.[1][2] Like the G-C pair, the isoG-isoC pair forms three hydrogen bonds, contributing to its high stability.[3] However, the arrangement of hydrogen bond donors and acceptors is distinct from both A-T and G-C pairs, which in theory prevents mispairing with natural bases.[1][2]
A key challenge to the fidelity of the isoG-isoC pair is the tautomerization of isoguanine.[3] The common keto form of isoG pairs correctly with isoC, but a minor enol tautomer can form a stable base pair with thymine (T), leading to misincorporation during replication.[3][4][5] Similarly, 5-methylisocytosine (B103120) (a more stable analog of isoC) has been observed to mispair with guanine (G) and adenine (A).[3]
Quantitative Data Presentation
Pairing Fidelity Comparison
The fidelity of a base pair is the accuracy of its replication. For natural base pairs, DNA polymerases have evolved to ensure high fidelity, with error rates typically between 10-4 to 10-7.[3] The isoC-isoG pair has demonstrated high, but not perfect, fidelity in PCR amplification, with reported fidelities of approximately 96-98% per cycle.[2][3]
| Base Pair | Number of Hydrogen Bonds | Typical DNA Polymerase Error Rate (per base per duplication) | Primary Mispairing Partner(s) | Fidelity in PCR |
| A-T | 2 | 10-4 - 10-7[3] | G, C | >99.9% |
| G-C | 3 | 10-4 - 10-7[3] | T, A | >99.9% |
| isoG-isoC | 3 | Not extensively quantified across multiple polymerases | isoG with T; isoC with G, A[3][5] | ~96% - 98%[2][3] |
Table 1: Comparison of Pairing Fidelity between Watson-Crick and isoG-isoC Base Pairs.
Thermodynamic Stability Comparison
Thermodynamic stability, often measured by the melting temperature (Tm), is critical for the function of a base pair in a DNA duplex. The three hydrogen bonds of the isoG-isoC pair contribute to a thermodynamic stability that is comparable to, and in some cases greater than, the natural G-C pair.[3]
| Base Pair | Relative Stability | Example Melting Temperature (Tm) Change |
| A-T | Least Stable | Baseline |
| G-C | Highly Stable | Higher Tm than A-T |
| isoG-isoC | As stable or more stable than G-C[3] | Substitution of A-T pairs with isoG-isoC pairs in a DNA nanostructure increased the lattice melting temperature by 11°C (from 42°C to 53°C).[3] |
Table 2: Comparison of Thermodynamic Stability.
Experimental Protocols
Primer Extension Assay for Fidelity Analysis
This assay measures the ability of a DNA polymerase to correctly incorporate a nucleotide opposite a specific template base, allowing for the calculation of misincorporation frequency.[3]
Methodology:
-
Primer-Template Design: Synthesize a short DNA oligonucleotide primer and a longer template containing the unnatural base (e.g., isoC) at a known position.
-
Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.
-
Annealing: Anneal the labeled primer to the template by heating the mixture to 95°C and then slowly cooling it to room temperature.
-
Extension Reaction: Prepare four separate reaction tubes. To each, add the annealed primer-template, a specific DNA polymerase, and one of the four deoxynucleoside triphosphates (dNTPs) for the natural bases, or an unnatural triphosphate (e.g., d-isoGTP) for the test reaction.
-
Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to correct incorporation versus misincorporation is quantified to determine the polymerase's fidelity.[3]
Thermal Denaturation (Melting Temperature) Analysis
This method determines the thermodynamic stability of a DNA duplex by measuring its melting temperature (Tm), the temperature at which 50% of the duplex DNA has dissociated into single strands.[3]
Methodology:
-
Sample Preparation: Synthesize complementary DNA oligonucleotides, some containing the isoG-isoC pair and control duplexes with A-T and G-C pairs in the same sequence context. Anneal the strands in a buffered solution.[3]
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased.
-
Data Acquisition: As the DNA duplex melts, the absorbance at 260 nm increases due to the hyperchromic effect. A melting curve of absorbance versus temperature is generated.
-
Tm Calculation: The melting temperature (Tm) is determined from the midpoint of the transition in the melting curve. This value provides a direct measure of the duplex's stability.[3]
PCR Fidelity and Sequence Conservation
This method assesses the ability of a polymerase to maintain the unnatural base pair within a DNA sequence over multiple rounds of amplification.[6][7]
Methodology:
-
Template Preparation: Create a DNA template containing one or more isoC-isoG base pairs.
-
PCR Amplification: Perform PCR for a set number of cycles (e.g., 40 cycles) using a specific DNA polymerase and a master mix containing both natural dNTPs and the unnatural triphosphates (d-isoCTP and d-isoGTP).[7]
-
Product Analysis: The resulting PCR product (amplicon) is analyzed to determine the percentage of unnatural bases retained. This can be done through:
-
Acid Cleavage: this compound is more labile under acidic conditions than natural bases. By subjecting the amplicon to low pH, the DNA strand will preferentially cleave at isoC positions. The percentage of cleavage can be quantified to determine the retention of isoC.[7]
-
Sequencing: Modern high-fidelity sequencing methods can directly determine the error rate and retention of the unnatural base pair in the final amplified product.[8]
-
Molecular Beacons: A fluorescently labeled probe that is specific to the sequence containing the unnatural base pair can be used in real-time PCR to monitor the amplification of the correct product.[7]
-
Comparison with Other Unnatural Base Pair Systems
To provide context, the isoC-isoG system, which relies on hydrogen bonding, can be compared to other UBP strategies, such as those based on hydrophobic and packing interactions.
-
Hydrophobic Base Pairs (e.g., d5SICS-dMMO2, Ds-Px): These pairs lack significant hydrogen bonds and are stabilized by hydrophobic and packing forces.[9][10] They often exhibit very high fidelity because the natural, polar bases are sterically and electronically excluded from pairing with the nonpolar unnatural bases.[9] For example, the Ds-Px pair has shown selectivity as high as 99.97% per replication cycle.[9]
-
Alternative H-Bonding Pairs (e.g., P-Z): Other pairs, like the P-Z pair developed by Benner and colleagues, also use a unique hydrogen bonding pattern. The P-Z pair exhibits up to 99.8% fidelity per doubling and avoids the tautomerization issue that affects isoguanine.[1]
Conclusion
The this compound-isoguanosine base pair represents a significant step toward expanding the genetic alphabet. Its primary strength lies in a hydrogen bonding pattern that is largely orthogonal to the Watson-Crick pairs, leading to high thermodynamic stability.[3] However, its fidelity is compromised by the tautomerization of isoguanine, which results in a misincorporation rate higher than that of natural base pairs and some other advanced unnatural base pair systems.[3][4] For applications requiring extremely high fidelity over many rounds of amplification, alternative systems based on hydrophobic interactions or improved hydrogen-bonding designs may be more suitable. Nevertheless, the isoC-isoG pair remains a valuable tool for various in vitro applications where near-perfect fidelity is not an absolute requirement.[6][11]
References
- 1. Unnatural Base Pairs for Synthetic Biology [jstage.jst.go.jp]
- 2. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Non-Natural Nucleotides as Probes for the Mechanism and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic recognition of the base pair between this compound and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Highly specific unnatural base pair systems as a third base pair for PCR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, Characterization, and Optimization of an Unnatural Base Pair for Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target bDNA Signal Amplification Technology [diacarta.com]
A Comparative Guide to Polymerase Performance in Isocytidine Incorporation
For researchers engaged in the expanding field of synthetic biology and drug development, the site-specific incorporation of unnatural nucleotides like isocytidine (isoC) is a critical technique. The choice of polymerase is paramount to the efficiency and fidelity of this process. This guide provides an objective comparison of various polymerases for their ability to incorporate this compound, supported by available experimental data and detailed methodologies.
Performance Comparison of Polymerases for this compound and Isoguanosine (B3425122) Incorporation
The enzymatic incorporation of this compound is intrinsically linked to its pairing partner, isoguanosine (isoG). Much of the available research has focused on the incorporation of isoG opposite a template isoC. The following table summarizes the performance of several common polymerases in this context. It is important to note that direct quantitative comparisons of multiple polymerases for this compound incorporation are not extensively available in the literature. Therefore, this table synthesizes data from studies on isoguanosine incorporation, providing valuable insights into the handling of the isoC:isoG base pair by these enzymes.
| Polymerase Family | Polymerase | Proofreading (3'-5' exo) | This compound/Isoguanosine Incorporation Performance |
| A Family | Taq DNA Polymerase | No | Capable of incorporating isoG opposite isoC. However, kinetic studies have shown a preference for misincorporating dTTP opposite isoG over the correct incorporation of 5-methyl-isocytosine triphosphate.[1] |
| A Family | Klenow Fragment (E. coli DNA Pol I) | Yes | Reported to incorporate isoG opposite isoC in a template.[2] |
| B Family | T4 DNA Polymerase | Yes | Reported to not incorporate isoguanine (B23775) under tested conditions.[1] |
| Reverse Transcriptases | AMV Reverse Transcriptase | No | Capable of incorporating iso-dGTP opposite iso-C, though with reportedly low efficiency.[1] |
| RNA Polymerases | T7 RNA Polymerase | No | Incorporates isoguanosine triphosphate opposite this compound in a DNA template during transcription, with moderate efficiency.[1] |
Quantitative Analysis of Isoguanosine Incorporation by Taq DNA Polymerase
Detailed kinetic studies provide a quantitative measure of a polymerase's efficiency and affinity for a specific nucleotide. The following table presents steady-state kinetic parameters for the incorporation of 5-methyl-isocytosine-TP and the competing natural nucleotide dTTP opposite a template isoguanine by Taq DNA polymerase.
| Template Base | Incoming Nucleotide | K_m_ (µM) | V_max_ (relative) | Incorporation Efficiency (V_max_/K_m_) |
| Isoguanine | 5-methyl-isocytosine-TP | 1.8 ± 0.4 | 1.0 | 0.56 |
| Isoguanine | dTTP | 0.8 ± 0.2 | 0.8 | 1.00 |
Data adapted from Fazekas et al., 1997, as cited in a Benchchem technical document.[1] This data indicates that under the tested conditions, Taq polymerase has a higher efficiency for incorporating dTTP opposite isoguanine than its intended pairing partner, highlighting a potential for misincorporation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the incorporation of this compound by DNA polymerases.
Single-Nucleotide Incorporation Assay (Steady-State Kinetics)
This assay is used to determine the kinetic parameters (K_m_ and V_max_) for the incorporation of a single this compound triphosphate (isoCTP) opposite its cognate partner (e.g., isoguanosine) in a DNA template.
1. Materials:
-
5'-radiolabeled or fluorescently labeled primer
-
Template oligonucleotide containing an isoguanosine at the desired incorporation site
-
Purified DNA polymerase
-
isoCTP and natural dNTPs
-
Polymerase reaction buffer
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
2. Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. Each reaction should contain the annealed primer-template duplex, polymerase reaction buffer, and the DNA polymerase.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of isoCTP and immediately transferring the tubes to the optimal reaction temperature for the polymerase.
-
Time Course and Quenching: At specific time points, quench the reaction by adding an equal volume of quenching solution.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then separate the products on a denaturing polyacrylamide gel.
-
Data Analysis: Quantify the amount of extended (product) and unextended (substrate) primer using a phosphorimager or fluorescence scanner. Plot the initial velocity of the reaction against the isoCTP concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Fidelity Assay (Competitive Incorporation)
This assay compares the efficiency of incorporating the "correct" nucleotide (isoCTP) versus an "incorrect" natural nucleotide opposite a template isoguanosine.
1. Materials:
-
Same as for the single-nucleotide incorporation assay.
2. Procedure:
-
Primer-Template Design: Design primer-template duplexes where the template base at the incorporation site is isoguanosine.
-
Competitive Incorporation: Set up reactions as described above, but include both isoCTP and a competing natural nucleotide triphosphate (e.g., dATP, dGTP, dCTP, or dTTP) in the reaction mixture at varying ratios.
-
Analysis: Separate the products by gel electrophoresis. The relative intensities of the bands corresponding to the incorporation of each nucleotide will reflect the polymerase's fidelity. The fidelity can be calculated as the ratio of the incorporation efficiency (V_max_/K_m_) of the correct nucleotide to that of the incorrect nucleotide.
Experimental Workflow
The following diagram illustrates a general workflow for comparing different polymerases for their ability to incorporate this compound.
Caption: Workflow for comparing polymerase efficiency and fidelity for this compound incorporation.
Signaling Pathway for Fidelity Check
The fidelity of a DNA polymerase relies on its ability to discriminate between correct and incorrect base pairings. This can be conceptualized as a signaling pathway where the geometry of the nascent base pair influences the catalytic activity of the polymerase.
Caption: Signaling pathway illustrating the fidelity checkpoint during nucleotide incorporation.
Conclusion
The selection of an appropriate polymerase for this compound incorporation is a critical decision that can significantly impact the success of downstream applications. While quantitative data directly comparing a wide range of polymerases for this compound incorporation remains limited, the available information on isoguanosine incorporation provides a valuable starting point. Taq DNA polymerase, Klenow Fragment, AMV Reverse Transcriptase, and T7 RNA Polymerase have all been shown to recognize the isoC:isoG pair to varying degrees. However, the potential for misincorporation, as demonstrated with Taq polymerase, underscores the importance of careful polymerase selection and reaction optimization. For applications requiring high fidelity, further characterization of polymerases with proofreading activity, or the use of engineered polymerases, may be necessary. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and select the optimal polymerase for their specific needs in the exciting realm of an expanded genetic alphabet.
References
A Structural Showdown: Isocytidine-Containing DNA vs. Canonical B-DNA
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between canonical B-DNA and DNA containing modified nucleobases is paramount for the design of novel therapeutics and diagnostic tools. This guide provides a detailed structural comparison of isocytidine-containing DNA and the well-established B-form DNA, supported by experimental data and methodologies.
This compound is an isomer of cytidine (B196190) that, when incorporated into DNA, can lead to the formation of non-canonical structures, most notably parallel-stranded (PS) duplexes. This is in stark contrast to the antiparallel arrangement of the two DNA strands in the canonical B-form. These structural alterations have profound implications for molecular recognition, stability, and biological function.
Quantitative Comparison of Structural Parameters
The structural disparities between this compound-containing parallel-stranded DNA (PS-DNA) and canonical B-DNA are evident in their helical parameters. The following table summarizes key structural characteristics derived from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies.
| Structural Parameter | This compound-Containing PS-DNA (Representative Values) | B-DNA (Canonical Values) |
| Helical Sense | Right-handed | Right-handed |
| Strand Orientation | Parallel | Antiparallel |
| Base Pairs per Turn | ~9.0 | ~10.5 |
| Helical Pitch | ~32.2 Å | ~34 Å |
| Axial Rise per Base Pair | Variable, can be larger than B-DNA (e.g., ~5.0 Å in G/A steps) | ~3.4 Å |
| Helical Twist | Variable, can be larger than B-DNA (e.g., ~84° in G/A steps) | ~36° |
| Major Groove | Two grooves of similar width and depth (e.g., ~7.0 Å width, ~7.7 Å depth) | Wide (~11.7 Å) and deep (~8.5 Å) |
| Minor Groove | Two grooves of similar width and depth (e.g., ~7.0 Å width, ~7.7 Å depth) | Narrow (~5.7 Å) and shallow (~7.5 Å) |
| Base Pairing | Reverse Watson-Crick (e.g., this compound with guanine) | Watson-Crick (e.g., cytosine with guanine) |
| Glycosidic Bond Conformation | Anti | Anti |
Note: The parameters for this compound-containing PS-DNA can be sequence-dependent and may vary.
Visualizing the Fundamental Difference: Base Pairing
The cornerstone of the structural divergence lies in the hydrogen bonding pattern between the nucleobases. While B-DNA utilizes the canonical Watson-Crick base pairing, this compound-containing parallel-stranded DNA employs a reverse Watson-Crick geometry.
Base pairing geometries.
Experimental Protocols for Structural Determination
The structural characterization of both this compound-containing DNA and B-DNA relies on a combination of biophysical techniques. Below are detailed methodologies for the key experiments cited in the structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acids in solution, providing insights into their dynamic nature.
Experimental Workflow:
NMR experimental workflow.
Detailed Steps:
-
Sample Preparation:
-
Oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry. For this compound-containing strands, a protected this compound phosphoramidite is used.
-
The synthesized oligonucleotides are purified by high-performance liquid chromatography (HPLC) to ensure high purity.
-
Equimolar amounts of the complementary strands are mixed, heated to 90°C, and slowly cooled to room temperature to facilitate duplex formation. The final sample is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.0).
-
-
NMR Data Acquisition:
-
A series of two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-900 MHz).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining inter-proton distances.
-
TOCSY (Total Correlation Spectroscopy): Establishes through-bond correlations between protons within the same sugar spin system.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of sugar protons.
-
-
Structure Calculation and Refinement:
-
The acquired NMR spectra are processed and analyzed to assign all the proton resonances to their respective nucleotides.
-
NOESY cross-peaks are integrated to generate a set of inter-proton distance restraints. Torsion angle restraints for the backbone and glycosidic bonds are derived from the analysis of scalar coupling constants.
-
These experimental restraints are used as input for molecular dynamics-based structure calculation programs (e.g., XPLOR-NIH or CYANA) to generate a family of 3D structures consistent with the NMR data.
-
The resulting structures are then refined and validated for stereochemical quality and agreement with the experimental data.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecular structure in a crystalline state.
Experimental Workflow:
X-ray crystallography workflow.
Detailed Steps:
-
Crystallization:
-
Highly purified DNA oligonucleotides are dissolved in a buffer solution.
-
Crystallization conditions are screened using various techniques such as hanging-drop or sitting-drop vapor diffusion, testing a wide range of precipitants, salts, and pH values.
-
Once initial crystals are obtained, the conditions are optimized to grow larger, single crystals suitable for diffraction.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and cryo-cooled in liquid nitrogen to minimize radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Determination:
-
The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
The phase problem is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques.
-
An initial electron density map is calculated, into which a model of the DNA is built.
-
The model is then refined against the experimental data to improve its fit to the electron density map and to optimize its stereochemistry. The final structure is validated using various quality metrics.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to assess the overall secondary structure of DNA in solution.
Detailed Steps:
-
Sample Preparation:
-
The DNA sample is prepared in a buffer with low absorbance in the far-UV region (typically 10 mM phosphate buffer). The concentration of the DNA is accurately determined.
-
-
Data Acquisition:
-
The CD spectrum is recorded on a spectropolarimeter, typically in the wavelength range of 200-320 nm.
-
A baseline spectrum of the buffer alone is recorded and subtracted from the sample spectrum.
-
-
Data Analysis:
-
The resulting CD spectrum provides a characteristic signature for the DNA conformation. B-DNA typically shows a positive band around 275 nm, a negative band around 245 nm, and a crossover at about 258 nm. Parallel-stranded DNA containing this compound often exhibits a distinct CD spectrum, which can include a positive band at around 260 nm and a negative band near 285 nm, although the exact spectrum can be sequence-dependent.
-
This guide provides a foundational understanding of the structural differences between this compound-containing DNA and B-DNA, along with the experimental approaches used for their characterization. These insights are critical for the rational design of nucleic acid-based technologies and therapeutics.
A Comparative Guide to Isocytidine-Modified siRNA for Enhanced RNAi Activity
In the landscape of RNA interference (RNAi) therapeutics, the efficacy and safety of small interfering RNAs (siRNAs) are paramount. Unmodified siRNAs face significant hurdles, including enzymatic degradation and off-target effects, which can limit their therapeutic potential.[1] Chemical modifications are crucial for overcoming these challenges by enhancing stability, specificity, and potency.[2][3] This guide provides a comparative analysis of siRNAs modified with isocytidine, as part of a Glycol Nucleic Acid (GNA) backbone, against other common chemical modifications. We present supporting experimental data, detailed protocols for validation, and visual workflows to aid researchers, scientists, and drug development professionals in their evaluation of advanced siRNA technologies.
Comparative Analysis of siRNA Chemical Modifications
Chemical modifications can be applied to the phosphate (B84403) backbone, ribose sugar, or nucleobase of the siRNA duplex to improve its drug-like properties.[4][5] The choice and position of these modifications significantly impact the siRNA's performance, including its ability to effectively silence the target gene while minimizing unintended effects.[3][6]
One innovative approach involves the use of this compound within a GNA framework. GNA is an acyclic nucleic acid analog that can be incorporated into siRNAs.[7] The use of (S)-GNA this compound, paired with isoguanosine, allows for stable base pairing with complementary G and C ribonucleotides, respectively. This modification is particularly effective in the "seed region" of the siRNA guide strand, a key determinant of off-target effects.[7][8] By destabilizing the binding of the seed region to unintended mRNA targets, GNA-isocytidine modifications can significantly mitigate off-target gene silencing while maintaining on-target potency.[7]
Below is a summary of quantitative data comparing various siRNA modifications.
| Modification Type | Primary Purpose | Effect on On-Target Potency (IC50) | Impact on Off-Target Effects | Nuclease Stability | Key Considerations |
| (S)-GNA with this compound | Reduce off-target effects, increase stability | Potency maintained; comparable to unmodified in vivo[7] | Significantly mitigates off-target effects by destabilizing seed region pairing[7] | Increased resistance to 3'-exonuclease degradation[7] | This compound is used to form stable pairs with G; improves safety profile in rodent models and humans.[7] |
| 2'-O-Methyl (2'-OMe) | Increase stability, reduce immune response | Generally well-tolerated, but can reduce activity at certain positions[9][10] | Position-specific modification (e.g., at position 2) can significantly reduce seed-mediated off-target silencing[9] | Enhances resistance to endonucleases[3][11] | Widely used in approved siRNA drugs; can be alternated with 2'-F for optimal performance.[3] |
| 2'-Fluoro (2'-F) | Increase stability and binding affinity | Often maintains or improves potency; enhances binding to Ago2[11] | Excessive use may increase off-target effects due to high binding affinity[11] | Greatly enhances duplex stability and metabolic resistance[3][11] | Increases the melting temperature (Tm) of the siRNA duplex.[11] |
| Phosphorothioate (PS) | Increase nuclease resistance | Can reduce potency by inhibiting RISC loading; used sparingly at termini[5][11] | Can increase binding to immune receptors, potentially causing off-target immunogenicity[5] | Provides significant protection against both endo- and exonucleases[11] | Replaces a non-bridging oxygen with sulfur in the phosphate backbone.[11] |
Experimental Protocols for Validation
Validating the performance of a chemically modified siRNA is a critical step. This involves quantifying its on-target silencing efficacy, assessing its off-target profile, and determining its stability.
Protocol 1: Validation of On-Target Gene Silencing via qRT-PCR
This protocol details the steps to quantify the reduction in target mRNA levels following transfection with a modified siRNA.
1. Cell Culture and Transfection:
- Plate healthy, logarithmically growing cells in antibiotic-free medium at a density that will result in 70-90% confluency at the time of transfection.
- On the day of transfection, prepare the siRNA-lipid nanoparticle (LNP) complexes. Dilute the required amount of siRNA in RNase-free buffer. In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
- Add the siRNA-LNP complexes dropwise to the cells. Include a non-targeting (scrambled) siRNA control and a mock-transfected (reagent only) control.[12][13]
- Incubate the cells for 24-72 hours post-transfection. The optimal time should be determined empirically.[14]
2. RNA Extraction:
- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate) to inactivate RNases.
- Isolate total RNA using a column-based kit or phenol-chloroform extraction, following the manufacturer's instructions.
- Assess RNA purity and concentration using a spectrophotometer (A260/A280 ratio should be ~2.0).
3. Quantitative Real-Time PCR (qRT-PCR):
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
- Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene, a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
- Perform the qPCR reaction using a real-time PCR instrument.
- Analyze the data using the ΔΔCt method to calculate the relative fold change in target mRNA expression, normalized to the reference gene and compared to the non-targeting control.[15][16] A successful knockdown is typically defined as ≥80% reduction in mRNA levels.[14]
Protocol 2: Genome-Wide Assessment of Off-Target Effects via RNA-Sequencing
This protocol provides a workflow to identify unintended gene silencing across the transcriptome.
1. Experimental Setup:
- Transfect cells with the modified siRNA and a non-targeting control siRNA as described in Protocol 1. Use multiple biological replicates for each condition.
2. Library Preparation and Sequencing:
- Extract high-quality total RNA from all samples.
- Perform library preparation using a commercial kit. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.
- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
3. Bioinformatic Analysis:
- Perform quality control on the raw sequencing reads.
- Align the reads to a reference genome.
- Quantify gene expression levels for all samples.
- Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated in the siRNA-treated samples compared to the control.[17]
- To specifically identify seed-mediated off-target effects, use a tool like SeedMatchR to search for enrichment of genes containing sequences in their 3' UTR that are complementary to the siRNA seed region (nucleotides 2-8 of the guide strand).[17][18]
- The number and magnitude of differentially expressed genes with seed region complementarity serve as a quantitative measure of off-target activity.[13]
Visualizations of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in RNAi.
Caption: The canonical RNAi pathway initiated by a synthetic siRNA duplex.
Caption: Experimental workflow for validating modified siRNA performance.
Caption: Logic of applying chemical modifications to improve siRNA properties.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Therapeutic potential of chemically modified siRNA: Recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 4. Structural Modifications of siRNA Improve Its Performance In Vivo [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA function in RNAi: A chemical modification analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 12. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 15. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siRNA and qRT-PCR [gene-quantification.de]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
Isocytidine and DNA Repair: A Comparative Guide on Cross-Reactivity with Repair Enzymes
For Researchers, Scientists, and Drug Development Professionals
Isocytidine, a synthetic isomer of cytidine (B196190), presents a unique chemical structure that raises critical questions about its interaction with the cellular machinery that maintains genomic integrity. As a nucleoside analogue, its potential incorporation into DNA could trigger responses from DNA repair pathways. This guide provides a comparative analysis of this compound's potential cross-reactivity with key DNA repair enzymes, drawing on structural similarities and differences with natural substrates. While direct experimental data on this compound's interaction with DNA repair enzymes is limited, this guide offers a framework for hypothesis-driven research in this area.
Structural Comparison: this compound vs. Cytidine and its Damaged Derivatives
The key to understanding the potential interaction of this compound with DNA repair enzymes lies in its structural comparison to the natural nucleoside, cytidine, and its commonly recognized damaged forms. This compound is an isomer of cytidine where the exocyclic amine and the carbonyl group at positions 4 and 2 of the pyrimidine (B1678525) ring are swapped.
| Feature | Cytidine | This compound | Uracil (B121893) (from Cytosine deamination) | 5-Hydroxycytosine |
| Structure | ||||
| Exocyclic Amine Position | C4 | C2 | N/A | C4 |
| Carbonyl Group Position | C2 | C4 | C2, C4 | C2 |
| Hydrogen Bonding Pattern | Donor-Acceptor-Acceptor | Acceptor-Donor-Donor | Acceptor-Donor | Donor-Acceptor-Acceptor |
| Recognition by DNA Glycosylases | Not recognized (as undamaged) | Hypothetically low | High (by UNG, SMUG1, TDG) | Recognized by some glycosylases |
Table 1. Structural and functional comparison of this compound with cytidine and its derivatives.
Potential Cross-Reactivity with Base Excision Repair (BER) Enzymes
Base Excision Repair (BER) is the primary pathway for repairing small base lesions, including deaminated, oxidized, and alkylated bases. The first step is the recognition and excision of the damaged base by a DNA glycosylase.
DNA Glycosylases: The Gatekeepers of BER
Several DNA glycosylases have specificities for damaged cytosine derivatives. Their ability to recognize a substrate is based on a precise fit within their active site.
-
Uracil-DNA Glycosylase (UNG): UNG is highly specific for uracil, which arises from the deamination of cytosine.[1][2] The enzyme flips the uracil base out of the DNA helix and into a tight-fitting active site.[2] The active site of UNG forms specific hydrogen bonds with the uracil base. Given the altered positioning of the amine and carbonyl groups in this compound, it is unlikely to fit into the UNG active site and be recognized as a substrate.
-
Thymine-DNA Glycosylase (TDG): TDG has a broader substrate specificity, recognizing G:T mismatches (arising from 5-methylcytosine (B146107) deamination) and G:U mismatches.[3][4][5][6] TDG recognizes both the mismatched base and the opposing guanine.[5][6] The altered hydrogen bonding pattern of this compound would likely disrupt the specific interactions required for TDG recognition and catalysis.
-
Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1): SMUG1 also recognizes uracil and some oxidized pyrimidines like 5-hydroxyuracil.[7][8][9][10] Its recognition mechanism also relies on specific contacts with the base. The structural differences in this compound make it a poor candidate for recognition by SMUG1.
Hypothesis: Based on structural comparisons, this compound is unlikely to be a direct substrate for the major DNA glycosylases that initiate BER. Its distinct arrangement of hydrogen bond donors and acceptors would prevent it from being recognized and excised.
Signaling Pathway: Base Excision Repair
Caption: Hypothetical interaction of this compound with the Base Excision Repair pathway.
Potential Interaction with other DNA Repair and Metabolism Enzymes
-
DNA Polymerases: The incorporation of this compound into a growing DNA strand would depend on the fidelity of the DNA polymerase. Some polymerases are more tolerant of nucleoside analogues than others. If incorporated, the presence of this compound could potentially stall replication or increase the rate of misincorporation opposite it.
-
Nucleotide Excision Repair (NER): NER is responsible for repairing bulky DNA adducts that distort the DNA helix. The incorporation of a single this compound molecule is unlikely to cause the significant helical distortion required to trigger the NER pathway.
-
DNA Ligases: If a DNA strand containing this compound undergoes breakage and repair, the ability of DNA ligase to seal the nick adjacent to the analogue would be a critical step. The structural alteration in the base might subtly affect the local DNA conformation and influence ligase activity.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound with DNA repair enzymes, a series of in vitro assays can be performed.
DNA Glycosylase Activity Assay
This assay determines if a DNA glycosylase can recognize and excise this compound from a DNA duplex.
Methodology:
-
Substrate Preparation: Synthesize a short oligonucleotide containing a single this compound residue. This oligonucleotide is typically labeled, for example, with a fluorescent dye at one end or with a radioactive phosphate (B84403) (³²P). A complementary strand is annealed to create a double-stranded DNA substrate.
-
Enzymatic Reaction: The labeled DNA substrate is incubated with a purified DNA glycosylase (e.g., UNG, TDG, or SMUG1) in an appropriate reaction buffer.
-
Product Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). If the glycosylase excises the this compound, it creates an abasic (AP) site. The phosphodiester backbone at the AP site can be cleaved by subsequent treatment with an AP endonuclease (like APE1) or by chemical treatment (e.g., hot piperidine), resulting in a shorter DNA fragment.
-
Quantification: The amount of the shorter product, visualized by fluorescence or autoradiography, is quantified to determine the enzyme's activity on the this compound-containing substrate.
DNA Polymerase Fidelity and Extension Assay
This assay assesses the ability of DNA polymerases to incorporate a nucleotide opposite this compound in a template strand and to extend the primer thereafter.
Methodology:
-
Template-Primer Design: A DNA template containing a single this compound residue is synthesized. A shorter, labeled primer is annealed upstream of the this compound.
-
Polymerase Reaction: The template-primer duplex is incubated with a DNA polymerase and a mixture of all four dNTPs.
-
Product Analysis: The reaction products are separated by denaturing PAGE.
-
Incorporation Efficiency: The amount of product that is one nucleotide longer than the primer indicates the efficiency of incorporating a nucleotide opposite this compound.
-
Pausing/Stalling: The presence of a strong band at the position of the primer or the nucleotide immediately opposite this compound indicates that the polymerase stalls at or after the analogue.
-
Fidelity: The incorporated nucleotide can be identified by running four separate reactions, each with only one of the four dNTPs.
-
DNA Ligase Activity Assay
This assay determines if DNA ligase can seal a nick in the DNA backbone adjacent to an this compound residue.
Methodology:
-
Substrate Preparation: A DNA substrate with a single-strand break (nick) is created. One of the strands contains an this compound residue at the 3' or 5' side of the nick. The 5' end of the nicked strand is typically phosphorylated.
-
Ligation Reaction: The nicked substrate is incubated with DNA ligase (e.g., T4 DNA ligase) and ATP.[11][12][13][14]
-
Product Analysis: The reaction products are analyzed by denaturing PAGE. Successful ligation will result in a full-length, sealed DNA strand, which will migrate slower than the nicked substrate.
-
Quantification: The percentage of ligated product is calculated to determine the efficiency of ligation.
Experimental Workflow Diagram
Caption: A generalized workflow for testing this compound's cross-reactivity with DNA repair enzymes.
Conclusion
The unique isomeric structure of this compound compared to the natural nucleoside cytidine suggests a low probability of direct recognition and excision by the primary DNA glycosylases of the Base Excision Repair pathway. The altered hydrogen bonding pattern is likely to prevent the specific interactions necessary for these enzymes to bind and catalyze the removal of the base. However, the potential for this compound to be incorporated into DNA by polymerases and its subsequent effects on replication and ligation remain important areas for investigation. The experimental protocols outlined in this guide provide a clear path for researchers to empirically test these hypotheses and to elucidate the precise interactions, or lack thereof, between this compound and the cellular DNA repair machinery. Such studies are crucial for understanding the biological consequences of introducing this synthetic analogue into living systems and for the development of nucleoside-based therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of damage recognition by thymine DNA glycosylase: Key roles for N-terminal residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. DSpace [archive.hshsl.umaryland.edu]
- 6. Investigation of the mechanisms of DNA binding of the human G/T glycosylase using designed inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational analysis of the damage-recognition and catalytic mechanism of human SMUG1 DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Structure and specificity of the vertebrate anti-mutator uracil-DNA glycosylase SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. promega.com [promega.com]
- 13. Checking Your T4 DNA Ligase Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
A Comparative Guide: Chemical vs. Enzymatic Synthesis of Isocytidine Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides, such as isocytidine, into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. This compound, an isomer of cytidine, can alter the hybridization properties and biological activity of oligonucleotides. The choice of synthesis method—traditional chemical synthesis or emerging enzymatic approaches—significantly impacts the yield, purity, scalability, and cost-effectiveness of producing these specialized molecules. This guide provides an objective comparison of these two methodologies, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Differences
| Feature | Chemical Synthesis (Phosphoramidite Method) | Enzymatic Synthesis |
| Core Principle | Stepwise chemical coupling of protected phosphoramidite (B1245037) monomers on a solid support. | Enzyme-mediated, template-dependent or -independent, polymerization of nucleotide triphosphates. |
| Typical Yield | Highly sequence and length-dependent; decreases significantly with longer oligonucleotides. For a 30-mer, a 99% coupling efficiency per step results in a theoretical yield of 75%.[1] | Generally higher, especially for longer sequences, as it avoids harsh chemical treatments that can lead to chain cleavage. |
| Purity & Byproducts | Prone to side reactions, including deamination of this compound (approx. 0.5% with standard methods)[2], leading to n-1 shortmers and other impurities requiring extensive purification. | Higher fidelity is possible, with fewer byproducts. However, enzymes can introduce unintended additions. |
| Oligonucleotide Length | Practically limited to around 200 nucleotides due to accumulating errors and decreasing yield.[3] | Capable of producing much longer oligonucleotides, even kilobases in length. |
| Incorporation of Modifications | Well-established for a wide variety of modifications. | More limited, though advancements are enabling the incorporation of a growing range of modified nucleotides. |
| Scalability | Established for small to medium scale (<10 kg batches), but large-scale synthesis faces challenges with solvent consumption and waste generation.[4] | Highly scalable, with potential for large-scale, cost-effective production in aqueous media. |
| Environmental Impact | Generates significant hazardous organic waste. | "Greener" approach using aqueous solutions and biodegradable enzymes. |
| Cost | Can be cost-effective for short, standard oligonucleotides, but costs increase with length and modifications. | Becoming increasingly cost-competitive, especially for longer sequences and at larger scales. |
Chemical Synthesis of this compound Oligonucleotides: The Established Workhorse
The phosphoramidite method is the gold-standard for chemical oligonucleotide synthesis. This automated, solid-phase approach involves a four-step cycle for each nucleotide addition: deprotection, coupling, capping, and oxidation.
Experimental Workflow: Chemical Synthesis
Caption: Workflow for chemical synthesis of this compound oligos.
A significant challenge in the chemical synthesis of this compound-containing oligonucleotides is the susceptibility of the this compound base to deamination under the standard alkaline deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide). This hydrolytic deamination, which converts this compound to uracil, can occur at a rate of approximately 0.5% per this compound residue, introducing impurities that are difficult to separate from the desired product.[2]
Experimental Protocol: Phosphoramidite Synthesis of an this compound-Containing Oligonucleotide
This protocol outlines the general steps for synthesizing an oligonucleotide containing a 2'-deoxy-5-methylthis compound residue using the phosphoramidite method on an automated DNA synthesizer.
1. Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA phosphoramidites (dA, dG, dC, T) and 2'-deoxy-5-methylthis compound phosphoramidite.
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (e.g., Iodine in THF/Water/Pyridine).
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solution (see below for standard and mild options).
-
Purification buffers and HPLC columns.
2. Synthesis Cycle (automated): The synthesis is performed in the 3' to 5' direction. The following four steps are repeated for each nucleotide addition:
- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
- Coupling: The this compound phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of n-1 shortmers.
- Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
3. Cleavage and Deprotection:
- Standard Deprotection: The solid support is treated with concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the bases and phosphate backbone. Note: This method can lead to deamination of this compound.
- Mild Deprotection (to minimize deamination):
- Option A (UltraMILD): Use phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and deprotect with 0.05 M potassium carbonate in methanol (B129727) at room temperature for 4 hours.[5][6]
- Option B (t-Butylamine): Deprotect with a mixture of t-butylamine/methanol/water (1:1:2, v/v/v) overnight at 55°C.[5]
4. Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AX-HPLC) to separate the full-length product from truncated sequences and byproducts.[3][6][7]
5. Quality Control: The purity and identity of the final product are confirmed by analytical HPLC, capillary electrophoresis (CE), and mass spectrometry.
Enzymatic Synthesis of this compound Oligonucleotides: A Greener and More Efficient Future
Enzymatic synthesis of oligonucleotides is a rapidly advancing field that offers several advantages over chemical methods, including higher yields for long sequences, milder reaction conditions, and reduced environmental impact. For the synthesis of this compound-containing oligonucleotides, template-dependent polymerases that can recognize and incorporate this compound triphosphate (iso-CTP) are commonly employed.
Experimental Workflow: Enzymatic Synthesis (Template-Dependent)
Caption: Workflow for enzymatic synthesis of this compound oligos.
Several DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I, have been shown to efficiently incorporate iso-dCTP opposite an isoguanosine (B3425122) (iso-dG) residue in a template strand. This demonstrates the feasibility of producing this compound-containing oligonucleotides with high fidelity.
Experimental Protocol: Template-Dependent Enzymatic Synthesis of an this compound-Containing Oligonucleotide
This protocol describes a general method for synthesizing an oligonucleotide containing an this compound residue using the Klenow fragment.
1. Materials:
-
Single-stranded DNA template containing an isoguanosine residue at the desired position for this compound incorporation.
-
Primer oligonucleotide complementary to the 3' end of the template.
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP) and this compound triphosphate (iso-CTP) at a final concentration of 0.5 mM each.
-
Klenow fragment of E. coli DNA Polymerase I.
-
10x Klenow reaction buffer (e.g., 500 mM Tris-HCl pH 7.2, 100 mM MgSO₄, 1 mM DTT).
-
Nuclease-free water.
-
EDTA solution (0.5 M) for reaction termination.
-
Purification materials (e.g., polyacrylamide gel, spin columns).
2. Reaction Setup: In a sterile microcentrifuge tube, combine the following:
-
Template DNA (0.1 - 4 µg)
-
Primer (in slight molar excess to the template)
-
10x Klenow reaction buffer (to a final concentration of 1x)
-
dNTP mix (including iso-CTP)
-
Nuclease-free water to the desired final volume.
3. Annealing: Heat the template-primer mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
4. Enzymatic Reaction:
-
Add 1-5 units of Klenow fragment to the annealed template-primer mixture.
-
Incubate the reaction at 30°C for 15 minutes.[8]
5. Reaction Termination: Stop the reaction by either:
6. Purification: The synthesized oligonucleotide can be purified from the template, unincorporated nucleotides, and enzyme by methods such as polyacrylamide gel electrophoresis (PAGE) or a suitable column-based purification kit.
7. Quality Control: The identity and purity of the synthesized oligonucleotide should be confirmed by mass spectrometry and/or sequencing.
Conclusion
Both chemical and enzymatic synthesis methods offer viable pathways for the production of this compound-containing oligonucleotides. The choice between the two depends heavily on the specific requirements of the application.
Chemical synthesis remains the dominant method due to its versatility in incorporating a wide range of modifications and its well-established protocols. However, for this compound-containing oligonucleotides, careful consideration must be given to the deprotection step to minimize deamination and ensure high purity. The use of milder deprotection conditions is highly recommended.
Enzymatic synthesis presents a compelling alternative, particularly for the production of long oligonucleotides where chemical synthesis falters. It offers the potential for higher yields, greater purity, and a more sustainable manufacturing process. As the repertoire of polymerases capable of incorporating modified nucleotides expands and the cost of enzymatic reagents decreases, this method is poised to become increasingly prevalent, especially for large-scale therapeutic applications.
For researchers and drug developers, a thorough evaluation of the desired oligonucleotide length, purity requirements, scale of production, and cost constraints will be crucial in determining whether the established reliability of chemical synthesis or the emerging efficiency and sustainability of enzymatic synthesis is the more appropriate path forward.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Chemical stability of 2'-deoxy-5-methylthis compound during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Isocytidine Tautomers Across Different Environments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isocytidine Tautomer Performance Supported by Experimental Data.
This compound, a structural isomer of cytidine, presents a fascinating case study in nucleobase tautomerism. The distribution and stability of its different tautomeric forms are highly sensitive to the surrounding environment, a factor with significant implications for its role in synthetic biology, the development of therapeutic oligonucleotides, and the fundamental understanding of nucleic acid structure and function. This guide provides a comparative analysis of this compound tautomers in various environments, supported by quantitative data from experimental and computational studies.
Tautomeric Landscape of this compound
This compound primarily exists in several tautomeric forms, with the equilibrium between them shifting based on the environment (gas phase, solution, or within a biological macromolecule). The most relevant tautomers are the keto-amino and enol-imino forms. Unlike canonical nucleobases, isocytosine (B10225), the nucleobase of this compound, has two stable keto tautomers that can coexist.[1] In aqueous solution, isocytosine exists predominantly as two major keto tautomers in nearly equal amounts.[2]
Data Presentation: Relative Stability of Isocytosine Tautomers
The relative energies of different isocytosine tautomers have been investigated using computational methods, providing insights into their intrinsic stabilities. The following table summarizes the relative Gibbs free energies (ΔG) of six isocytosine tautomers in the gas phase, calculated at the DFT(B3LYP)/6-311+G(d,p) level of theory.
| Tautomer/Rotamer | Structure | Relative Gibbs Energy (ΔG in kcal mol⁻¹) |
| iC-37 | 2-amino-1H-pyrimidin-4(3H)-one | 0.00 |
| iC-78a | 2-amino-4-hydroxypyrimidin-1-ium-1-ide | 0.8 |
| iC-13a | 2-imino-2,3-dihydropyrimidin-4(1H)-one | 5.4 |
| iC-13b | 2-imino-2,3-dihydropyrimidin-4(1H)-one (rotamer) | 6.2 |
| iC-17 | 4-amino-1H-pyrimidin-2(1H)-one | 8.8 |
| iC-78b | 2-amino-4-hydroxypyrimidin-1-ium-1-ide (rotamer) | 9.0 |
Data sourced from computational studies on isocytosine tautomers.
Experimental Protocols for Tautomer Analysis
The characterization of this compound tautomers relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By slowing down the rate of interconversion between tautomers, it is possible to observe distinct signals for each species.
Experimental Workflow:
Protocol Steps:
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated aprotic solvent (e.g., dimethylformamide-d7) that remains liquid at low temperatures.
-
Low-Temperature NMR: Acquire 1H and 15N NMR spectra at a range of low temperatures (e.g., from 295 K down to 175 K).
-
Spectral Analysis: At sufficiently low temperatures, the signals corresponding to the different tautomers will be resolved.
-
Quantification: Integrate the signals for each tautomer to determine their relative populations at equilibrium.
Density Functional Theory (DFT) Calculations
DFT calculations are instrumental in predicting the relative stabilities and spectroscopic properties of tautomers, complementing experimental findings.
Computational Workflow:
Protocol Steps:
-
Structure Generation: Generate the 3D structures of the different this compound tautomers of interest.
-
Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) that has been benchmarked for nucleobase systems.
-
Geometry Optimization: Perform geometry optimization for each tautomer to find its lowest energy conformation.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).
-
Relative Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvent effects can be included using a polarizable continuum model (PCM).
Biological Implications: this compound in Enzymatic Reactions
This compound is not a component of natural DNA or RNA but serves as a valuable tool in synthetic biology and studies of nucleic acid analogues. Its ability to form a stable base pair with isoguanosine (B3425122) has been explored for the expansion of the genetic alphabet. The tautomeric state of this compound can influence its recognition by DNA and RNA polymerases.
Several polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I, can recognize and incorporate isoguanosine opposite an this compound template.[3] This process is fundamental to the in vitro replication of nucleic acids containing this unnatural base pair.
Enzymatic Incorporation of an Unnatural Base Pair:
The fidelity of this incorporation can be influenced by the tautomeric equilibrium of both the template base (this compound) and the incoming nucleotide (isoguanosine). Minor tautomeric forms could potentially lead to misincorporation of other nucleotides, highlighting the importance of understanding the tautomeric preferences in a biological context.
References
Assessing the In Vivo Stability of Isocytidine-Modified Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of oligonucleotide therapeutics is a critical determinant of their efficacy and dosing regimen. Chemical modifications are essential to protect these molecules from nuclease degradation and to enhance their pharmacokinetic properties. This guide provides a comparative overview of isocytidine-modified therapeutics, focusing on their in vivo stability in relation to other common modifications. While direct quantitative in vivo comparisons are sparse in publicly available literature, this guide synthesizes existing knowledge on oligonucleotide stability, experimental protocols for its assessment, and the general mechanisms of action.
Data Presentation: A Comparative Overview of Oligonucleotide Modifications
The stability of therapeutic oligonucleotides in vivo is significantly influenced by chemical modifications to the phosphate (B84403) backbone, the sugar moiety, and the nucleobases. Below is a qualitative and conceptual comparison of this compound modification with other common stabilizing modifications.
Table 1: Qualitative Comparison of Common Oligonucleotide Modifications and Their Impact on In Vivo Stability
| Modification Type | Chemical Group | Primary Advantage | Impact on Nuclease Resistance | Impact on Thermal Stability (Tm) | Notes |
| Backbone | Phosphorothioate (B77711) (PS) | Greatly enhanced nuclease resistance.[1][2] | High | Slightly Decreased | Most common modification; can introduce chirality. |
| Sugar | 2'-O-Methyl (2'-OMe) | Increased nuclease resistance and binding affinity. | Moderate to High | Increased | Reduces off-target effects.[2] |
| Sugar | 2'-O-Methoxyethyl (2'-MOE) | Enhanced nuclease resistance and binding affinity. | High | Increased | Often used in second-generation antisense oligonucleotides.[2] |
| Sugar | Locked Nucleic Acid (LNA) | Very high binding affinity and nuclease resistance. | Very High | Significantly Increased | Can increase toxicity in some cases. |
| Base | This compound (isoC) | Forms a stable base pair with isoguanosine (B3425122) (isoG); can alter hybridization properties. | Data not readily available for direct comparison. | Can be stabilizing depending on the context. | May be used to create orthogonal genetic systems or for specific recognition. |
Table 2: Conceptual Comparison of In Vivo Stability Parameters
| Therapeutic Type | Expected In Vivo Half-Life (Qualitative) | Primary Degradation Pathway | Key Considerations for In Vivo Use |
| Unmodified Oligonucleotide | Very Short | Rapid degradation by endo- and exonucleases. | Generally unsuitable for in vivo therapeutic use without a delivery vehicle. |
| Phosphorothioate (PS) Modified | Significantly Extended | Slower degradation by nucleases.[1][2] | Increased protein binding can alter pharmacokinetics. |
| 2'-O-Methyl (2'-OMe) Modified | Extended | Reduced susceptibility to nuclease cleavage.[2] | Good balance of stability and activity. |
| This compound-Modified | Data not available for direct comparison. | Expected to be susceptible to nuclease degradation without backbone or sugar modifications. | Stability would likely depend on the presence of other modifications (e.g., PS, 2'-OMe). |
Experimental Protocols
Assessing the in vivo stability of modified oligonucleotides is crucial for their preclinical development. Below are detailed methodologies for key experiments.
In Vivo Stability Assessment in a Rodent Model
This protocol outlines a general procedure for evaluating the pharmacokinetic profile and stability of a modified oligonucleotide following intravenous administration in mice.
Materials:
-
This compound-modified oligonucleotide and relevant comparator oligonucleotides (e.g., unmodified, PS-modified).
-
Male C57BL/6 mice (8-10 weeks old).
-
Sterile, pyrogen-free saline.
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).[3]
-
Tissue homogenization equipment (e.g., bead beater, Dounce homogenizer).[4][5]
-
Liquid nitrogen.
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare dosing solutions of the oligonucleotides in sterile saline at the desired concentration.
-
Administer a single intravenous (IV) bolus dose of the oligonucleotide solution via the tail vein. A typical dose might range from 1 to 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[3]
-
Blood can be collected via the saphenous vein or retro-orbital sinus under anesthesia.[3]
-
Immediately transfer the blood into tubes containing an anticoagulant (e.g., EDTA) and place on ice.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Tissue Harvesting:
-
At the final time point (e.g., 24 hours), euthanize the mice.
-
Perfuse the animals with cold saline to remove blood from the tissues.
-
Harvest relevant tissues (e.g., liver, kidney, spleen) and weigh them.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.[4]
-
-
Sample Processing for Analysis:
-
LC-MS/MS Analysis:
-
Quantify the concentration of the full-length oligonucleotide and any major metabolites in the processed plasma and tissue samples using a validated LC-MS/MS method.[6][7][8][12][13]
-
Use an ion-pairing reversed-phase chromatography method for separation.
-
Optimize mass spectrometry parameters for the specific oligonucleotide and its expected degradation products.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data, including half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Determine the concentration of the oligonucleotide in different tissues to assess its biodistribution.
-
Visualizations: Mechanisms of Action
While specific signaling pathways for this compound-modified therapeutics are not well-defined in the literature, the primary mechanisms of action for the oligonucleotide backbones they are incorporated into are well-understood. The following diagrams illustrate these general pathways.
Conclusion
The incorporation of this compound into therapeutic oligonucleotides represents a nuanced strategy for modifying their properties. While the primary benefit may lie in altering hybridization specificity and creating orthogonal systems, its direct impact on in vivo stability against nucleases, when used in isolation, is not well-documented. For this compound-modified therapeutics to be viable in vivo, they would almost certainly require concurrent stabilization chemistries, such as phosphorothioate backbones or 2'-sugar modifications.
The provided experimental framework offers a robust starting point for researchers to conduct their own comparative in vivo stability studies. By directly comparing this compound-modified oligonucleotides with established standards, the field can begin to build the quantitative data necessary to fully understand the potential of this modification in therapeutic applications. Future research should focus on systematic studies that directly quantify the in vivo half-life and degradation pathways of oligonucleotides containing this compound in various chemical contexts.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tissue Homogenization for Nucleic Acid Extraction Tips | National Plant Diagnostic Network [npdn.org]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
- 8. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Disruption and Homogenization of Tissue for the Extraction of RNA | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 11. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Aptamer Potential: A Comparative Analysis of Isocytidine Incorporation on Binding Affinity
For researchers, scientists, and drug development professionals, the quest for highly specific and potent therapeutic and diagnostic agents is perpetual. Aptamers, short single-stranded oligonucleotides, have emerged as promising alternatives to antibodies due to their high specificity, low immunogenicity, and ease of synthesis. Chemical modification of these aptamers presents a tantalizing opportunity to further enhance their binding properties. This guide provides a comprehensive comparison of the impact of incorporating isocytidine, an unnatural base analogue, on the binding affinity of aptamers, supported by experimental data and detailed protocols.
The central hypothesis behind incorporating this compound into an aptamer is to introduce novel hydrogen bonding capabilities, potentially leading to enhanced and more specific interactions with target molecules. This compound, with its unique arrangement of hydrogen bond donors and acceptors, can form a stable base pair with isoguanosine (B3425122), expanding the genetic alphabet and the structural possibilities of aptamers. This guide will delve into the validation of this hypothesis by examining the available experimental evidence.
Quantitative Comparison of Binding Affinity
While direct comparative studies detailing the binding affinity of an aptamer with and without this compound are not extensively available in published literature, we can draw insights from related studies on unnatural base pair incorporation. A key example is the study of the thrombin binding aptamer (TBA), a well-characterized DNA aptamer that inhibits thrombin activity. Research by Kotkowiak et al. (2018) investigated the effects of substituting guanosine (B1672433) with isoguanosine, the complementary base to this compound, within the G-quadruplex structure of the TBA.
The following table summarizes the thermodynamic data from this study, providing a valuable analogue for understanding the potential impact of modifying the hydrogen bonding network within an aptamer.
| Aptamer Variant | Target | Method | Dissociation Constant (Kd) | Change in Gibbs Free Energy (ΔG°37) (kcal/mol) | Change in Enthalpy (ΔH°) (kcal/mol) | Change in Entropy (ΔS°) (cal/mol·K) |
| Unmodified Thrombin Binding Aptamer (TBA) | Thrombin | UV melting | Not directly measured in this study, but typically in the low nM range. | -6.5 | -29.6 | -74.9 |
| TBA with Isoguanosine at position G8 | Thrombin | UV melting | Not Reported | -4.8 | -22.5 | -57.4 |
Note: The data presented here is for isoguanosine modification, the complementary base to this compound. Direct quantitative data for this compound-modified aptamers is currently limited in publicly available research. The dissociation constant (Kd) for the unmodified thrombin binding aptamer is widely reported in the low nanomolar range.[1]
The study by Kotkowiak et al. revealed that the introduction of isoguanosine into the G-quadruplex structure of the thrombin binding aptamer led to a decrease in its thermodynamic stability. This was evidenced by a less negative Gibbs free energy change (ΔG°), indicating a less spontaneous folding of the aptamer into its active conformation. Consequently, this structural destabilization resulted in a reduction of the aptamer's anticoagulant properties. This suggests that while the incorporation of unnatural bases like this compound holds the potential to enhance binding, the specific position and context of the modification are critical and can sometimes lead to a decrease in function if the native structure is disrupted.
Experimental Protocols
To validate the impact of this compound incorporation on aptamer binding affinity, rigorous experimental protocols are essential. The following are detailed methodologies for key experiments.
Aptamer Synthesis with this compound
The synthesis of this compound-containing aptamers is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.
Protocol:
-
Phosphoramidite Preparation: Obtain the this compound phosphoramidite building block from a commercial supplier. Ensure it is compatible with the DNA/RNA synthesizer and the chosen protecting group strategy.
-
Solid Support: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the aptamer sequence.
-
Synthesis Cycle:
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the this compound phosphoramidite (or a standard phosphoramidite) with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the aptamer sequence.
-
Cleavage and Deprotection: After the final coupling step, cleave the aptamer from the solid support and remove all protecting groups from the nucleobases and the phosphate backbone using a strong base (e.g., ammonium (B1175870) hydroxide).
-
Purification: Purify the full-length this compound-modified aptamer using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Verification: Confirm the identity and purity of the synthesized aptamer using mass spectrometry.
Measuring Binding Affinity: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[2][3][4][5][6]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified aptamer (with or without this compound) in a suitable binding buffer (e.g., phosphate-buffered saline with MgCl2). The concentration should be 10-50 times the expected Kd.[3]
-
Prepare a solution of the target molecule in the same buffer at a concentration 10-15 times that of the aptamer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the aptamer solution into the sample cell of the ITC instrument.
-
Load the target solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Initiate the titration. The instrument will inject small aliquots of the target solution into the aptamer solution and measure the resulting heat changes.
-
-
Data Analysis:
-
Integrate the heat-per-injection peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Measuring Binding Affinity: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte, providing real-time kinetic data (association and dissociation rates) and affinity data (Kd).[7][8][9][10][11]
Protocol:
-
Sensor Chip Preparation:
-
Choose a sensor chip compatible with the immobilization chemistry (e.g., a streptavidin-coated chip for biotinylated aptamers).
-
Immobilize the aptamer (with or without this compound) onto the sensor chip surface. This can be done via a biotin-streptavidin interaction, amine coupling, or thiol coupling.
-
-
SPR Experiment:
-
Equilibrate the sensor chip with running buffer (the same buffer used for the analyte).
-
Inject a series of concentrations of the target molecule over the sensor surface.
-
Monitor the change in the SPR signal (response units) in real-time to observe the association phase.
-
After the association phase, inject the running buffer to monitor the dissociation of the target from the aptamer.
-
Regenerate the sensor surface to remove the bound target, preparing it for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of the thrombin binding aptamer, the following diagrams are provided.
Caption: Workflow for validating this compound's impact on aptamer binding.
Caption: Inhibition of thrombin signaling by a specific aptamer.[12][13][14][15][16]
Conclusion
The incorporation of this compound into aptamers represents a compelling strategy for potentially enhancing their binding affinity and specificity. However, the available data, primarily from analogous studies with isoguanosine, suggests that the impact of such modifications is highly context-dependent. The disruption of the native three-dimensional structure of an aptamer can lead to a decrease in its binding affinity and biological function. Therefore, a systematic approach involving the synthesis of various this compound-modified aptamers and their rigorous evaluation using techniques like ITC and SPR is crucial. This will allow for the identification of optimal modification sites that lead to improved therapeutic or diagnostic reagents. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on such validation studies and unlock the full potential of this compound-modified aptamers.
References
- 1. Anti-thrombin aptamers - Wikipedia [en.wikipedia.org]
- 2. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japtamers.co.uk [japtamers.co.uk]
- 4. Label-Free Determination of the Dissociation Constant of Small Molecule-Aptamer Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. japtamers.co.uk [japtamers.co.uk]
- 8. Surface plasmon resonance imaging for affinity analysis of aptamer-protein interactions with PDMS microfluidic chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Investigation of RNA Aptamer–RNA Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. basepairbio.com [basepairbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Isocytidine
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory bench to include the safe and compliant disposal of chemical compounds. Isocytidine, a nucleoside analog of cytosine, requires meticulous handling and disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to adhere to strict safety protocols. As a nucleoside analog with potential cytotoxic properties, this compound should be handled with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves are recommended.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested respirator (e.g., N95) may be necessary if there is a risk of aerosolization.
Handling Environment: All handling of this compound, including for disposal, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration . This method ensures the complete destruction of the compound.
Step 1: Waste Classification and Segregation
-
Waste Classification: While this compound is not specifically listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it should be conservatively managed as a characteristic hazardous waste due to its potential toxicity. As a cytotoxic agent, it falls under the category of pharmaceutical waste that requires special handling.[1][2][3]
-
Segregation: this compound waste must be segregated from other waste streams at the point of generation.[1][4] Use designated waste containers that are clearly labeled for "Cytotoxic Waste" or "Chemotherapy Waste."[1][2][5] Do not mix cytotoxic waste with general laboratory trash, sharps waste (unless the sharps are also contaminated with this compound), or other chemical waste.[1]
Step 2: Waste Containment
Proper containment is crucial to prevent leaks, spills, and exposure.
-
Solid Waste:
-
Items such as contaminated gloves, gowns, bench paper, and empty vials should be placed in a thick, leak-proof plastic bag (at least 2 mm thick) or a rigid container clearly marked with the cytotoxic waste symbol.[2]
-
This initial container should then be placed into a secondary, rigid, leak-proof, and puncture-resistant container with a secure lid. This outer container must be labeled as "Cytotoxic Waste for Incineration."[2][5]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with "Aqueous Cytotoxic Waste for Incineration" and a list of its chemical constituents.
-
Avoid overfilling containers; they should not be filled beyond 80% capacity.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be placed in a designated puncture-resistant sharps container with a purple lid, indicating cytotoxic contamination.[2]
-
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste"
-
The universal biohazard symbol, often in conjunction with the cytotoxic symbol.
-
The date of waste accumulation.
-
The name of the generating laboratory and a principal investigator.
-
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area with limited access. This area should be away from general laboratory traffic and clearly marked with warning signs.
Step 4: Disposal
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the cytotoxic waste.
-
Incineration: The designated waste will be transported to a licensed facility for high-temperature incineration, which is the approved method for the destruction of cytotoxic compounds.[3][5]
Chemical Deactivation (Not Recommended without Specific Validation):
While some cytotoxic drugs can be chemically deactivated, there is currently no published, validated protocol for the chemical deactivation of this compound using agents like sodium hypochlorite (B82951) (bleach). General studies on the reaction of sodium hypochlorite with nucleic acids exist, but these do not provide a reliable basis for a disposal procedure for this compound. Without specific validation, attempting chemical deactivation is not recommended as it may not fully neutralize the compound and could create other hazardous byproducts.
Quantitative Data Summary
For the disposal of cytotoxic waste, including this compound, specific quantitative parameters are often dictated by institutional policies and local regulations. The following table summarizes general guidelines.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 80% of the container's capacity. | Internal Safety Policies |
| Plastic Bag Thickness | Minimum of 2 mm for cytotoxic waste bags. | [2] |
| Incineration Temperature | High temperature, often exceeding 1000°C. | [5] |
Experimental Protocols
As the recommended disposal method is incineration managed by a licensed facility, there are no experimental protocols for on-site treatment provided. Laboratory personnel should not attempt to neutralize or dispose of this compound through chemical means without validated procedures and approval from their institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, research institutions can ensure they are not only compliant with safety regulations but are also fostering a culture of responsibility that extends from scientific discovery to the final disposal of laboratory materials.
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. anentawaste.com [anentawaste.com]
- 5. cleanaway.com.au [cleanaway.com.au]
Safeguarding Research: A Comprehensive Guide to Handling Isocytidine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isocytidine. Adherence to these procedures is critical to ensure a safe laboratory environment and prevent exposure.
This compound, a purine (B94841) nucleoside analogue, is instrumental in biochemical research.[1] However, its handling requires stringent safety protocols to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion of this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Specifications & Rationale |
| Routine Handling (Weighing, preparing solutions) | • Double Gloves • Laboratory Coat • Safety Goggles with Side Shields | • Gloves: Chemical-resistant nitrile gloves are recommended. Double gloving provides an extra layer of protection.[2][3] Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.[4] • Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect skin and clothing.[2] • Eye Protection: Tightly fitting safety goggles are essential to prevent splashes to the eyes.[5] |
| Procedures with High Splash or Aerosol Potential | • Double Gloves • Impervious Gown • Face Shield and Safety Goggles | • Enhanced Protection: In addition to standard PPE, a face shield provides a broader barrier of protection for the entire face against splashes and aerosols.[4] |
| Spill Cleanup | • Double Gloves (Chemical-resistant) • Impervious Gown • Safety Goggles and Face Shield • Respiratory Protection (if applicable) | • Containment: For significant spills, or where dust or aerosols may be generated, a full-face respirator may be necessary.[5] Ensure adequate ventilation and evacuate personnel to a safe area.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk. The following workflow outlines the key procedural steps.
Handling and Storage Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[7]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials.[5]
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure to this compound, immediate and appropriate action is critical. The following diagram outlines the emergency procedures for different types of exposure.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Flush eyes with clean water for at least 15 minutes and consult a doctor.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.[7]
-
Disposal Regulations: Adhere to all applicable federal, state, and local regulations for the disposal of chemical waste.[6] Consult your institution's environmental health and safety department for specific guidance.
-
Cytotoxic Waste: As this compound is a nucleoside analog with potential cytotoxic properties, it should be handled and disposed of as cytotoxic waste where applicable.[8] This may involve incineration at high temperatures.[8] Non-sharps cytotoxic waste should be disposed of in designated yellow and purple-colored waste bags, while sharps should be placed in rigid, purple-lidded containers.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. pppmag.com [pppmag.com]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
